Lorglumide
Descripción
Propiedades
IUPAC Name |
4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKOTSCYBBDIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046961 | |
| Record name | Lorglumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97964-56-2 | |
| Record name | Lorglumide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97964-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorglumide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097964562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lorglumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LORGLUMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAD1UQ73BE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lorglumide: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorglumide (CR-1409) is a potent and selective, non-peptide competitive antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor.[1][2] Developed as a derivative of proglumide, this compound exhibits significantly higher affinity and selectivity for the CCK-A receptor subtype, making it an invaluable tool for elucidating the physiological roles of cholecystokinin (CCK) and a potential therapeutic agent for CCK-mediated disorders.[1][3] This guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Competitive Antagonism of the CCK-A Receptor
This compound's primary mechanism of action is the competitive and reversible inhibition of the CCK-A receptor.[1][4] Cholecystokinin is a peptide hormone that plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and gastrointestinal motility.[2][3] These effects are mediated through two main G-protein coupled receptor subtypes: CCK-A (alimentary) and CCK-B (brain). This compound demonstrates a high degree of selectivity for the CCK-A receptor, which is predominantly found in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal tract.[1][3]
As a competitive antagonist, this compound binds to the same site on the CCK-A receptor as the endogenous agonist, CCK, without activating the receptor. This binding is reversible and concentration-dependent. In the presence of this compound, the concentration-response curve for a CCK agonist, such as CCK octapeptide (CCK-8) or caerulein, is shifted to the right in a parallel manner without a change in the maximum response, which is characteristic of competitive antagonism.[4] The potency of this compound as a competitive antagonist is often quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response.
CCK-A Receptor Signaling Pathway and this compound's Inhibitory Action
The CCK-A receptor is a G-protein coupled receptor that primarily signals through the Gq/11 protein pathway.[3] Upon binding of an agonist like CCK, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to the downstream physiological effects of CCK, such as pancreatic enzyme secretion and smooth muscle contraction. This compound, by competitively blocking the binding of CCK to the CCK-A receptor, prevents the initiation of this signaling cascade.
Quantitative Data on this compound's Potency
The potency of this compound has been quantified in various in vitro and in vivo experimental systems. The following tables summarize key quantitative data for this compound and related compounds.
| Compound | Assay System | Parameter | Value | Reference |
| This compound | Rat Pancreatic Segments (Caerulein-induced amylase release) | pA2 | 7.31 ± 0.45 | [4] |
| This compound | Human Alimentary Tract (CCK-OP-induced contraction) | pKB | 5.82 ± 0.04 | [5] |
| This compound | Guinea Pig Ileum (CCK-OP-induced contraction) | pKB (apparent) | 7.43 ± 0.20 | [5] |
| This compound | Guinea Pig Ileum (CCK-OP-induced contraction) | pKB (classical) | 7.70 ± 0.12 | [5] |
| This compound | Isolated Human Gallbladder (CCK-8-induced contraction) | pA2 | 7.00 | [3] |
| This compound | Rat Pancreas (In vivo, Caerulein-induced secretion) | IC50 | 5-10 mg/kg | [4] |
| Compound | Assay System | Parameter | Value | Reference |
| Loxiglumide | Human Alimentary Tract (CCK-OP-induced contraction) | pKB | 5.87 ± 0.07 | [5] |
| Loxiglumide | Guinea Pig Ileum (CCK-OP-induced contraction) | pKB (classical) | 6.08 ± 0.22 | [5] |
| Devazepide | Human Alimentary Tract (CCK-OP-induced contraction) | pKB | 5.76 ± 0.08 | [5] |
| Devazepide | Guinea Pig Ileum (CCK-OP-induced contraction) | pKB (classical) | 10.09 ± 0.09 | [5] |
| Proglumide | Rat Pancreatic Islets (Binding) | IC50 | 0.8 mM | [6] |
| Proglumide | Rat Pancreatic Islets (Inhibition of insulin (B600854) secretion) | EC50 | 1.2 ± 0.4 mM | [6] |
Experimental Protocols
In Vitro Assessment of Pancreatic Amylase Secretion
Objective: To determine the competitive antagonist properties of this compound on agonist-induced amylase secretion from isolated pancreatic tissue.
Methodology:
-
Tissue Preparation: Pancreatic segments are obtained from male OFA rats (Sprague-Dawley derived) and placed in a Krebs-Henseleit solution gassed with 95% O2 and 5% CO2.[4]
-
Perifusion System: The pancreatic segments are placed in a perifusion system and continuously superfused with the gassed Krebs-Henseleit solution at a constant flow rate.
-
Experimental Procedure:
-
After an equilibration period, the tissue is exposed to a CCK agonist (e.g., caerulein) at various concentrations to establish a dose-response curve for amylase secretion.
-
To assess the effect of this compound, the pancreatic segments are pre-incubated with a fixed concentration of this compound before the addition of the CCK agonist.
-
Dose-response curves for the agonist are then re-established in the presence of this compound.
-
-
Data Analysis: The amount of amylase in the collected fractions is determined spectrophotometrically. The results are used to construct dose-response curves, and a Schild plot analysis is performed to calculate the pA2 value of this compound. A slope of the Schild regression line that is not significantly different from unity indicates competitive antagonism.[4]
In Vivo Assessment of Pancreatic Exocrine Secretion
Objective: To evaluate the inhibitory effect of this compound on agonist-induced pancreatic secretion in an anesthetized animal model.
Methodology:
-
Animal Preparation: Male OFA rats are anesthetized, and the common bile duct is cannulated for the collection of pancreatic juice.[4]
-
Experimental Procedure:
-
A continuous intravenous infusion of a CCK agonist (e.g., caerulein) is administered to stimulate pancreatic exocrine secretion.
-
This compound is administered intravenously at various doses before and/or during the agonist infusion.
-
Pancreatic juice is collected at regular intervals, and the volume and protein content are measured.
-
-
Data Analysis: The inhibitory effect of this compound on the agonist-induced pancreatic secretion is quantified by comparing the secretion rates before and after this compound administration.
References
- 1. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Studies of three non-peptide cholecystokinin antagonists (devazepide, this compound and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Lorglumide: A Technical Guide to a Selective CCKA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorglumide (CR-1409) is a potent and selective competitive antagonist of the cholecystokinin (B1591339) A (CCKA) receptor.[1] As a non-peptide small molecule, it has been instrumental in elucidating the physiological roles of CCK and its A-type receptor in the gastrointestinal system and central nervous system. This technical guide provides an in-depth overview of this compound, focusing on its receptor binding affinity, selectivity, and the experimental protocols utilized for its characterization. The information presented is intended to support researchers and professionals in the field of drug development in their exploration of CCKA receptor antagonism.
Core Concepts
Cholecystokinin (CCK) is a peptide hormone that exerts its effects through two main G protein-coupled receptors: CCKA (alimentary) and CCKB (brain). The CCKA receptor is predominantly found in peripheral tissues such as the pancreas, gallbladder, and ileum, where it mediates processes like enzyme secretion, smooth muscle contraction, and satiety.[1] this compound, a derivative of glutaramic acid, selectively blocks the action of CCK at the CCKA receptor, making it a valuable tool for studying these physiological processes.[1]
Quantitative Data Presentation
The binding affinity and selectivity of this compound for the CCKA receptor over the CCKB receptor have been determined through various in vitro assays. The following tables summarize key quantitative data from the literature.
Table 1: this compound Binding Affinity and Selectivity
| Receptor Subtype | Tissue/Cell Line | Ligand | Parameter | Value (nM) | Reference |
| CCKA | Mouse Pancreatic Membranes | [125I]CCK-8 | IC50 | 13.7 | [2] |
| CCKB | Mouse Brain Membranes | [125I]CCK-8 | IC50 | 2,600 | [2] |
Lower IC50 values indicate higher binding affinity.
Table 2: this compound Functional Antagonism
| Assay System | Agonist | Parameter | Value | Reference |
| Isolated Perfused Pancreatic Segments | Caerulein (B1668201) | pA2 | 7.31 ± 0.45 | [3] |
| Guinea-Pig Gall Bladder | CCK-8 | pKB | 7.59 | [4] |
pA2 and pKB are measures of antagonist potency. A higher value indicates greater potency.
Signaling Pathways
Activation of the CCKA receptor by its endogenous ligand, CCK, initiates a cascade of intracellular signaling events. This compound, by competitively binding to the receptor, prevents the initiation of this cascade. The primary signaling pathway involves the Gq/11 family of G-proteins.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol details the methodology for determining the binding affinity (IC50) of this compound for the CCKA receptor.[2]
1. Materials:
-
Membrane preparations from tissues or cells expressing CCKA or CCKB receptors (e.g., mouse pancreas or brain).
-
Radioligand: [125I]CCK-8.
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).
-
Wash Buffer (e.g., ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a microplate, add in the following order: assay buffer, membrane preparation, [125I]CCK-8 (at a concentration near its Kd), and varying concentrations of unlabeled this compound or buffer (for total binding). Non-specific binding is determined in the presence of a high concentration of unlabeled CCK-8.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
In Vitro Functional Assay: Inhibition of Amylase Secretion
This protocol describes an in vitro functional assay to determine the potency of this compound in antagonizing CCK-stimulated amylase secretion from pancreatic acini.[3]
1. Materials:
-
Isolated pancreatic acini from rat or guinea pig.
-
HEPES-Ringer buffer (HRB), pH 7.4, supplemented with 0.1% BSA and essential amino acids.
-
Cholecystokinin-8 (CCK-8) or Caerulein.
-
This compound.
-
Amylase activity assay kit.
2. Procedure:
-
Prepare isolated pancreatic acini by collagenase digestion of the pancreas.
-
Pre-incubate the acini in HRB with varying concentrations of this compound or buffer for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate the acini with a submaximal concentration of CCK-8 or caerulein and incubate for a further period (e.g., 30 minutes) at 37°C.
-
Terminate the incubation by centrifugation at low speed.
-
Collect the supernatant and measure the amylase activity using a standard amylase assay kit.
-
Express the amylase released into the supernatant as a percentage of the total amylase content in the acini.
3. Data Analysis:
-
Construct concentration-response curves for CCK-8 or caerulein in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA2 value, which is a measure of the affinity of a competitive antagonist. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
In Vivo Functional Assay: Inhibition of Gallbladder Contraction
This protocol outlines an in vivo method to assess the efficacy of this compound in antagonizing CCK-induced gallbladder contraction.[5][6]
1. Materials:
-
Animal model (e.g., guinea pig, mouse).
-
This compound.
-
Cholecystokinin-8 (CCK-8).
-
Anesthetic agent.
-
Ultrasound imaging system or method for measuring gallbladder volume.
2. Procedure:
-
Administer this compound or vehicle to the animals via the desired route (e.g., intravenous, oral).
-
After a specified period, anesthetize the animals.
-
Expose the gallbladder and measure its basal volume using a suitable technique.
-
Administer a dose of CCK-8 known to induce gallbladder contraction.
-
Measure the gallbladder volume at various time points after CCK-8 administration.
3. Data Analysis:
-
Calculate the percentage change in gallbladder volume from the basal volume at each time point.
-
Compare the CCK-8-induced gallbladder contraction in this compound-treated animals to that in vehicle-treated animals to determine the inhibitory effect of this compound.
Conclusion
This compound is a well-characterized, potent, and selective CCKA receptor antagonist that has proven to be an invaluable pharmacological tool. Its high affinity for the CCKA receptor and significant selectivity over the CCKB receptor allow for the specific investigation of CCKA receptor-mediated physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the continued characterization of this compound and the development of new CCKA receptor antagonists for potential therapeutic applications in gastrointestinal disorders and other conditions.
References
- 1. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, this compound and loxiglumide in the guinea-pig gall bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholecystokinin antagonistic activities of loxiglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral administration of loxiglumide (CCK antagonist) inhibits postprandial gallbladder contraction without affecting gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
Lorglumide: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorglumide (CR-1409) is a potent and selective competitive antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor.[1] As a member of the glutaramic acid-derived class of CCK antagonists, it has been instrumental as a pharmacological tool for investigating the physiological roles of CCK-A receptors.[2] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, and pharmacological characteristics. It includes a summary of key quantitative data, detailed descriptions of relevant experimental methodologies, and visualizations of the associated signaling pathways and experimental workflows.
Chemical Structure and Identification
This compound, with the IUPAC name 4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid, is a synthetic small molecule.[1] Its structure features a dichlorobenzoyl moiety linked to a glutamic acid derivative, with the gamma-carboxyl group amidated with dipentylamine.
| Identifier | Value |
| IUPAC Name | 4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid |
| CAS Number | 97964-56-2 |
| Molecular Formula | C₂₂H₃₂Cl₂N₂O₄ |
| Molecular Weight | 459.41 g/mol |
| SMILES | CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
| InChI Key | IEKOTSCYBBDIJC-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not experimentally determined in available literature. | |
| pKa | Not experimentally determined in available literature. | |
| Solubility | Soluble in methanol (B129727) and water (as sodium salt). Soluble in DMSO. | LKT Labs, MedKoo Biosciences |
Pharmacological Properties
This compound is a well-characterized antagonist of the CCK-A receptor, exhibiting competitive and selective binding. Its pharmacological effects are primarily mediated through the inhibition of CCK-A receptor signaling in various tissues.
Mechanism of Action
This compound acts as a competitive antagonist at the CCK-A receptor.[2] This means it binds to the same site as the endogenous ligand, cholecystokinin (CCK), but does not activate the receptor. By occupying the binding site, it prevents CCK from eliciting its physiological effects. Schild plot analysis has confirmed the competitive nature of this antagonism.[3]
Potency and Selectivity
The potency of this compound has been determined in various in vitro and in vivo systems. The pA2 value, a measure of antagonist potency, has been reported to be approximately 7.31 in rat pancreatic acini.[3] In guinea pig gallbladder, the pKB value, another measure of antagonist affinity, was determined to be 7.59.[4] this compound displays significant selectivity for the CCK-A receptor over the CCK-B receptor.[1]
| Parameter | Value | Tissue/Model |
| pA₂ | 7.31 ± 0.45 | Rat pancreatic acini (antagonism of caerulein-induced amylase release) |
| pKB | 7.59 | Guinea-pig isolated gall bladder |
| IC₅₀ (vs CCK-8) | 0.11 mg/kg | Inhibition of sincalide-induced delay in gastric emptying in rats |
Pharmacodynamics
This compound's antagonism of the CCK-A receptor leads to a range of physiological effects, primarily related to the gastrointestinal system:
-
Inhibition of Gallbladder Contraction: this compound effectively blocks CCK-induced gallbladder contraction.[2][5]
-
Reduction of Pancreatic Secretion: It inhibits CCK-stimulated pancreatic enzyme secretion.[2][3]
-
Gastrointestinal Motility: this compound can reverse the delay in gastric emptying caused by CCK agonists.[6]
-
Pancreatic Growth: It has been shown to inhibit the trophic effects of CCK on the pancreas.[7]
Pharmacokinetics (ADME)
Detailed pharmacokinetic data specifically for this compound is limited in publicly available literature. However, studies on related glutaramic acid derivatives like proglumide (B1679172) and dexloxiglumide (B1670345) provide some insights. Proglumide is rapidly absorbed orally, with the majority excreted in the urine.[8] Dexloxiglumide, another CCK-A antagonist, is also rapidly absorbed and primarily cleared by the liver, with metabolites excreted in feces and urine.[9] It is plausible that this compound follows a similar pattern of absorption and elimination, though specific studies are required for confirmation. This compound is reported to be active after oral administration.[2]
Signaling Pathways
The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gs protein pathways. This compound, by blocking this receptor, inhibits these downstream signaling cascades.
Gq-Mediated Pathway
Activation of the CCK-A receptor by CCK leads to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with elevated Ca²⁺, activates protein kinase C (PKC).
Gs-Mediated Pathway
The CCK-A receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and subsequently activates protein kinase A (PKA).
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducibility. Below are generalized methodologies for key assays.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of this compound for the CCK-A receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, this compound and loxiglumide in the guinea-pig gall bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo comparison of inhibition with proglumide and CR-1409 of cholecystokinin-induced pressure in the biliary tract of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of cholecystokinin and its antagonists this compound, devazepide, and L-365,260 on gastrointestinal motility in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of long-term administration of this compound (CR 1409) on rat pancreatic growth and enzyme composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Absorption, distribution, metabolism and excretion of the cholecystokinin-1 antagonist dexloxiglumide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Potent Cholecystokinin Antagonist: A Technical History of Lorglumide (CR-1409)
Monza, Italy - In the mid-1980s, a dedicated team of researchers at Rotta Research Laboratorium embarked on a journey that would lead to the development of Lorglumide (CR-1409), a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor. This novel compound emerged from a structured research program aimed at discovering non-peptide antagonists for the cholecystokinin (B1591339) (CCK) receptor, a key player in gastrointestinal and pancreatic functions. This compound's discovery marked a significant advancement in the pharmacological toolkit available to researchers studying the multifaceted roles of CCK.
This compound, chemically identified as D,L-4-(3,4-dichlorobenzoylamino)-5-(dipentylamino)-5-oxopentanoic acid, was a derivative of 5-(dipentylamino)-5-oxo-pentanoic acid.[1] Its development was a progression from earlier, less potent, and non-specific CCK receptor antagonists like proglumide.[2] The research group at Rotta, including scientists like F. Makovec, R. Cereda, and M. Bani, systematically synthesized and evaluated a series of glutaramic acid derivatives, culminating in the identification of CR-1409 as a lead candidate with high affinity and specificity for the pancreatic CCK receptors.[1][2]
Early pharmacological studies revealed this compound's competitive antagonism at CCK-A receptors.[1][3] This was demonstrated through its ability to inhibit the effects of CCK-8 and the related peptide ceruletide on various smooth muscle preparations, including the guinea pig gallbladder and ileum, as well as on amylase secretion from isolated pancreatic acini.[1] In vivo studies further solidified these findings, showing that this compound could effectively counteract the contraction of the gallbladder induced by intravenous CCK-8 or ceruletide in both guinea pigs and dogs.[1]
The selectivity of this compound for the CCK-A receptor subtype over the CCK-B receptor was a crucial aspect of its pharmacological profile. This selectivity allowed for the targeted investigation of peripheral CCK actions, such as those involved in pancreatic enzyme secretion and gallbladder motility, distinguishing them from the central effects often associated with CCK-B receptors.
Subsequent research throughout the late 1980s and 1990s utilized this compound as a valuable pharmacological tool to explore the physiological and pathophysiological roles of CCK. These investigations spanned a wide range of areas, including the satiety effect of CCK, the pathogenesis of pancreatitis, and the growth of pancreatic tissue.[1][4][5] For instance, studies demonstrated this compound's protective effects against pancreatitis induced by ceruletide, taurocholate, and diet.[1] It was also shown to inhibit the trophic effect of both exogenous and endogenous CCK on the pancreas.[4]
While this compound has been widely used in scientific research, its clinical development for therapeutic use in conditions like irritable bowel syndrome, dyspepsia, and pancreatitis has yielded inconsistent results, and a clear therapeutic role has not been established.[6] Nevertheless, its discovery remains a landmark in the history of CCK receptor pharmacology, providing a powerful chemical probe that has significantly contributed to our understanding of the physiological functions of cholecystokinin.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound in seminal studies.
| Parameter | Value | Assay Conditions | Reference |
| pA2 | 7.31 ± 0.45 | Schild plot analysis of antagonism of caerulein-induced amylase release from in vitro rat pancreatic segments. | [3] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Key Experimental Protocols
In Vitro Antagonism of Caerulein-Induced Amylase Release
A foundational experiment to determine the potency of this compound involved assessing its ability to antagonize the effects of the CCK analog, caerulein (B1668201), on pancreatic enzyme secretion.
Methodology:
-
Tissue Preparation: Pancreatic segments were isolated from rats and perfused in an organ bath containing a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Stimulation: Concentration-response curves for caerulein-induced amylase release were established by adding increasing concentrations of caerulein to the perfusion medium.
-
Antagonism: To assess the effect of this compound, the pancreatic segments were pre-incubated with various concentrations of this compound before the addition of caerulein.
-
Amylase Measurement: The amount of amylase released into the perfusion medium was measured spectrophotometrically.
-
Data Analysis: The concentration-response curves for caerulein in the absence and presence of this compound were plotted. A Schild plot analysis was then used to determine the pA2 value, which provides a measure of the antagonist's potency. A slope of the Schild regression not significantly different from unity is indicative of competitive antagonism.[3]
In Vivo Inhibition of CCK-8-Induced Gallbladder Contraction
To confirm the in vivo efficacy of this compound, its effect on CCK-8-induced gallbladder contraction was evaluated in animal models.
Methodology:
-
Animal Model: Mice were used for this experimental model.
-
Induction of Gallbladder Emptying: Gallbladder emptying was induced by the administration of CCK-8 or by providing a stimulus for endogenous CCK release, such as lyophilized egg yolk.
-
Drug Administration: this compound was administered at various doses (e.g., 1-10 mg/kg) prior to the stimulus. Proglumide was often used as a comparator at much higher doses (e.g., 200-800 mg/kg).
-
Measurement of Gallbladder Emptying: The degree of gallbladder emptying was assessed, often by measuring the change in gallbladder weight or volume.
-
Data Analysis: The dose-dependent inhibition of gallbladder emptying by this compound was determined and compared to the effects of other agents.[7]
Signaling Pathways and Experimental Workflows
The antagonism of the CCK-A receptor by this compound blocks the intracellular signaling cascade initiated by the binding of CCK.
Caption: CCK-A receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound's activity.
References
- 1. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US7863330B2 - Deloxiglumide and proton pump inhibitor combination in the treatment of gastrointestinal disorders - Google Patents [patents.google.com]
- 3. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of long-term administration of this compound (CR 1409) on rat pancreatic growth and enzyme composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation by CR-1409 (this compound), a cholecystokinin receptor antagonist, of trypsin inhibitor-enhanced growth of azaserine-induced putative preneoplastic lesions in rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Antispasmodic activity on the gallbladder of the mouse of CR 1409 (this compound) a potent antagonist of peripheral CCK - PubMed [pubmed.ncbi.nlm.nih.gov]
Lorglumide's Role in Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorglumide, a potent and selective cholecystokinin (B1591339) A (CCK-A or CCK1) receptor antagonist, serves as a critical pharmacological tool for elucidating the physiological roles of cholecystokinin (CCK) in regulating gastrointestinal (GI) motility. By competitively blocking the action of endogenous CCK, this compound modulates various functions, including gallbladder contraction, gastric emptying, and intestinal transit. This technical guide provides an in-depth overview of this compound's mechanism of action, its multifaceted effects on the GI tract, and detailed experimental protocols for its study. Quantitative data from key preclinical and clinical studies are summarized, and the underlying signaling pathways are visualized to offer a comprehensive resource for researchers in gastroenterology and drug development.
Introduction
Cholecystokinin (CCK) is a key gut hormone released from I-cells of the proximal small intestine in response to nutrients, particularly fats and proteins. It plays a pivotal role in the coordination of digestive processes through its interaction with two G-protein coupled receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-A receptor is predominantly found in peripheral tissues, including the gallbladder, pancreas, and the enteric nervous system, where it mediates the primary effects of CCK on gastrointestinal motility and secretion.
This compound (CR-1409) is a non-peptide, competitive antagonist with high selectivity for the CCK-A receptor. Its development has been instrumental in delineating the physiological functions of CCK. By inhibiting CCK-A receptors, this compound effectively blocks the downstream signaling cascades initiated by CCK, thereby influencing smooth muscle contractility and neural pathways that govern GI motility. This has positioned this compound as an invaluable research tool and a potential therapeutic agent for motility disorders.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively binding to CCK-A receptors, thereby preventing the binding of endogenous CCK. The actions of CCK on the gastrointestinal tract are mediated through both direct effects on smooth muscle cells and indirect effects via the enteric nervous system.[1][2]
Direct Pathway on Smooth Muscle Cells: In tissues like the gallbladder, CCK-A receptors are located on smooth muscle cells. Activation of these receptors by CCK initiates a signaling cascade that leads to muscle contraction.
Indirect Pathway via Enteric Neurons: CCK-A receptors are also expressed on myenteric neurons within the enteric nervous system.[1][3] CCK binding to these receptors stimulates the release of neurotransmitters, primarily acetylcholine (B1216132) (ACh), which in turn acts on muscarinic receptors on smooth muscle cells to induce contraction.[3] this compound blocks both of these pathways by preventing the initial binding of CCK to its receptors.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various aspects of gastrointestinal motility based on preclinical and clinical studies.
Table 1: In Vitro Antagonism of CCK-Induced Contractions
| Tissue Preparation | Agonist | This compound Potency (pA2) | Reference(s) |
| Guinea Pig Ileum | Sincalide (CCK-8) | 7.30 | [4] |
| Guinea Pig Ileum | CCK-Octapeptide | 7.70 | [5][6] |
| Human Alimentary Muscle | CCK-Octapeptide | 5.82 ± 0.04 | [5][6] |
| Guinea Pig Gallbladder | CCK-8 | 7.59 |
Table 2: In Vivo Effects of this compound on Gastric Emptying and Intestinal Transit
| Animal Model | Effect Measured | This compound Dose | Outcome | Reference(s) |
| Rat | Inhibition of Sincalide-induced delay in gastric emptying | IC50: 0.11 mg/kg | Reversal of CCK-induced delay | [4] |
| Human | Gastric emptying of a liquid meal | 800 mg (oral) | No significant effect | [7] |
| Human | Gastric emptying of radio-opaque markers | 30 min prior to meal | Significantly accelerated | [8] |
| Human | Colonic Transit Time | 800 mg, three times daily for 7 days | Significantly shortened (29.4h vs 15.0h) | [8] |
Table 3: In Vivo Effects of this compound on Gallbladder Motility
| Species | Stimulus | This compound Dose | Outcome | Reference(s) |
| Mouse | CCK-8 or Egg Yolk | 1-10 mg/kg | Dose-dependent prevention of gallbladder emptying | [9] |
| Human | Postprandial | 800 mg (oral) | Total inhibition of gallbladder contraction for 60 min | [7] |
| Human | Test Meal | Oral administration | Complete abolishment of gallbladder contraction | [8] |
Detailed Experimental Protocols
In Vitro Assessment of this compound's Antagonism on Guinea Pig Ileum
This protocol describes the use of an isolated guinea pig ileum preparation in an organ bath to determine the antagonistic potency (pA2 value) of this compound against CCK-induced smooth muscle contraction.
Materials:
-
Male guinea pig (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath system with temperature control (37°C) and isotonic force transducer
-
CCK-8 (Sincalide) stock solution
-
This compound stock solution
-
Data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig. Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution. Gently flush the lumen to remove contents and cut into 2-3 cm segments.[7][10]
-
Mounting: Suspend a segment in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen. Attach one end to a fixed hook and the other to an isotonic force transducer. Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
Cumulative Concentration-Response Curve (CCRC) for CCK-8:
-
Establish a stable baseline.
-
Add CCK-8 to the organ bath in a cumulative manner, increasing the concentration by approximately half-log increments (e.g., 10⁻¹⁰ M to 10⁻⁶ M).
-
Allow the contraction to reach a plateau at each concentration before adding the next.
-
Record the maximal response.
-
Wash the tissue repeatedly with fresh Krebs-Henseleit solution until the baseline is restored.
-
-
Incubation with this compound:
-
Introduce a known concentration of this compound into the organ bath.
-
Allow the tissue to incubate with this compound for a predetermined period (e.g., 30 minutes).
-
-
Second CCRC for CCK-8 in the Presence of this compound:
-
Repeat the CCRC for CCK-8 as described in step 3.
-
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio (DR) for each concentration of this compound used. The DR is the ratio of the EC50 of CCK-8 in the presence of this compound to the EC50 of CCK-8 alone.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of this plot provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.
-
In Vivo Assessment of Gastric Emptying in Rats using the Charcoal Meal Method
This protocol describes a method to evaluate the effect of this compound on gastric emptying in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)
-
Oral gavage needles
-
Surgical instruments
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the charcoal meal (e.g., 30 minutes).
-
Charcoal Meal Administration: Administer a fixed volume of the charcoal meal (e.g., 1.5 mL) to each rat via oral gavage.
-
Euthanasia and Tissue Collection: At a specific time point after the charcoal meal administration (e.g., 20 minutes), humanely euthanize the rats.
-
Measurement:
-
Carefully clamp the pyloric and cardiac ends of the stomach.
-
Remove the stomach and the entire small intestine.
-
Measure the total length of the small intestine from the pylorus to the ileocecal junction.
-
Measure the distance traveled by the charcoal meal from the pylorus to the most distal point of the charcoal column.
-
-
Data Analysis:
-
Calculate the percentage of intestinal transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
To assess gastric emptying, carefully remove the stomach, weigh it, and then wash out the contents and reweigh the empty stomach. The difference in weight represents the amount of charcoal meal remaining in the stomach.
-
Compare the results between the this compound-treated and vehicle-treated groups.
-
Conclusion
This compound is a powerful pharmacological agent for investigating the role of CCK in the regulation of gastrointestinal motility. Its selective antagonism of the CCK-A receptor allows for the precise dissection of CCK-mediated physiological processes. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to design and execute studies aimed at further understanding the complex interplay of gut hormones and motility, and to explore the therapeutic potential of targeting the CCK signaling pathway in various gastrointestinal disorders. The consistent findings across different experimental models, from isolated tissues to whole organisms, underscore the fundamental role of CCK in gallbladder contraction and its modulatory influence on gastric and intestinal transit.
References
- 1. KoreaMed [koreamed.org]
- 2. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smooth Muscle Strips for Intestinal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a protocol for determining gastrointestinal transit time in mice using barium and radiopaque markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling for contraction and relaxation in smooth muscle of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Smooth Muscle Strips for Intestinal Tissue Engineering | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Lorglumide on Gastric Secretions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of lorglumide, a selective cholecystokinin-A (CCK-A) receptor antagonist, on gastric secretions. It delves into the molecular mechanisms, quantitative effects on gastric acid and pepsin secretion, and detailed experimental protocols for studying these effects. This compound has been shown to be a potent inhibitor of CCK-A receptor-mediated pathways, thereby significantly influencing the physiological regulation of gastric acid and pepsinogen release. This document serves as a critical resource for researchers and professionals involved in gastroenterology, pharmacology, and drug development.
Introduction
This compound (CR-1409) is a potent and selective non-peptide antagonist of the cholecystokinin-A (CCK-A) receptor.[1] Cholecystokinin (B1591339) (CCK) is a peptide hormone that plays a crucial role in various gastrointestinal processes, including the regulation of gastric acid secretion and enzyme release. By competitively blocking the CCK-A receptor, this compound provides a valuable pharmacological tool to investigate the physiological roles of CCK and to explore its therapeutic potential in conditions characterized by altered gastric secretion. This guide will focus on the specific effects of this compound on two primary components of gastric secretion: hydrochloric acid and pepsin.
Mechanism of Action
This compound exerts its effects by competitively binding to CCK-A receptors, thereby preventing the endogenous ligand, CCK, from activating its downstream signaling pathways.[2] The regulation of gastric acid secretion by CCK is complex and involves a dual mechanism. While CCK can directly stimulate parietal cells to a lesser extent via CCK-B receptors (which have a high affinity for gastrin), its primary physiological role in the stomach is inhibitory, mediated through CCK-A receptors on D-cells.
Activation of CCK-A receptors on gastric D-cells stimulates the release of somatostatin (B550006). Somatostatin, in turn, acts as a paracrine inhibitor of gastric acid secretion by suppressing the function of gastrin-releasing G-cells and histamine-releasing enterochromaffin-like (ECL) cells, as well as directly inhibiting parietal cell acid production. By blocking this CCK-A receptor-mediated somatostatin release, this compound effectively disinhibits gastric acid secretion, leading to an increase in acid output under certain stimulatory conditions.
Similarly, pepsinogen secretion from chief cells is, in part, regulated by CCK. This compound's antagonism at the CCK-A receptors on chief cells has been shown to inhibit CCK-stimulated pepsinogen release.[2]
Quantitative Data on Gastric Secretion
The following tables summarize the quantitative effects of this compound on gastric acid and pepsin secretion as reported in various preclinical and clinical studies.
Table 1: Effect of this compound on Gastric Acid Secretion
| Species | Model | Stimulant | This compound Dose | Effect on Gastric Acid Secretion | Reference |
| Rat | In vivo | Gastrin-17 | - | Almost complete abolishment of acid secretion. | |
| Rat | In vivo | Intragastric Peptone | - | 43% inhibition of acid secretion. | [3] |
| Dog | In vivo | Bombesin Infusion | 2 mg/kg/h | Significant increase from 1.12 to 7.98 mmol/h. | |
| Dog | In vivo | Caerulein Infusion | 2 mg/kg/h | Significant increase from 0.52 to 7.62 mmol/h. | [4] |
Table 2: Effect of this compound on Pepsin Secretion
| Species | Model | Stimulant | This compound (CR-1409) Concentration | Effect on Pepsinogen Secretion | Reference |
| Guinea Pig | Isolated Gastric Chief Cells | CCK-8 | Varied | Competitive inhibition of CCK-8-stimulated pepsinogen secretion. | [2] |
Note: Quantitative in-vivo data on the percentage of inhibition of pepsin secretion by this compound is limited in the reviewed literature.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the regulation of gastric secretion and the mechanism of action of this compound.
Caption: this compound's mechanism in gastric acid regulation.
Caption: this compound's effect on pepsinogen secretion.
Experimental Workflows
The following diagram outlines a general experimental workflow for assessing the effect of this compound on stimulated gastric acid secretion.
Caption: Workflow for in-vivo gastric acid secretion studies.
Experimental Protocols
In-vivo Measurement of Gastric Acid Secretion in Rats
This protocol is based on methodologies described in studies investigating the effects of this compound on gastric acid secretion in rats.[3]
-
Animals: Male Wistar rats (200-250 g) are fasted for 24 hours with free access to water.
-
Surgical Preparation:
-
Anesthesia is induced with an appropriate anesthetic agent (e.g., urethane).
-
A tracheostomy is performed to ensure a clear airway.
-
The stomach is exposed through a midline laparotomy.
-
A double-lumen cannula is inserted into the stomach through an incision in the forestomach and secured with a ligature. One lumen allows for the infusion of solutions, and the other for the collection of gastric perfusate.
-
The pylorus is ligated to prevent the passage of gastric contents into the duodenum.
-
-
Experimental Procedure:
-
The stomach is gently washed with saline until the returning fluid is clear.
-
A continuous perfusion of the stomach with saline (e.g., at a rate of 1 ml/10 min) is initiated.
-
Gastric perfusate is collected in 10-minute intervals.
-
After a basal collection period to establish a stable baseline, a continuous intravenous infusion of this compound (or vehicle for the control group) is started.
-
Following a pre-incubation period with this compound, a stimulant such as gastrin-17 or a peptone meal is administered intravenously or intragastrically, respectively.
-
Gastric perfusate collection continues for a defined period after stimulation.
-
-
Measurement of Acid Output:
-
The volume of each 10-minute sample is recorded.
-
The acid concentration is determined by titration with a standardized NaOH solution (e.g., 0.01 N) to a pH of 7.0 using a pH meter.
-
Acid output is calculated as the product of the volume and the acid concentration and is expressed in μmol H+/10 min.
-
In-vitro Measurement of Pepsinogen Secretion from Isolated Gastric Chief Cells
This protocol is adapted from studies examining the effects of CCK-receptor antagonists on pepsinogen secretion from isolated guinea pig chief cells.[2]
-
Preparation of Isolated Chief Cells:
-
Gastric mucosa from the fundic region of a guinea pig is dissected.
-
The mucosa is minced and subjected to enzymatic digestion (e.g., with collagenase and pronase) to disperse the gastric glands.
-
Chief cells are enriched from the dispersed cell population using techniques such as centrifugal elutriation or density gradient centrifugation.
-
-
Experimental Procedure:
-
The enriched chief cells are suspended in a buffered incubation medium (e.g., HEPES-Ringer buffer) containing essential nutrients and energy substrates.
-
Aliquots of the cell suspension are pre-incubated at 37°C in a shaking water bath.
-
This compound (CR-1409) at various concentrations or vehicle is added to the cell suspensions and incubated for a short period.
-
The stimulant, CCK-8, is then added to initiate pepsinogen secretion.
-
The incubation is continued for a defined time (e.g., 30 minutes).
-
The reaction is terminated by centrifugation to separate the cells from the supernatant.
-
-
Measurement of Pepsinogen Secretion:
-
The supernatant is collected for the determination of released pepsinogen.
-
The cell pellet can be lysed to determine the remaining intracellular pepsinogen.
-
Pepsinogen activity is measured using a spectrophotometric assay. A common method involves the hydrolysis of a protein substrate (e.g., hemoglobin) at an acidic pH, followed by the measurement of the resulting trichloroacetic acid-soluble peptides.
-
Pepsinogen secretion is typically expressed as a percentage of the total pepsinogen content (released + intracellular).
-
Conclusion
This compound is a powerful research tool for elucidating the complex roles of CCK in the regulation of gastric function. Its selective antagonism of CCK-A receptors has been demonstrated to have significant and predictable effects on both gastric acid and pepsinogen secretion. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies aimed at understanding the intricate mechanisms of gastric secretion and exploring novel therapeutic strategies for related disorders. The provided diagrams of signaling pathways and experimental workflows offer a clear visual representation to aid in the comprehension and application of this knowledge.
References
- 1. The effect of CR 1409, a potent CCK receptor antagonist, on basal and stimulated pancreatic secretion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of CCK-receptor antagonists on CCK-stimulated pepsinogen secretion and calcium increase in isolated guinea pig gastric chief cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on gastrin- and peptone-stimulated gastric acid secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the cholecystokinin-receptor antagonist this compound on pancreatic enzyme secretion stimulated by bombesin, food, and caerulein, giving similar plasma cholecystokinin concentrations in the dog - PMC [pmc.ncbi.nlm.nih.gov]
Lorglumide: A Comprehensive Technical Review of its Therapeutic Potential in Pancreatitis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute and chronic pancreatitis represent significant clinical challenges with limited therapeutic options. The cholecystokinin (B1591339) (CCK) system, particularly the CCK-A receptor, plays a pivotal role in pancreatic physiology and pathophysiology. Overstimulation of this receptor is a key initiating event in several forms of experimental pancreatitis. Lorglumide, a potent and selective CCK-A receptor antagonist, has been investigated for its potential to mitigate pancreatic injury. This technical guide provides an in-depth analysis of the preclinical data supporting the therapeutic potential of this compound and its analogues in pancreatitis. We present a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals in the field.
Introduction: The Rationale for CCK-A Receptor Antagonism in Pancreatitis
The gastrointestinal hormone cholecystokinin (CCK) is a primary regulator of pancreatic exocrine secretion.[1] It exerts its effects by binding to the G-protein coupled CCK-A receptor on pancreatic acinar cells.[1] While physiological concentrations of CCK mediate normal digestive processes, supramaximal stimulation of the CCK-A receptor can lead to intracellular trypsin activation, inflammatory cell infiltration, and the development of acute pancreatitis.[2] This has led to the hypothesis that blocking the CCK-A receptor could be a viable therapeutic strategy to prevent or ameliorate pancreatitis.
This compound and its analogue, loxiglumide (B1675256), are non-peptide, competitive antagonists of the CCK-A receptor.[3][4] They have been instrumental in elucidating the role of CCK in pancreatic function and disease. Preclinical studies have demonstrated their efficacy in various experimental models of pancreatitis, suggesting a protective effect against pancreatic injury.
Mechanism of Action: this compound and the CCK-A Receptor Signaling Cascade
This compound exerts its therapeutic effect by competitively inhibiting the binding of CCK to the CCK-A receptor on pancreatic acinar cells. This blockade disrupts the downstream signaling cascades that are initiated by receptor activation. The primary signaling pathway involves the coupling of the CCK-A receptor to the Gq/11 G-protein, which in turn activates phospholipase C (PLC).[5][6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[5] The subsequent rise in intracellular Ca2+ is a critical trigger for the premature activation of digestive enzymes, a hallmark of pancreatitis. DAG, along with Ca2+, activates protein kinase C (PKC), which is involved in various cellular processes, including inflammation.[5] Furthermore, CCK-A receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) signaling pathway, which contributes to the inflammatory response.[5][7] By blocking the initial step of CCK binding, this compound effectively attenuates these downstream signaling events, thereby reducing the severity of pancreatitis.
References
- 1. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 2. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]
- 3. Effect of a new cholecystokinin receptor antagonist loxiglumide on acute pancreatitis in two experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of long-term administration of this compound (CR 1409) on rat pancreatic growth and enzyme composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
Lorglumide: A Cholecystokinin-A Receptor Antagonist with Anti-Cancer Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Lorglumide, a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor, has emerged as a molecule of interest in oncology research.[1] Initially developed for gastrointestinal disorders, its role in modulating cellular processes has led to investigations into its anti-cancer properties. Cholecystokinin (B1591339) (CCK) receptors, particularly the CCK-A subtype, are overexpressed in several malignancies, including pancreatic and colon cancers, and their activation has been linked to tumor growth and progression.[2] This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.
Mechanism of Action: Targeting the CCK-A Receptor Signaling Pathway
This compound exerts its anti-cancer effects by competitively binding to the CCK-A receptor, thereby inhibiting the downstream signaling cascades initiated by its natural ligand, cholecystokinin.[1] The CCK-A receptor is a G-protein coupled receptor that, upon activation, triggers a multitude of intracellular signaling pathways implicated in cell growth, proliferation, and survival.
Key signaling events initiated by CCK-A receptor activation include the Gq-protein-mediated activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently activate protein kinase C (PKC) and induce the release of intracellular calcium, which in turn can activate various downstream effectors, including the Ras/MAPK and PI3K/Akt pathways, both of which are central to cancer cell proliferation and survival.[3][4] By blocking the initial ligand-receptor interaction, this compound effectively abrogates these pro-tumorigenic signals.
Quantitative Data on the Anti-Cancer Effects of this compound
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following table summarizes key findings from in vitro studies.
| Cell Line | Cancer Type | Assay | Endpoint | This compound Effect | Reference |
| MiaPaCa-2 | Pancreatic | MTT Assay | Cell Proliferation | Significant inhibition (52.1% of control) | [2] |
| MiaPaCa-2 | Pancreatic | Flow Cytometry | Cell Cycle | Induced G0/G1 arrest | [2] |
| MiaPaCa-2 | Pancreatic | TUNEL Assay | Apoptosis | Significant induction (27.1% vs. 3-7% in control) | [2] |
| MiaPaCa-2 | Pancreatic | Invasion Assay | Cell Invasion | Significant inhibition (77.6% of control) | [2] |
| HT-29 | Colon | [³H]-thymidine incorporation | Cell Proliferation | Antiproliferative effect observed | [5] |
| PC3 | Prostate | FACS Analysis | Drug Uptake | Preferential staining and uptake in CCK-A receptor-expressing cells | [6] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the anti-cancer properties of this compound.
Cell Viability and Proliferation (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability and proliferation of cancer cell lines such as MiaPaCa-2 and HT-29.[2][7][8]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MiaPaCa-2, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Apoptosis Markers
This protocol is designed to detect changes in the expression of key apoptosis-related proteins in cancer cells treated with this compound.[9][10][11][12][13]
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound using a pancreatic cancer xenograft model.[14][15][16][17][18]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2)
-
Matrigel
-
This compound
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest pancreatic cancer cells and resuspend them in a mixture of media and Matrigel. Subcutaneously or orthotopically inject the cell suspension into the flank or pancreas of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) to the treatment group according to a predetermined dosing schedule and concentration. Administer the vehicle solution to the control group.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, and analysis of fibrosis).
Conclusion
This compound, through its targeted inhibition of the CCK-A receptor, demonstrates significant anti-cancer potential, particularly in malignancies where this receptor is overexpressed. The available data indicate its ability to inhibit cell proliferation, induce apoptosis, and impede cell invasion. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic utility of this compound. Future research should focus on expanding the in vivo studies to various cancer models and further elucidating the molecular intricacies of its anti-tumor activity to pave the way for potential clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound on growth and invasion of human pancreatic cancer cell line Mia PaCa-2 in vitro through the cholecystokinin-cholecystokinin-1 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 4. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 5. This compound Sodium - LKT Labs [lktlabs.com]
- 6. Potential of the gastric motility drug this compound in prostate cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.wiki [static.igem.wiki]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
- 14. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]
- 16. An in vivo platform for translational drug development in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Bioluminescent Imaging of Irradiated Orthotopic Pancreatic Cancer Xenografts in Nonobese Diabetic-Severe Combined Immunodeficient Mice: A Novel Method for Targeting and Assaying Efficacy of Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioluminescent Orthotopic Model of Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Lorglumide's Impact on Cholecystokinin Signaling Pathways: A Technical Guide
Introduction
Cholecystokinin (B1591339) (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. It orchestrates various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, gastric emptying, and the induction of satiety.[1][2] CCK exerts its effects by binding to two distinct G-protein coupled receptors (GPCRs): the cholecystokinin-A receptor (CCK-A or CCK1) and the cholecystokinin-B receptor (CCK-B or CCK2).[3][4] The CCK-A receptor is predominantly found in peripheral tissues like the pancreas, gallbladder, and myenteric plexus, and shows a high affinity for sulfated CCK analogues.[1][4][5] The CCK-B receptor, also known as the gastrin receptor, is widespread in the brain and stomach and binds both CCK and gastrin with similar high affinity.[3][4]
Lorglumide (CR 1409) is a potent, specific, and competitive non-peptide antagonist of CCK receptors, with a notable selectivity for the CCK-A subtype.[5][6][7] As a derivative of glutaramic acid, it serves as an invaluable pharmacological tool for elucidating the physiological functions of CCK and holds potential for therapeutic applications in conditions where CCK activity is implicated.[4][6] This guide provides a detailed technical overview of this compound's mechanism of action, its quantitative impact on CCK signaling pathways, and the experimental protocols used to characterize its effects.
Mechanism of Action: Competitive Antagonism of CCK-A Receptors
The primary signaling pathway initiated by CCK binding to its CCK-A receptor is mediated through the Gq alpha subunit of heterotrimeric G proteins.[3] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptor (InsP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[8][9] The subsequent rise in cytosolic calcium, along with DAG-mediated activation of protein kinase C (PKC), drives downstream cellular responses such as enzyme secretion and smooth muscle contraction.[3][8]
This compound functions by competitively binding to the CCK-A receptor, thereby preventing the endogenous ligand, CCK, from binding and initiating this signaling cascade.[6][7][10] This blockade effectively inhibits the production of IP3 and DAG, leading to a suppression of the subsequent intracellular calcium mobilization and other downstream effects.[8][9]
Figure 1: CCK-A Receptor Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
This compound's efficacy and selectivity as a CCK antagonist have been quantified in numerous studies. The data consistently demonstrates its high affinity for the CCK-A receptor compared to the CCK-B receptor.
| Parameter | Species/Tissue | Receptor Type | Value | Reference |
| pA2 | Rat Pancreatic Segments (in vitro) | CCK-A | 7.31 ± 0.45 | [7] |
| pA2 | Human Gallbladder (in vitro) | CCK-A | 7.00 | [2] |
| IC50 | Guinea Pig Pancreas | CCK-A | 150 nM | [5] |
| Inhibition of [Ca2+]i | Murine Gastric Interstitial Cells of Cajal | CCK-A | 5 µM this compound inhibited 100 nM CCK-8S-induced Ca2+ increment from 59.3% to 15.0% | [8][9] |
| Relative Potency | Rat Pancreas (in vivo) | CCK-A | Less potent than L-364,718 (devazepide) but more potent than proglumide | [11] |
Detailed Experimental Protocols
The characterization of this compound's effects on CCK signaling pathways relies on a variety of established in vitro and in vivo experimental techniques.
Intracellular Calcium Mobilization Assay
This assay directly measures the functional consequence of CCK receptor activation and its inhibition by antagonists like this compound.
-
Objective: To quantify changes in intracellular calcium concentration ([Ca2+]i) in response to CCK agonists and antagonists.
-
Methodology:
-
Cell Culture: Culture a suitable cell line expressing CCK-A receptors (e.g., murine gastric antral interstitial cells of Cajal, CHO-K1, or HEK293 cells) in 96-well black, clear-bottom plates.[8][12]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-3/AM or Fluo-4 AM, by incubating for 30-60 minutes at 37°C in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[8][12]
-
Antagonist Pre-treatment: Wash the cells to remove excess dye and then pre-treat with varying concentrations of this compound (e.g., 5 µM) or vehicle control for a specified time (e.g., 2 minutes).[8][9]
-
Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading, then inject a CCK agonist (e.g., 100 nM CCK-8S) into each well and immediately begin recording the fluorescence signal over time.[8][12]
-
Data Analysis: Calculate the change in fluorescence intensity upon agonist addition. The inhibitory effect of this compound is determined by comparing the calcium response in its presence to the response with the agonist alone.[8][9]
-
Figure 2: General Workflow for a Calcium Mobilization Assay.
Radioligand Binding Assay
-
Objective: To determine the affinity (e.g., Ki or IC50) of this compound for CCK receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cells expressing CCK receptors.
-
Incubation: Incubate the membrane preparations with a constant concentration of a radiolabeled CCK ligand (e.g., [125I]CCK-8) and varying concentrations of unlabeled this compound.
-
Separation: Separate the receptor-bound radioligand from the unbound ligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to generate a competition curve and calculate the IC50 value, which can be converted to an inhibition constant (Ki).
-
Immunoprecipitation and Western Blotting for Protein Phosphorylation
-
Objective: To assess the effect of this compound on the CCK-induced phosphorylation of downstream signaling proteins, such as the IP3 receptor (InsP3R3).[8][9]
-
Methodology:
-
Cell Treatment: Treat cultured cells with CCK-8S in the presence or absence of a pre-treatment with this compound.[9]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Immunoprecipitation: Incubate the protein lysates with an antibody specific for the target protein (e.g., anti-InsP3R3 antibody) to pull it out of the solution.
-
SDS-PAGE and Western Blotting: Separate the immunoprecipitated proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Detection: Probe the membrane with an antibody that recognizes the phosphorylated form of the target protein. Visualize the bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensity to determine the relative level of phosphorylation, comparing the this compound-treated samples to controls. Studies have shown that this compound can significantly reduce the CCK-8S-intensified phosphorylation of InsP3R3.[8][9]
-
This compound is a well-characterized, selective CCK-A receptor antagonist that acts through competitive inhibition.[6][7] By blocking the binding of CCK to its receptor, this compound effectively abrogates the canonical Gq-PLC-IP3/DAG signaling pathway, preventing the mobilization of intracellular calcium and subsequent cellular responses.[8][9] The quantitative data robustly support its high affinity and selectivity for the CCK-A subtype. The detailed experimental protocols outlined herein provide a framework for researchers to further investigate the nuanced impacts of this compound and other modulators of the cholecystokinin system, making it an indispensable tool in gastroenterology and neuroscience research.
References
- 1. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon [jnmjournal.org]
- 2. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 11. Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Lorglumide: A Technical Guide to its Pharmacological Profile as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorglumide (CR 1409) is a potent, selective, and competitive antagonist of the cholecystokinin (B1591339) type 1 (CCK1) receptor, formerly known as the CCK-A receptor.[1][2][3] As a non-peptide small molecule, it offers significant advantages in terms of oral bioavailability and metabolic stability compared to peptide-based antagonists.[3] These characteristics have established this compound as an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of CCK and its interaction with the CCK1 receptor. This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, binding affinity, selectivity, and effects in various in vitro and in vivo experimental models. Detailed experimental protocols and a summary of quantitative data are provided to facilitate its effective use in research settings.
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in regulating a wide array of physiological processes, including gallbladder contraction, pancreatic enzyme secretion, gastric emptying, satiety, and nociception.[3][4] Its actions are mediated through two G protein-coupled receptor subtypes: CCK1 and CCK2 (formerly CCK-A and CCK-B). This compound, a derivative of glutaramic acid, has emerged as a cornerstone research tool for differentiating the functions of these two receptor subtypes due to its high selectivity for the CCK1 receptor.[2][5] This guide will comprehensively detail the pharmacological properties of this compound, providing researchers with the necessary information to design and execute robust experiments.
Mechanism of Action
This compound functions as a competitive antagonist at the CCK1 receptor.[3][5] This means that it binds to the same site on the receptor as the endogenous ligand, CCK, but does not activate the receptor. By occupying the binding site, this compound prevents CCK from binding and initiating downstream signaling events. Schild plot analysis of this compound's antagonism of CCK-induced responses has consistently yielded slopes not significantly different from unity, further confirming its competitive mechanism of action.[5]
Signaling Pathway
The CCK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[2][6] Upon activation by an agonist like CCK, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[1][7] The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses, including smooth muscle contraction and enzyme secretion. This compound, by competitively blocking the CCK1 receptor, inhibits this entire signaling cascade.[1]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified in various assays. The following tables summarize key binding affinity and functional antagonism data.
Table 1: this compound Binding Affinity for CCK Receptors
| Receptor Subtype | Preparation | Radioligand | Parameter | Value (nM) | Reference |
| CCK1 (CCK-A) | Guinea Pig Pancreas | [³H]L-364,718 | Kᵢ | 1.8 | [8] |
| CCK2 (CCK-B) | Mouse Cerebral Cortex | [¹²⁵I]BH-CCK-8S | Kᵢ | >10,000 | [8] |
Table 2: Functional Antagonism of this compound
| Experimental Model | Agonist | Parameter | Value | Reference |
| Guinea Pig Ileum | CCK-8 | pA₂ | 7.70 ± 0.12 | [9] |
| Guinea Pig Gallbladder | CCK-8 | pKₑ | 7.59 | [7] |
| Rat Pancreatic Acini | Caerulein | pA₂ | 7.31 ± 0.45 | [5] |
| Human Isolated Gallbladder | CCK-8 | pA₂ | 7.00 | [2] |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for CCK1 receptors.
Methodology:
-
Tissue Preparation: Homogenize fresh or frozen tissue (e.g., guinea pig pancreas) in a suitable buffer.
-
Membrane Isolation: Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable CCK1 receptor radioligand (e.g., [³H]L-364,718) and a range of concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a non-labeled CCK1 agonist or antagonist).
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vitro Gallbladder Contraction Assay
This protocol outlines a method to assess the antagonistic effect of this compound on CCK-induced gallbladder smooth muscle contraction.
Methodology:
-
Tissue Preparation: Euthanize an animal (e.g., guinea pig) and carefully dissect the gallbladder. Prepare strips of the gallbladder wall.
-
Mounting: Suspend the gallbladder strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Pre-incubation: Pre-incubate the tissue with a known concentration of this compound or its vehicle for a defined time.
-
Stimulation: Add a CCK1 receptor agonist, such as CCK-8, to the organ bath in a cumulative manner to construct a dose-response curve.
-
Measurement: Record the changes in muscle tension (isometric contraction) or length (isotonic contraction) using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Construct dose-response curves for CCK-8 in the absence and presence of different concentrations of this compound. Perform a Schild analysis to determine the pA₂ or pKₑ value for this compound.
Pancreatic Acini Amylase Secretion Assay
This protocol details a method to evaluate the inhibitory effect of this compound on CCK-stimulated amylase release from isolated pancreatic acini.
Methodology:
-
Acinar Preparation: Isolate pancreatic acini from an animal (e.g., rat or mouse) by enzymatic digestion with collagenase, followed by mechanical dissociation.
-
Incubation: Pre-incubate the isolated acini in a physiological buffer at 37°C with various concentrations of this compound or vehicle.
-
Stimulation: Add a CCK1 receptor agonist, such as CCK-8 or caerulein, to stimulate amylase secretion.
-
Separation: After a defined incubation period, terminate the reaction by centrifugation to pellet the acini.
-
Amylase Measurement: Collect the supernatant and measure the amylase activity. Lyse the acinar pellet to determine the remaining intracellular amylase activity.
-
Data Analysis: Express the amount of amylase secreted into the supernatant as a percentage of the total amylase content (supernatant + pellet). Plot the dose-response curves for the agonist in the presence and absence of this compound to determine its inhibitory potency.
In Vivo Applications
This compound has been extensively used in vivo to investigate the physiological roles of CCK1 receptors. It is effective after both parenteral and oral administration.[3] In animal models, this compound has been shown to:
-
Inhibit CCK-induced gallbladder contraction in guinea pigs and dogs.[3]
-
Antagonize the satiety effect of CCK-8 in rats.[3]
-
Protect against caerulein-induced pancreatitis.[3]
-
Delay gastric emptying.[4]
Selectivity Profile
This compound exhibits high selectivity for the CCK1 receptor over the CCK2 receptor, with a selectivity ratio of over 5,500-fold based on binding affinity data.[8] This high degree of selectivity is critical for its utility as a research tool, allowing for the specific investigation of CCK1 receptor-mediated pathways without confounding effects from the CCK2 receptor.
Conclusion
This compound is a well-characterized and highly selective CCK1 receptor antagonist that has proven to be an indispensable tool in pharmacological research. Its competitive mechanism of action, favorable pharmacokinetic properties, and potent in vitro and in vivo activity make it an ideal agent for investigating the multifaceted roles of the CCK1 receptor in health and disease. The detailed pharmacological profile and experimental protocols provided in this guide are intended to support researchers in the effective application of this compound to advance our understanding of CCK signaling.
References
- 1. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of cholecystokinin in regulation of gastrointestinal motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IP3 and PLC [worms.zoology.wisc.edu]
- 8. Analysis of the behaviour of selected CCKB/gastrin receptor antagonists in radioligand binding assays performed in mouse and rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective CCK-A but not CCK-B receptor antagonists inhibit HT-29 cell proliferation: synergism with pharmacological levels of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Lorglumide's Receptor Selectivity: A Technical Guide to its Preferential Antagonism of CCKA Receptors
For Immediate Release
This technical guide provides a comprehensive analysis of the pharmacological selectivity of lorglumide, a non-peptide antagonist of cholecystokinin (B1591339) (CCK) receptors. Designed for researchers, scientists, and professionals in drug development, this document delves into the quantitative data, experimental methodologies, and underlying signaling pathways that define this compound's high affinity for the cholecystokinin-A (CCKA) receptor over the cholecystokinin-B (CCKB) receptor.
Executive Summary
This compound is a potent and selective competitive antagonist of the CCKA receptor, also known as the CCK1 receptor. This selectivity is crucial for its use as a pharmacological tool to investigate the physiological roles of CCK mediated through the CCKA receptor, such as gallbladder contraction and pancreatic enzyme secretion. This guide presents the binding affinity and functional potency data that quantitatively establish this selectivity, details the experimental protocols used to derive this data, and visualizes the relevant biological and experimental workflows.
Quantitative Data Presentation: this compound's Selectivity Profile
The selectivity of this compound for the CCKA receptor over the CCKB receptor has been demonstrated across various species and experimental models. The following table summarizes key quantitative data, including inhibition constants (Ki), pA2 values (a measure of antagonist potency), and IC50 values (the concentration of an inhibitor where 50% of its maximal effect is observed).
| Parameter | Receptor | Species/Tissue | Value | Reference(s) |
| pKB | CCKA | Guinea Pig Gall Bladder | 7.59 | [1][2] |
| pA2 | CCKA | Guinea Pig Gall Bladder | 7.00 | [3] |
| pA2 | CCKA | Rat Pancreas (Amylase Release) | 7.31 | |
| pKB | CCKA | Guinea Pig Ileum | 7.70 | [4][5] |
| IC50 | CCKA | Mouse Pancreatic Membranes | 13.7 nM | [6] |
| IC50 | CCKB | Mouse Brain Membranes | 2,600 nM | [6] |
Note: pKB and pA2 are logarithmic measures of antagonist potency; a higher value indicates greater potency. For a competitive antagonist, pA2 is theoretically equal to the pKB. The selectivity of this compound for CCKA over CCKB is evident from the significantly lower IC50 value for the CCKA receptor.
Experimental Protocols
The quantitative assessment of this compound's receptor selectivity relies on robust in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for Ki Determination
This assay determines the binding affinity of this compound for CCKA and CCKB receptors by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound at CCKA and CCKB receptors.
Materials:
-
Receptor Source: Membranes prepared from tissues or cells expressing CCKA (e.g., rat pancreas, guinea pig gallbladder) or CCKB receptors (e.g., guinea pig cerebral cortex, cell lines transfected with the human CCKB receptor).
-
Radioligand: A high-affinity radiolabeled CCK receptor agonist or antagonist (e.g., [125I]CCK-8).
-
This compound: A range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled CCK receptor agonist (e.g., 1 µM CCK-8).
-
Competition: Receptor membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of CCK-8-Induced Guinea Pig Gallbladder Contraction
This bioassay assesses the functional potency of this compound as a CCKA receptor antagonist by measuring its ability to inhibit agonist-induced smooth muscle contraction.
Objective: To determine the pA2 value of this compound for CCKA receptors in a functional tissue preparation.
Materials:
-
Tissue: Guinea pig gallbladder.
-
Agonist: Cholecystokinin octapeptide (CCK-8).
-
Antagonist: this compound.
-
Organ Bath System: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric Force Transducer and Data Acquisition System.
Procedure:
-
Tissue Preparation: Isolate the guinea pig gallbladder and mount longitudinal strips in the organ baths under a resting tension (e.g., 1 g). Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
Control Response: Obtain a cumulative concentration-response curve for CCK-8 to establish a baseline.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined time (e.g., 30 minutes).
-
Antagonism Measurement: In the presence of this compound, obtain a second cumulative concentration-response curve for CCK-8.
-
Schild Analysis: Repeat steps 3 and 4 with at least three different concentrations of this compound. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the regression line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[7][8][9]
Functional Assay: Inhibition of CCK-8-Stimulated Amylase Release from Rat Pancreatic Acini
This assay measures the ability of this compound to antagonize the CCKA receptor-mediated physiological response of amylase secretion from pancreatic acinar cells.
Objective: To determine the functional potency of this compound in inhibiting a CCKA receptor-mediated cellular response.
Materials:
-
Tissue: Rat pancreas.
-
Enzymes for Digestion: Collagenase.
-
Agonist: CCK-8.
-
Antagonist: this compound.
-
Assay Medium: A buffered salt solution (e.g., HEPES-Ringer) containing essential amino acids and BSA.
-
Amylase Assay Kit.
Procedure:
-
Acinar Cell Isolation: Digest the rat pancreas with collagenase to obtain a suspension of pancreatic acini.
-
Pre-incubation: Incubate the acini with varying concentrations of this compound or vehicle control at 37°C.
-
Stimulation: Add CCK-8 to stimulate amylase release and continue the incubation (e.g., for 30 minutes).
-
Sample Collection: Centrifuge the acini suspension to separate the cells from the supernatant.
-
Amylase Measurement: Measure the amylase activity in the supernatant using a commercially available kit.
-
Data Analysis: Express amylase release as a percentage of the total cellular amylase content. Plot the percentage of inhibition of CCK-8-stimulated amylase release against the concentration of this compound to determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the context of this compound's action, the following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Control of gallbladder contractions by cholecystokinin through cholecystokinin-A receptors on gallbladder interstitial cells of cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Lorglumide in the Investigation of Satiety and Food Intake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of lorglumide, a potent and selective cholecystokinin (B1591339) type A (CCK-A or CCK1) receptor antagonist, and its critical role as a research tool in the study of satiety and food intake. This compound's ability to block the action of endogenous cholecystokinin (CCK), a key gastrointestinal hormone involved in meal termination, has been instrumental in elucidating the physiological mechanisms governing hunger and satiation. This document details the mechanism of action of this compound, summarizes quantitative data from key preclinical and clinical studies, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: Cholecystokinin and the Regulation of Satiety
Cholecystokinin (CCK) is a peptide hormone released from enteroendocrine I-cells in the proximal small intestine in response to the presence of nutrients, particularly fats and proteins. CCK plays a multifaceted role in digestion, including stimulating pancreatic enzyme secretion, gallbladder contraction, and delaying gastric emptying. Crucially, CCK is a well-established short-term satiety signal that contributes to the termination of a meal. It exerts its effects by binding to CCK receptors, which are G protein-coupled receptors classified into two main subtypes: CCK-A (or CCK1) and CCK-B (or CCK2) receptors. The satiety effects of CCK are primarily mediated through the activation of CCK-A receptors located on the afferent fibers of the vagus nerve.
This compound: A Selective CCK-A Receptor Antagonist
2.1. Chemical Properties
This compound (chemical formula: C22H32Cl2N2O4) is a dicarboxylic acid monoamide. It is a potent, selective, and competitive antagonist of the CCK-A receptor. Its selectivity for the CCK-A subtype over the CCK-B subtype makes it an invaluable tool for dissecting the specific roles of CCK-A receptor-mediated signaling in physiological processes.
| Property | Value | Reference |
| IUPAC Name | 4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid | |
| Molecular Formula | C22H32Cl2N2O4 | |
| Molar Mass | 459.4 g/mol | |
| CAS Number | 97964-56-2 | |
| Synonyms | CR-1409 |
2.2. Mechanism of Action
This compound functions by competitively binding to CCK-A receptors, thereby preventing the binding of endogenous CCK. This blockade of CCK signaling on vagal afferent neurons interrupts the transmission of satiety signals from the gut to the brain, specifically to the nucleus of the solitary tract (NTS) in the brainstem. By inhibiting this pathway, this compound allows researchers to investigate the consequences of a diminished CCK-induced satiety signal on feeding behavior.
This compound in the Study of Satiety and Food Intake: Quantitative Data
The administration of this compound has been shown to influence food intake and satiety in both animal models and humans, although results can vary depending on the experimental conditions.
3.1. Preclinical Studies (Animal Models)
| Study Focus | Animal Model | This compound Dose | Key Findings | Reference |
| Pancreatic Growth | Rats | 4 mg/kg (subcutaneously) | Decreased pancreatic weight and content of soluble protein, trypsinogen, and chymotrypsinogen. | |
| Gastric Acid Secretion | Rats | Not specified | Abolished gastrin-stimulated gastric acid secretion and partially inhibited peptone-meal stimulated gastric acid secretion. | |
| Food Intake | Rats | Not specified | Increased food intake when administered alone in some paradigms. | |
| Pancreatic Enzyme Secretion | Dogs | 2 mg/kg per h (infusion) | Inhibited pancreatic protein output stimulated by bombesin, a meal, and caerulein. |
3.2. Clinical Studies (Humans)
The effects of CCK-A receptor antagonists like loxiglumide (B1675256) (a closely related compound) in humans have yielded more nuanced results.
| Study Focus | Subject Group | Loxiglumide Dose | Key Findings | Reference |
| Food Intake and Satiety | Lean and Obese Women | 10 mg/kg ideal weight/h (intravenously) | No significant increase in food intake or preprandial satiety. | |
| Calorie Intake and Hunger | Healthy Men | 22 µmol/kg/h (intravenously) | Modest but significant (10%) increase in calorie intake and increased feelings of hunger. | |
| Food Intake and Hunger | Normal Weight Volunteers | One tablet three times a day | Small, non-significant increase in food intake. |
Experimental Protocols
4.1. Animal Study: Investigating the Role of Endogenous CCK in Satiety
This protocol is a generalized example based on common methodologies in the field.
Objective: To determine if this compound increases food intake, suggesting a role for endogenous CCK in meal termination.
Materials:
-
This compound
-
Vehicle (e.g., saline or a suitable solvent for this compound)
-
Standard laboratory animal diet
-
Metabolic cages for accurate food intake measurement
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Individually house adult male rats in metabolic cages for at least 3-5 days to acclimate them to the environment and handling. Maintain a 12:12 hour light-dark cycle.
-
Food Deprivation: Prior to the experiment, fast the animals for a predetermined period (e.g., 4-6 hours) to ensure motivation to eat. Water should be available ad libitum.
-
Drug Preparation: Prepare a fresh solution of this compound in the vehicle on the day of the experiment. The concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Experimental Groups:
-
Group 1: Vehicle control (receives only the vehicle)
-
Group 2: this compound (receives the experimental dose of this compound)
-
-
Administration: Administer this compound or the vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the presentation of food.
-
Food Presentation: At the designated time, present a pre-weighed amount of the standard diet to each animal.
-
Data Collection: Measure food intake at regular intervals (e.g., 30, 60, 120, and 180 minutes) after food presentation.
-
Data Analysis: Analyze the cumulative food intake at each time point using appropriate statistical methods (e.g., t-test or ANOVA) to compare the this compound-treated group with the control group.
Visualizations: Signaling Pathways and Experimental Workflows
5.1. CCK Signaling Pathway in Satiety
Caption: The CCK-mediated satiety signaling pathway and the inhibitory action of this compound.
5.2. Experimental Workflow for a this compound Satiety Study
Caption: A typical experimental workflow for assessing the effect of this compound on food intake.
5.3. Logical Relationship of this compound's Effect on Satiety
Caption: Logical flow demonstrating how this compound disrupts the normal satiety cascade.
Discussion and Future Directions
This compound has been a cornerstone in establishing the physiological role of CCK in satiety. By using this antagonist, researchers have been able to demonstrate that endogenous CCK is indeed a significant factor in the short-term regulation of food intake. However, the translation of these findings into effective anti-obesity therapies has been challenging. The inconsistent effects of CCK-A receptor antagonists in human studies suggest a more complex interplay of factors in the regulation of appetite in humans.
Future research could focus on:
-
Investigating the potential synergistic effects of this compound with other appetite-regulating hormones.
-
Exploring the role of CCK-A receptors in different subpopulations, such as individuals with specific eating disorders or metabolic conditions.
-
Utilizing this compound in conjunction with advanced neuroimaging techniques to further map the central pathways involved in CCK-mediated satiety.
Conclusion
This compound remains an indispensable tool for researchers in the fields of nutrition, neurobiology, and drug development. Its high selectivity for the CCK-A receptor allows for precise investigation into the mechanisms of satiety and food intake. While its direct therapeutic application may be limited, the knowledge gained from studies utilizing this compound continues to inform our understanding of the complex regulation of energy balance and provides a foundation for the development of novel strategies to combat obesity and related metabolic disorders.
Methodological & Application
Application Notes and Protocols for Lorglumide in In Vitro Research
Introduction
Lorglumide (also known as CR-1409) is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor.[1][2] It is a non-peptide, glutamic acid derivative that competitively inhibits the binding of cholecystokinin (CCK) to its CCK-A receptor subtype.[2][3] This property makes this compound an invaluable pharmacological tool for investigating the physiological and pathological roles of the CCK-A receptor pathway in various biological systems.[2] It is widely used in in vitro studies to probe mechanisms related to gastrointestinal motility, pancreatic secretion, and cell proliferation.[2][4]
Mechanism of Action
This compound exerts its effects by competitively blocking the CCK-A receptor. In a typical signaling cascade, the binding of an agonist like CCK octapeptide (CCK-8) to the Gq protein-coupled CCK-A receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i), which can be measured in fluorescence-based assays.[5] this compound prevents this cascade by occupying the receptor binding site, thus inhibiting the agonist-induced downstream signaling.[5]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assay systems. The following tables summarize key pharmacological parameters.
Table 1: IC₅₀ Values of this compound in Cell-Based Assays
| Cell Line/System | Assay Type | Agonist/Condition | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Granulocyte–Macrophage Progenitor Cells (CFU-GM) | Colony Formation | - | 47.37 µM | [6] |
| Human Gastric Cancer Cells (AGS) | MTT Assay (3 days) | - | 289 nM | [7] |
| Mouse Colon Cancer Cells (MAC13) | MTT Assay | - | 421 nM |[7] |
Table 2: Pharmacological Antagonism Parameters of this compound
| Preparation | Assay | Agonist | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Isolated Rat Pancreatic Segments | Amylase Release | Caerulein | pA₂ | 7.31 ± 0.45 | [3][8] |
| CCK-A Expressing Cells | Calcium Flux | CCK-8S (100 nM) | % Inhibition (at 5 µM this compound) | ~75% |[5] |
Experimental Protocols
Protocol 1: CCK-A Receptor Antagonist Assay Using Calcium Flux
This protocol details a method to assess the inhibitory activity of this compound on the CCK-A receptor using a no-wash, fluorescence-based calcium flux assay.[5]
A. Materials and Reagents
-
Cell Line: A recombinant cell line stably expressing the human CCK-A receptor (e.g., CHO-K1 or HEK293).[5]
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12) with supplements.[5]
-
Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM or similar calcium indicator.[9]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Agonist: Cholecystokinin Octapeptide, sulfated (CCK-8S).[5]
-
Antagonist: this compound sodium salt.[7]
-
Instrumentation: Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation).[10]
B. Procedure
-
Cell Plating: Seed the CCK-A receptor-expressing cells into the microplate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Dye Loading: On the day of the assay, aspirate the cell culture medium. Add an equal volume of the prepared dye loading solution (e.g., Fluo-4 AM in Assay Buffer) to each well. Incubate for 1 hour at 37°C, protected from light.[5]
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer at a concentration 4-5 times higher than the final desired concentration.[5] Prepare the CCK-8S agonist solution at an EC₈₀ concentration (predetermined), also at 4-5 times the final concentration.[5]
-
Antagonist Addition: Using the fluorescence plate reader's liquid handler, add the this compound dilutions to the appropriate wells. Include "agonist-only" and "no-treatment" control wells containing only Assay Buffer.[5]
-
Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow this compound to bind to the receptors.[5]
-
Agonist Addition and Measurement: The instrument adds the EC₈₀ concentration of CCK-8S to all wells (except no-treatment controls) and immediately begins to monitor the fluorescence intensity over time.[5]
C. Data Analysis The primary readout is the change in fluorescence intensity. Analyze data by calculating the maximum peak fluorescence response or the area under the curve (AUC) for each well.[5] Determine the IC₅₀ value for this compound by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic equation.[11]
Protocol 2: Amylase Release Assay from Isolated Pancreatic Acini
This protocol is based on classic methods to evaluate CCK-A receptor antagonism by measuring the inhibition of agonist-induced amylase secretion from isolated pancreatic tissue.[3][8]
A. Materials and Reagents
-
Tissue Source: Pancreas from male Wistar rats.
-
Digestion Enzymes: Collagenase.
-
Incubation Buffer: Krebs-Ringer bicarbonate buffer, gassed with 95% O₂ / 5% CO₂.
-
Amylase Assay Kit: Commercial colorimetric assay kit for α-amylase.
-
Instrumentation: Spectrophotometer/plate reader, water bath, centrifuge.
B. Procedure
-
Tissue Preparation: Isolate pancreatic segments from rats.[3][8] Prepare dispersed pancreatic acini by enzymatic digestion with collagenase, followed by mechanical shearing.
-
Pre-incubation with Antagonist: Resuspend the prepared pancreatic acini in incubation buffer. Aliquot the acini into tubes and add varying concentrations of this compound. Incubate for 15-20 minutes at 37°C in a shaking water bath.
-
Agonist Stimulation: Add a concentration-response range of the agonist Caerulein to the tubes. Continue incubation for 30 minutes at 37°C.[3][8] Include control tubes with no agonist and no antagonist.
-
Sample Collection: Terminate the reaction by placing the tubes on ice and centrifuging to pellet the acini.
-
Amylase Measurement: Collect the supernatant and measure the amylase activity using a commercial assay kit according to the manufacturer's instructions.
-
Total Amylase: Determine the total amylase content in a separate aliquot of acini by sonication or detergent lysis.
C. Data Analysis Express amylase release as a percentage of the total cellular amylase content. Plot the concentration-response curves for Caerulein in the absence and presence of different concentrations of this compound. The parallel rightward shift in the curves is indicative of competitive antagonism.[3][8] A Schild plot analysis can be performed to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.[3][8]
Protocol 3: Cell Proliferation (MTT) Assay
This protocol describes a method to evaluate the effect of this compound on the proliferation of cancer cell lines.
A. Materials and Reagents
-
Cell Lines: Human gastric cancer cells (AGS) or other relevant cell lines.[7]
-
Cell Culture Medium and Supplements.
-
Assay Plates: 96-well flat-bottom microplates.
-
Test Compound: this compound.[7]
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization Solution: DMSO or a solution of SDS in HCl.
-
Instrumentation: Microplate reader capable of measuring absorbance at ~570 nm.
B. Procedure
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubation: Incubate the cells for the desired period (e.g., 3 days).[7]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance on a microplate reader.
C. Data Analysis Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the percent viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Sodium - LKT Labs [lktlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro human stem cell derived cultures to monitor calcium signaling in neuronal development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lorglumide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and use of Lorglumide, a potent and selective cholecystokinin (B1591339) A (CCK-A) receptor antagonist, in cell culture experiments. These guidelines are intended to ensure accurate and reproducible results in studies investigating the effects of this compound on cellular processes.
Physicochemical Properties and Solubility
This compound sodium salt is the form commonly used for in vitro studies. Its solubility in various solvents is a critical factor for the preparation of stock solutions.
| Property | Data |
| Molecular Formula | C₂₂H₃₁Cl₂N₂NaO₄ |
| Molecular Weight | 481.4 g/mol |
| Appearance | White to off-white solid |
| Solubility (Water) | ≥ 100 mg/mL (207.73 mM)[1][2] |
| Solubility (DMSO) | ≥ 90 mg/mL (187 mM)[2] |
| Storage (Powder) | -20°C for up to 3 years[2] |
| Storage (Solution) | -80°C for up to 6 months; -20°C for up to 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound sodium salt in dimethyl sulfoxide (B87167) (DMSO). This concentrated stock is then diluted to the desired working concentration in cell culture medium.
Materials:
-
This compound sodium salt (powder)
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., nylon or PTFE)[3][4][5]
-
Sterile syringes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound sodium salt using its molecular weight (481.4 g/mol ).
-
Mass (mg) = 10 mmol/L * 0.001 L * 481.4 g/mol * 1000 mg/g = 4.814 mg for 1 mL of stock solution.
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound sodium salt powder.
-
Dissolution: Add the weighed this compound to a sterile conical tube. Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: To ensure sterility for cell culture use, filter the this compound stock solution through a sterile 0.22 µm syringe filter into a new sterile tube.[3][4][6] This is the recommended method as autoclaving DMSO is hazardous.[5]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol details the dilution of the 10 mM this compound stock solution to a final working concentration for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile pipettes and tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment. For example, to test concentrations of 1 µM, 10 µM, and 100 µM.
-
Serial Dilution (Optional but Recommended): To achieve low micromolar concentrations accurately, it is best to perform a serial dilution.
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of cell culture medium. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in culture medium.
-
-
Final Dilution: Add the appropriate volume of the 10 mM stock or the intermediate dilution to the final volume of cell culture medium that will be added to the cells.
-
Example for a final concentration of 10 µM in 1 mL of medium:
-
From a 10 mM stock: Add 1 µL of the 10 mM stock to 999 µL of medium. The final DMSO concentration will be 0.1%.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium at the highest concentration used for the this compound dilutions.
-
Application to Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway
Caption: this compound antagonizes the CCK-A receptor signaling pathway.
Application Example: Inhibition of Cancer Cell Proliferation
This compound has been shown to inhibit the proliferation of certain cancer cell lines, such as the human colon adenocarcinoma cell line HT-29 and the pancreatic cancer cell line Mia PaCa-2.[7] The following is a general protocol for an anti-proliferative assay.
Cell Line: HT-29 (human colorectal adenocarcinoma)
Protocol:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Allow the cells to adhere and grow for 24 hours.
-
Treatment: Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., a range from 0.1 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Remove the medium from the cells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells. Incubate for 24, 48, or 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Expected Outcome: this compound is expected to decrease the viability of HT-29 cells in a dose- and time-dependent manner.
Note: The optimal cell seeding density, this compound concentration range, and incubation time should be empirically determined for each cell line and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound sodium salt | cholecystokinin | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]
- 5. Silly question: is DMSO sterile by itself, to add it to cells? - Cell Biology [protocol-online.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Effects of this compound on growth and invasion of human pancreatic cancer cell line Mia PaCa-2 in vitro through the cholecystokinin-cholecystokinin-1 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lorglumide in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of lorglumide (CR-1409), a selective cholecystokinin-A (CCK-A) receptor antagonist, for in vivo animal studies.[1] This document includes detailed protocols, dosage tables for various animal models, and diagrams of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various animal models based on published research.
Table 1: this compound Dosage and Administration in Rat Models
| Animal Model | Dosage | Route of Administration | Frequency | Application/Study | Reference |
| Newborn Wistar Rats | 10 mg/kg | Subcutaneous (s.c.) | Single dose, 15 min before caerulein (B1668201) | Antagonism of caerulein-induced pancreatic secretion | [2] |
| Newborn Wistar Rats | 10 mg/kg | Subcutaneous (s.c.) | 3 times daily for 10 days | Inhibition of caerulein-induced pancreatic growth | [2] |
| Adult Rats | 4 mg/kg | Subcutaneous (s.c.) | Single dose | Inhibition of pancreatic secretion (effect lasts > 3h) | [3] |
| Adult Rats | 4 mg/kg | Subcutaneous (s.c.) | 4 times daily for 2 weeks | Inhibition of endogenous CCK-mediated pancreatic growth | [3] |
| Adult Rats | 5 and 10 mg/kg | Not specified | Not specified | Reduction of caerulein-induced pancreatic exocrine secretion | [4][5] |
| Adult Rats | 3-30 mg/kg | Intraperitoneal (i.p.) | Single dose | Effect on indomethacin-induced gastric antral ulcers | [6] |
| Urethane-anesthetized Rats | 145 fmol to 145 pmol | Local superfusion onto spinal cord | Not specified | Modulation of morphine-induced inhibition of C-fiber evoked firing | [7] |
Table 2: this compound Dosage and Administration in Dog Models
| Animal Model | Dosage | Route of Administration | Frequency | Application/Study | Reference |
| Conscious Dogs | 2 mg/kg/h | Intravenous (i.v.) infusion | Continuous infusion | Inhibition of pancreatic enzyme secretion stimulated by bombesin, food, and caerulein | [8][9] |
| Conscious Dogs with Pancreatic Fistula | 10 mg/kg/h | Intravenous (i.v.) infusion | Continuous infusion | Inhibition of meal-stimulated pancreatic exocrine secretion | [10] |
Table 3: this compound in Other Animal Models
| Animal Model | Dosage | Route of Administration | Frequency | Application/Study | Reference |
| Guinea Pig | Not specified in vivo | Not specified in vivo | Not specified in vivo | Study of gallbladder contraction | [11] |
| Mouse | Not specified | Not specified | Not specified | General pharmacological studies | [11] |
Experimental Protocols
Preparation of this compound for Administration
This compound is a derivative of glutaramic acid and its solubility can be a consideration for in vivo studies. For subcutaneous or intraperitoneal injections, this compound can be suspended in a suitable vehicle. For intravenous administration, it should be dissolved completely.
Materials:
-
This compound powder
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose, or a small amount of a suitable solvent like DMSO followed by dilution in saline)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
pH meter and solutions for pH adjustment (if necessary)
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired concentration and the total volume of the solution to be prepared.
-
Vehicle Selection: Choose an appropriate vehicle. For many studies, a suspension in saline or a vehicle like 0.5% carboxymethylcellulose is used. For intravenous infusions, ensuring complete dissolution is critical, which may require a co-solvent.
-
Suspension/Dissolution:
-
For Suspension (s.c. or i.p.): Gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension. Sonication can aid in achieving a finer suspension.
-
For Solution (i.v.): If this compound is not readily soluble in saline, a small amount of a biocompatible solvent such as DMSO can be used to initially dissolve the compound. Subsequently, dilute this solution with saline to the final desired concentration. Ensure the final concentration of the organic solvent is low and well-tolerated by the animals.
-
-
pH Adjustment: Check the pH of the final solution/suspension and adjust it to a physiologically compatible range (typically pH 7.0-7.4) if necessary, using sterile solutions of NaOH or HCl.
-
Sterilization: If possible and if the compound is stable, filter-sterilize the solution through a 0.22 µm filter for intravenous administration. For suspensions, aseptic preparation techniques should be used throughout.
-
Storage: Store the prepared formulation as recommended by the manufacturer, often protected from light. It is advisable to prepare fresh solutions or suspensions for each experiment.
Administration Protocols
The choice of administration route depends on the experimental design, including the desired onset and duration of action. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
2.2.1. Subcutaneous (s.c.) Injection in Rats
This route provides a slower absorption rate compared to intravenous injection.
Procedure:
-
Restrain the rat securely.
-
Lift the skin on the back, between the shoulder blades, to form a tent.
-
Insert a sterile needle (e.g., 25-27G) into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the this compound suspension.
-
Withdraw the needle and gently massage the injection site to aid dispersal of the suspension.
2.2.2. Intraperitoneal (i.p.) Injection in Mice or Rats
This route allows for relatively rapid absorption.
Procedure:
-
Restrain the animal, exposing the abdomen. For rats, gentle manual restraint may be sufficient; for mice, a scruff hold is effective.
-
Tilt the animal slightly head-down.
-
Insert a sterile needle (e.g., 25-27G) into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to check for the aspiration of urine or intestinal contents.
-
If the aspiration is clear, inject the this compound solution/suspension.
-
Withdraw the needle and return the animal to its cage.
2.2.3. Intravenous (i.v.) Infusion in Dogs
This method is used for maintaining a constant plasma concentration of the drug.
Procedure:
-
This procedure typically requires the animal to be fitted with a catheter in a suitable vein (e.g., cephalic or saphenous vein) under aseptic conditions.
-
The catheter is connected to an infusion pump.
-
The this compound solution is infused at a constant rate as specified in the experimental protocol (e.g., 2 mg/kg/h).
-
The animal should be monitored throughout the infusion period.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: CCK-A Receptor Antagonism
This compound exerts its effects by competitively blocking the cholecystokinin-A (CCK-A) receptor, thereby preventing the actions of endogenous cholecystokinin (B1591339) (CCK). CCK is a peptide hormone and neurotransmitter that plays a key role in various physiological processes, including pancreatic enzyme secretion, gallbladder contraction, satiety, and gastric motility.
Caption: this compound competitively antagonizes the CCK-A receptor.
Experimental Workflow: Investigating Pancreatic Secretion in Rats
This workflow outlines a typical experiment to assess the effect of this compound on caerulein-induced pancreatic secretion.
Caption: Workflow for studying this compound's effect on pancreatic secretion.
Logical Relationship: this compound's Role in Satiety Research
This compound is used to investigate the role of endogenous CCK in satiety.
Caption: this compound's role in investigating CCK-mediated satiety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of this compound (CR-1409) on pancreatic secretory and trophic response to caerulein in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of long-term administration of this compound (CR 1409) on rat pancreatic growth and enzyme composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cholecystokinin and its antagonist this compound respectively attenuate and facilitate morphine-induced inhibition of C-fiber evoked discharges of dorsal horn nociceptive neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the cholecystokinin-receptor antagonist this compound on pancreatic enzyme secretion stimulated by bombesin, food, and caerulein, giving similar plasma cholecystokinin concentrations in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the cholecystokinin-receptor antagonist this compound on pancreatic enzyme secretion stimulated by bombesin, food, and caerulein, giving similar plasma cholecystokinin concentrations in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of loxiglumide on pancreatic exocrine secretion stimulated by meal in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Lorglumide in Pancreatic Acini Stimulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorglumide is a potent, specific, and competitive antagonist of the cholecystokinin (B1591339) type 1 (CCK1) receptor, formerly known as the CCK-A receptor.[1][2] In the field of pancreatic research, this compound serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of cholecystokinin (CCK) in pancreatic acinar cell function.[1] Pancreatic acinar cells are responsible for synthesizing, storing, and secreting digestive enzymes. The peptide hormone CCK is a primary secretagogue that stimulates these cells to release their enzymatic content.
This compound's high affinity for the pancreatic CCK receptors allows it to effectively block CCK-induced cellular responses, most notably amylase secretion.[1] Its mechanism of action involves competitive binding to the CCK1 receptor, thereby preventing the binding of CCK and its analogs, such as CCK-8 or caerulein.[2] This antagonistic action is reversible and specific to CCK-mediated pathways, as this compound does not inhibit amylase release stimulated by other secretagogues like carbachol (B1668302) or bombesin, which act through different receptor systems.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro pancreatic acini stimulation assays. The primary applications include studying CCK signaling pathways, characterizing the effects of novel CCK receptor agonists or antagonists, and investigating the mechanisms underlying pancreatic disorders.
Mechanism of Action: this compound in the CCK Signaling Pathway
CCK binding to its Gq/11 protein-coupled receptor on pancreatic acinar cells initiates a signaling cascade that leads to enzyme secretion.[4] This process involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic free calcium concentration ([Ca2+]i).[4][5][6] this compound, by competitively blocking the CCK1 receptor, prevents these downstream signaling events.
Experimental Protocols
Preparation of Isolated Pancreatic Acini
This protocol describes a common method for isolating pancreatic acini from rodents (e.g., rats or mice). All procedures should be performed under sterile conditions.
Materials:
-
Male Wistar rats or Swiss mice
-
Collagenase (Type IV or V)
-
HEPES-buffered Ringer solution (HBRS), pH 7.4, supplemented with 0.1% bovine serum albumin (BSA) and essential amino acids.
-
Trypsin inhibitor
-
Pipettes with wide-bore tips
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Surgically remove the pancreas and place it in ice-cold HBRS.
-
Trim away fat and connective tissue.
-
Mince the pancreas into small pieces (approx. 1 mm³).
-
Transfer the minced tissue to a flask containing HBRS with collagenase (50-100 U/mL).
-
Incubate at 37°C in a shaking water bath for 30-60 minutes, with gentle trituration every 10-15 minutes using a wide-bore pipette to aid dispersion.
-
Monitor the dispersion process under a microscope until acini (clusters of 20-50 cells) are predominant.
-
Terminate the digestion by adding cold HBRS containing a trypsin inhibitor (e.g., 0.1 mg/mL).
-
Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.
-
Wash the acini by centrifugation (e.g., 50 x g for 2 minutes) and resuspension in fresh HBRS three times.
-
Resuspend the final acinar pellet in the appropriate experimental buffer.
Amylase Secretion Assay
This assay measures the amount of amylase released from pancreatic acini in response to stimulation.
Procedure:
-
Aliquot the prepared acini suspension into microcentrifuge tubes.
-
Pre-incubate the acini with desired concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add the CCK agonist (e.g., CCK-8 or caerulein) at various concentrations to the tubes.
-
Incubate for 30 minutes at 37°C in a shaking water bath.
-
Terminate the incubation by placing the tubes on ice and centrifuging at 100 x g for 2 minutes to pellet the acini.
-
Collect the supernatant, which contains the secreted amylase.
-
Measure the amylase activity in the supernatant using a commercial amylase assay kit (e.g., based on the cleavage of a chromogenic substrate).
-
Optionally, measure the total amylase content in the acinar pellet after sonication to calculate the percentage of total amylase secreted.
-
Results are typically expressed as the percentage of total amylase released or as units of amylase activity per mg of protein.
Intracellular Calcium ([Ca2+]i) Measurement
This protocol outlines the measurement of changes in intracellular calcium concentration using a fluorescent calcium indicator.
Procedure:
-
Load the isolated pancreatic acini with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Quin-2) by incubating them with the dye in HBRS for 30-60 minutes at 37°C.[5]
-
Wash the acini twice with fresh HBRS to remove extracellular dye.
-
Resuspend the loaded acini in a calcium-containing buffer.
-
Place the acini suspension in a cuvette within a fluorometer equipped for ratiometric measurements (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
-
Record a stable baseline fluorescence signal.
-
To test the effect of this compound, add it to the cuvette and incubate for a few minutes.
-
Add the CCK agonist and continuously record the fluorescence changes. The increase in the fluorescence ratio corresponds to an increase in [Ca2+]i.[6]
-
Calibrate the fluorescence signal to absolute [Ca2+]i values at the end of each experiment using ionomycin (B1663694) and EGTA.
Data Presentation
The efficacy of this compound is typically quantified by its ability to shift the dose-response curve of a CCK agonist to the right. A Schild plot analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.[2]
Table 1: Representative Quantitative Data for this compound in Pancreatic Acini Assays
| Parameter | Agonist | Species | This compound Concentration | Effect | Reference |
| Amylase Secretion | Caerulein | Rat | 1 µM - 10 µM | Competitive antagonism, rightward shift of dose-response curve. | [2] |
| Amylase Secretion | CCK-8 | Guinea Pig | Not Specified | Potent antagonism of CCK-induced amylase secretion. | [1] |
| pA2 Value | Caerulein | Rat | N/A | 7.31 ± 0.45 | [2] |
| [Ca2+]i Mobilization | CCK | Rat/Mouse | Not Specified | Inhibition of CCK-induced increase in intracellular free calcium. | [5][6] |
| Pancreatic Growth | Exogenous CCK | Rat | 4 mg/kg (in vivo) | Significantly decreased the trophic effect of CCK. | [7] |
Note: The effective concentrations and outcomes can vary depending on the specific experimental conditions, such as the species, agonist used, and assay endpoints.
Conclusion
This compound is a critical tool for elucidating the role of the CCK1 receptor in pancreatic physiology. The protocols provided herein offer a framework for conducting pancreatic acini stimulation assays to study enzyme secretion and intracellular signaling. By competitively inhibiting the action of CCK, this compound allows researchers to dissect the specific contributions of this pathway to pancreatic function and disease, aiding in the development of novel therapeutic strategies.
References
- 1. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of proglumide on pancreatic acinar cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreatic acinar cell signalling and function exhibit an absolute requirement for activation of Gαq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular free calcium concentrations in isolated pancreatic acini; effects of secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cholecystokinin on cytosolic calcium in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of long-term administration of this compound (CR 1409) on rat pancreatic growth and enzyme composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lorglumide as a Tool to Study CCK-Mediated Physiological Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorglumide (CR 1409) is a potent, selective, and competitive antagonist of the cholecystokinin (B1591339) receptor 1 (CCK1R), also known as the CCK-A receptor.[1][2] As a non-peptide, orally active compound, this compound has become an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of cholecystokinin (CCK).[2] CCK is a peptide hormone and neurotransmitter that plays a crucial role in regulating numerous gastrointestinal functions, including pancreatic enzyme secretion, gallbladder contraction, gastric emptying, and satiety signaling.[3][4] By specifically blocking the action of CCK at its primary peripheral receptor, this compound allows researchers to investigate the contribution of endogenous CCK to these processes and to explore the therapeutic potential of CCK1R antagonism in conditions such as pancreatitis, gastrointestinal motility disorders, and certain types of cancer.[1][5]
These application notes provide a comprehensive overview of this compound's pharmacological properties, detailed protocols for its use in key experimental models, and a summary of relevant quantitative data to facilitate experimental design and interpretation.
Pharmacological Properties of this compound
This compound is a derivative of glutaramic acid and exhibits high affinity and selectivity for the CCK1 receptor over the CCK2 (CCK-B) receptor.[4] Its mechanism of action is competitive antagonism, meaning it binds reversibly to the CCK1R and prevents the binding of the endogenous ligand, CCK, without activating the receptor itself.[4] This competitive nature allows for the quantitative characterization of its antagonist potency, often expressed as a pA2 value.
Data Presentation: Quantitative Pharmacological Data for this compound
The following tables summarize key quantitative data for this compound and related CCK antagonists, providing a basis for dose-selection and comparison across different experimental systems.
| Parameter | Species/Tissue | Agonist | Value | Reference |
| pA2 | Guinea Pig Gallbladder | CCK-8 | 7.00 | [4] |
| pA2 | Rat Pancreatic Acini | Caerulein (B1668201) | 7.31 ± 0.45 | [4] |
| pKB (apparent) | Human Alimentary Muscle | CCK-OP | 5.82 ± 0.04 | [6] |
| pKB (apparent) | Guinea Pig Ileum | CCK-OP | 7.43 ± 0.20 | [6] |
| pKB | Guinea Pig Ileum | CCK-OP | 7.70 ± 0.12 | [6] |
Table 1: Antagonist Potency of this compound at CCK1 Receptors. pA2 and pKB are measures of antagonist potency. A higher value indicates greater potency. CCK-8 and Caerulein are CCK receptor agonists. CCK-OP is cholecystokinin octapeptide.
| Antagonist | Species/Tissue | Agonist | pA2 / pKB | Reference |
| This compound | Guinea Pig Gallbladder | CCK-8 | 7.00 | [4] |
| Dexloxiglumide | Guinea Pig Gallbladder | CCK-8 | 6.95 | [4] |
| Amiglumide | Guinea Pig Gallbladder | CCK-8 | 6.71 | [4] |
| Devazepide | Guinea Pig Ileum | CCK-OP | 10.09 ± 0.09 | [6] |
| Loxiglumide | Guinea Pig Ileum | CCK-OP | 6.08 ± 0.22 | [6] |
Table 2: Comparative Potency of this compound with other CCK1R Antagonists. This table highlights the relative potency of this compound in comparison to other commonly used CCK1R antagonists.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments utilizing this compound to investigate CCK-mediated physiological processes.
Protocol 1: In Vitro Assessment of this compound's Effect on Pancreatic Acini Amylase Secretion
Objective: To determine the inhibitory effect of this compound on CCK-stimulated amylase release from isolated pancreatic acini.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Collagenase (Type IV)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% bovine serum albumin (BSA), 10 mM HEPES, and essential amino acids, gassed with 95% O2/5% CO2.
-
CCK-8 (sulfated cholecystokinin octapeptide)
-
This compound
-
Amylase activity assay kit
-
Shaking water bath (37°C)
-
Microcentrifuge
Procedure:
-
Isolation of Pancreatic Acini: a. Euthanize the rat by CO2 asphyxiation followed by cervical dislocation. b. Perform a laparotomy and carefully excise the pancreas. c. Place the pancreas in ice-cold KRB buffer and trim away fat and lymph nodes. d. Mince the tissue into small fragments (~1 mm³) and transfer to a flask containing KRB buffer with collagenase (50-100 U/mL). e. Incubate in a shaking water bath at 37°C for 30-60 minutes with gentle agitation. f. Disperse the acini by gentle pipetting through tips of decreasing orifice size. g. Filter the suspension through a nylon mesh (150 µm) to remove undigested tissue. h. Wash the acini three times by centrifugation (50 x g for 2 minutes) and resuspension in fresh KRB buffer.
-
Amylase Secretion Assay: a. Resuspend the final acinar pellet in KRB buffer and pre-incubate at 37°C for 30 minutes. b. Aliquot the acinar suspension into microcentrifuge tubes. c. Add this compound at various concentrations (e.g., 10⁻⁸ to 10⁻⁵ M) or vehicle and incubate for 15 minutes. d. Stimulate amylase secretion by adding CCK-8 at a submaximal concentration (e.g., 10⁻¹⁰ M). e. Incubate for 30 minutes at 37°C. f. Terminate the incubation by placing the tubes on ice and centrifuging at 10,000 x g for 1 minute. g. Collect the supernatant for amylase activity measurement. h. Lyse the pellet to determine the total cellular amylase content.
-
Data Analysis: a. Measure amylase activity in the supernatant and the lysed pellet using a commercial assay kit. b. Express amylase release as a percentage of the total cellular amylase content. c. Plot the percentage of amylase release against the concentration of this compound to determine the IC50.
Protocol 2: In Vivo Measurement of Pancreatic Exocrine Secretion in Anesthetized Rats
Objective: To investigate the effect of this compound on CCK-stimulated pancreatic juice and protein secretion in an in vivo model.
Materials:
-
Male Wistar rats (280-350 g)
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital)
-
Surgical instruments
-
Polyethylene tubing for cannulation
-
Infusion pump
-
CCK-8 or Caerulein
-
This compound
-
Saline solution
-
Fraction collector
Procedure:
-
Surgical Preparation: a. Anesthetize the rat and maintain body temperature at 37°C. b. Perform a midline laparotomy to expose the duodenum and pancreas. c. Cannulate the common bile-pancreatic duct at its entry into the duodenum for the collection of pancreatic juice. d. Ligate the pylorus to prevent gastric juice from entering the duodenum. e. Cannulate the jugular vein for intravenous infusion of substances.
-
Experimental Protocol: a. Allow the animal to stabilize for 30-60 minutes after surgery, collecting basal pancreatic secretions. b. Administer this compound intraperitoneally (e.g., 5-10 mg/kg) or intravenously 15 minutes prior to stimulation.[7] c. Infuse a constant submaximal dose of CCK-8 or caerulein (e.g., 1 µg/kg) intravenously to stimulate pancreatic secretion.[7] d. Collect pancreatic juice in 15-minute fractions for 90-120 minutes.
-
Sample Analysis: a. Measure the volume of each pancreatic juice fraction. b. Determine the protein concentration of each fraction (e.g., using the Bradford assay). c. Calculate the total protein output per fraction (volume x concentration).
-
Data Analysis: a. Compare the volume and protein output in this compound-treated animals to control animals receiving vehicle. b. Express the results as a percentage of the maximal response to the CCK agonist.
Visualizations
CCK1 Receptor Signaling Pathway
Caption: CCK1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Pancreatic Secretion Study
Caption: In Vivo Pancreatic Secretion Workflow.
Conclusion
This compound is a powerful and specific tool for investigating the physiological roles of CCK mediated through the CCK1 receptor. The data and protocols provided herein offer a solid foundation for researchers to design and execute experiments aimed at further understanding the complex actions of CCK in health and disease. Proper experimental design, including appropriate dose selection and control groups, is crucial for obtaining reliable and interpretable results. The use of this compound in concert with these established methodologies will continue to advance our knowledge of gastrointestinal physiology and may lead to the development of novel therapeutic strategies.
References
- 1. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 2. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Pancreatic secretory and trophic response to caerulein in rats: effect of proglumide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lorglumide in Gallbladder Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorglumide is a potent and selective competitive antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor.[1][2] Cholecystokinin (CCK) is a key hormone responsible for postprandial gallbladder contraction and the secretion of pancreatic enzymes.[3] By blocking the action of CCK at the CCK-A receptor on gallbladder smooth muscle, this compound effectively inhibits gallbladder contraction. This makes it an invaluable tool for studying the physiology and pathophysiology of gallbladder motility, as well as for the preclinical assessment of therapeutic agents targeting the CCK pathway.
These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of gallbladder contraction.
Mechanism of Action
CCK, released from I-cells in the duodenum in response to fatty acids and amino acids, binds to CCK-A receptors on gallbladder smooth muscle cells. This binding activates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
This compound competitively binds to the CCK-A receptor, preventing CCK from initiating this signaling cascade and thereby inhibiting gallbladder contraction.
CCK-A Receptor Signaling Pathway in Gallbladder Smooth Muscle
Data Presentation
The inhibitory effect of this compound on CCK-induced gallbladder contraction is dose-dependent. The potency of a competitive antagonist is often expressed as a pA2 or pKB value.
| Parameter | Value | Species | Preparation | Reference |
| pKB | 7.59 | Guinea Pig | Isolated Gallbladder | [2] |
| pA2 | 7.30 | Guinea Pig | Isolated Ileum | [1] |
Note: The pKB is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. The pA2 value is conceptually similar. A higher value indicates greater potency.
| This compound Concentration | Agonist (CCK-8) | % Inhibition of Contraction |
| (To be determined experimentally) | EC50 concentration | (e.g., 25%) |
| (To be determined experimentally) | EC50 concentration | (e.g., 50% - IC50) |
| (To be determined experimentally) | EC50 concentration | (e.g., 75%) |
Experimental Protocols
In Vitro Gallbladder Smooth Muscle Strip Contraction Assay
This protocol details the measurement of isometric contraction of gallbladder smooth muscle strips in an organ bath, a standard method for assessing the direct effects of compounds on tissue contractility.
-
Krebs-Henseleit Solution:
-
NaCl: 113 mM
-
KCl: 4.7 mM
-
CaCl₂: 2.5 mM
-
KH₂PO₄: 1.2 mM
-
MgSO₄: 1.2 mM
-
NaHCO₃: 25 mM
-
Glucose: 11.5 mM
-
-
Carbogen gas (95% O₂, 5% CO₂)
-
This compound
-
Cholecystokinin Octapeptide (CCK-8)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Surgical instruments (forceps, scissors)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Subsequent dilutions to working concentrations should be made in Krebs solution. Ensure the final DMSO concentration in the organ bath is minimal (<0.1%) to avoid solvent effects.
-
CCK-8 Stock Solution: Dissolve CCK-8 in deionized water or a suitable buffer to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C. Further dilutions should be made in Krebs solution on the day of the experiment.
In Vivo Gallbladder Emptying Assay
This protocol describes the use of high-frequency ultrasound to measure CCK-induced gallbladder emptying in mice and its inhibition by this compound.[3][4]
-
Mice (e.g., C57BL/6), fasted overnight with free access to water
-
Anesthesia (e.g., isoflurane)
-
This compound
-
Cholecystokinin Octapeptide (CCK-8)
-
Vehicle for this compound (e.g., a mixture of DMSO and corn oil, or saline with a solubilizing agent)
-
Sterile saline (0.9% NaCl)
-
High-frequency ultrasound system with a small animal probe
-
Animal handling and injection equipment
The solubility of this compound in aqueous solutions is low. A common strategy for in vivo administration of lipophilic compounds is to first dissolve them in a small amount of an organic solvent like DMSO, and then dilute this into a carrier vehicle such as corn oil or a solution containing polyethylene (B3416737) glycol (PEG) and/or Tween 80. It is crucial to perform pilot studies to ensure the chosen vehicle is well-tolerated and does not affect gallbladder motility on its own. A vehicle control group is mandatory in all experiments.
Conclusion
This compound is a well-characterized and effective tool for investigating the role of CCK in gallbladder physiology. The protocols provided here offer a framework for conducting both in vitro and in vivo studies to assess gallbladder contraction. Researchers should optimize parameters such as drug concentrations, incubation times, and animal models to suit their specific experimental objectives.
References
- 1. In vitro contractility of stimulated and non-stimulated human gallbladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, this compound and loxiglumide in the guinea-pig gall bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antispasmodic activity on the gallbladder of the mouse of CR 1409 (this compound) a potent antagonist of peripheral CCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impaired cholecystokinin-induced gallbladder emptying incriminated in spontaneous “black” pigment gallstone formation in germfree Swiss Webster mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lorglumide in Smooth Muscle Contraction Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorglumide (CR-1409) is a potent and selective competitive antagonist of the cholecystokinin (B1591339) receptor A (CCK-A or CCK1).[1] Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in various physiological processes, including gallbladder contraction and gastrointestinal motility.[2][3] By blocking the action of CCK on its receptors in smooth muscle cells, this compound effectively inhibits or reduces smooth muscle contraction induced by CCK.[4][5][6] This property makes this compound a valuable pharmacological tool for investigating the physiological roles of CCK in smooth muscle function and for the potential development of therapeutic agents for gastrointestinal disorders characterized by abnormal motility.[1][7]
These application notes provide detailed protocols for utilizing this compound in in vitro smooth muscle contraction experiments, along with data presentation and visualization of the underlying signaling pathways and experimental workflows.
Mechanism of Action: this compound as a CCK Antagonist
This compound exerts its effects by competitively binding to CCK-A receptors on smooth muscle cells. In the gastrointestinal tract, the binding of CCK to its receptors typically initiates a signaling cascade that leads to an increase in intracellular calcium concentrations, ultimately triggering muscle contraction.[8] this compound, by occupying the CCK-A receptor binding site, prevents the endogenous ligand CCK from activating this pathway, thereby inhibiting the contractile response.
Figure 1: Signaling pathway of CCK-induced smooth muscle contraction and its inhibition by this compound.
Quantitative Data Summary
The potency of this compound as a CCK antagonist has been quantified in various studies, typically reported as pA2 or pKB values. These values represent the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in the agonist concentration-response curve. Higher pA2/pKB values indicate greater antagonist potency.
| Parameter | This compound | Devazepide | L-365,260/Loxiglumide | Tissue/Species | Reference |
| pA2 | 7.30 | 10.02 | 7.77 | Guinea Pig Ileum | [2] |
| pKB (apparent) | 5.82 ± 0.04 | 5.76 ± 0.08 | 5.87 ± 0.07 | Human Alimentary Muscle | [5][6] |
| pKB (apparent) | 7.43 ± 0.20 | 10.61 ± 0.61 | 6.67 ± 0.12 | Guinea Pig Ileum | [5][6] |
| pKB (classical) | 7.70 ± 0.12 | 10.09 ± 0.09 | 6.08 ± 0.22 | Guinea Pig Ileum | [5][6] |
| pA2 | 7.00 | - | 6.95 (Dexloxiglumide) | Human Gallbladder | [3] |
| IC50 (mg/kg) | 0.11 | 0.0064 | 0.66 | Rat (in vivo, inhibition of delayed gastric emptying) | [2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Antagonism of CCK-Induced Smooth Muscle Contraction in Guinea Pig Ileum
Objective: To determine the potency of this compound in antagonizing the contractile response of guinea pig ileum to a CCK agonist (e.g., CCK-8 or Sincalide).
Materials and Reagents:
-
Male guinea pig (250-350 g)
-
Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
This compound
-
CCK-8 (Cholecystokinin Octapeptide) or Sincalide
-
Distilled water
-
Ethanol or DMSO (for dissolving this compound if necessary)
-
Organ bath system with isometric force transducer and data acquisition software
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical instruments
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig according to institutional guidelines.
-
Isolate a segment of the terminal ileum and place it in a petri dish containing pre-gassed, room temperature Tyrode's solution.
-
Carefully remove the mesenteric attachment and cut the ileum into segments of approximately 2-3 cm.
-
Gently flush the lumen of each segment with Tyrode's solution to remove any contents.
-
-
Organ Bath Setup:
-
Mount the ileum segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously gassed with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol:
-
Control Agonist Response:
-
Generate a cumulative concentration-response curve for CCK-8 (e.g., 10⁻¹² M to 10⁻⁶ M).
-
Add increasing concentrations of CCK-8 to the organ bath at regular intervals, allowing the response to plateau before adding the next concentration.
-
After the maximum response is achieved, wash the tissue with fresh Tyrode's solution until it returns to baseline.
-
-
Antagonist Incubation:
-
Introduce a known concentration of this compound (e.g., 10⁻⁸ M) into the bath and incubate for 20-30 minutes.
-
-
Agonist Response in the Presence of Antagonist:
-
Repeat the cumulative concentration-response curve for CCK-8 in the presence of this compound.
-
-
Washout and Higher Antagonist Concentrations:
-
Thoroughly wash the tissue to remove both agonist and antagonist.
-
Repeat the antagonist incubation and agonist concentration-response curve with at least two other concentrations of this compound (e.g., 10⁻⁷ M and 10⁻⁶ M).
-
-
Data Analysis:
-
Plot the concentration-response curves for CCK-8 in the absence and presence of different concentrations of this compound. The response should be expressed as a percentage of the maximum control response.
-
Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) for each curve.
-
Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound (-log[this compound]).
-
The pA2 value is determined from the x-intercept of the Schild plot where the regression line has a slope of -1.
Figure 2: Experimental workflow for determining the potency of this compound.
Conclusion
This compound is a well-characterized and effective tool for studying the role of CCK in smooth muscle physiology. The protocols and data provided in these application notes offer a framework for researchers to investigate the antagonism of CCK-A receptors in various smooth muscle preparations. Proper experimental design and data analysis, as outlined above, are crucial for obtaining reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Effect of cholecystokinin and its antagonists this compound, devazepide, and L-365,260 on gastrointestinal motility in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of three non-peptide cholecystokinin antagonists (devazepide, this compound and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of three non-peptide cholecystokinin antagonists (devazepide, this compound and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Sodium - LKT Labs [lktlabs.com]
- 8. Drug - Muscle Relaxants, Analgesics, Stimulants | Britannica [britannica.com]
Lorglumide Administration in Rodent Studies: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of lorglumide, a potent and selective cholecystokinin (B1591339) A (CCK-A) receptor antagonist, in rodent models for preclinical research. This document outlines detailed protocols for oral, intraperitoneal, and subcutaneous routes of administration, supported by quantitative data from published studies and visualizations of key biological pathways and experimental workflows.
Introduction to this compound
This compound (CR-1409) is a non-peptide antagonist of the CCK-A receptor, which is primarily found in the gastrointestinal (GI) tract and the central nervous system. By blocking the action of cholecystokinin (CCK), a hormone involved in satiety, pancreatic secretion, and gallbladder contraction, this compound serves as a valuable tool for investigating the physiological roles of CCK and for the preclinical evaluation of potential therapeutic interventions for conditions such as pancreatitis, gastrointestinal motility disorders, and certain types of cancer.[1]
Data Presentation: this compound Dosage and Effects in Rodents
The following tables summarize quantitative data from various rodent studies investigating the effects of this compound administered via different routes.
Table 1: Subcutaneous (SC) Administration of this compound in Rats
| Study Focus | Species/Strain | Dose (mg/kg) | Dosing Regimen | Key Findings | Reference |
| Pancreatic Growth | Wistar Rat | 4 | Four times daily for 2 weeks | Significantly decreased pancreatic weight, soluble protein, trypsinogen, and chymotrypsinogen content. | [2] |
| Pancreatic Growth (Caerulein-induced) | Newborn Wistar Rat | 10 | Three times daily for 10 days | Strongly inhibited the increase in pancreatic trypsin content induced by caerulein (B1668201). | [2] |
| Pancreatic Secretion (Caerulein-induced) | Newborn Wistar Rat | 10 | Single dose | Antagonized the caerulein-induced depletion of specific trypsin activity from the pancreas. | [2] |
Table 2: Intraperitoneal (IP) Administration of this compound in Rodents
| Study Focus | Species/Strain | Dose (mg/kg) | Key Findings | Reference |
| Pancreatic Secretion (Caerulein-induced) | Rat | 5 and 10 | Reduced caerulein-induced increases in pancreatic juice volume and protein output. | [3] |
| Pancreatic Growth (Caerulein-induced) | Rat | 10 | Significantly reduced caerulein-induced pancreatic growth and enzymatic protein content. | [3] |
| Gastric Emptying | Mouse | 30 | Inhibited the delay in gastric emptying induced by atropine (B194438) or dopamine. | [4] |
Table 3: Oral Administration of this compound in Rodents
| Study Focus | Species/Strain | Dose (mg/kg) | Dosing Regimen | Key Findings | Reference |
| Pancreatitis (Cerulein-induced) | Rat | 50 | Single dose | Almost completely reduced the increases in serum amylase activity and pancreatic wet weight. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
This compound's Mechanism of Action: Antagonism of the CCK-A Receptor Signaling Pathway
This compound exerts its effects by competitively blocking the CCK-A receptor, thereby inhibiting the downstream signaling cascades initiated by CCK. The primary pathway involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of Protein Kinase C (PKC).[6][7][8] Other pathways, including those mediated by Gs and β-arrestin, may also be involved.[7][9]
General Experimental Workflow for this compound Administration in Rodents
The following diagram illustrates a typical workflow for in vivo studies involving the administration of this compound to rodents.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound via oral gavage, intraperitoneal injection, and subcutaneous injection in rodents.
Protocol 1: Oral Gavage Administration
This method is suitable for precise oral dosing.
A. Materials:
-
This compound or this compound Sodium Salt
-
Vehicle: 0.5% - 1% Methylcellulose (B11928114) in sterile water[10] or corn oil[11]
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)[12]
-
Syringes
-
Balance
-
Mortar and pestle (if starting with non-salt form)
-
Homogenizer or magnetic stirrer
B. This compound Formulation (Suspension in Methylcellulose):
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.
-
If using this compound (non-salt form), finely grind the powder using a mortar and pestle.
-
Prepare a 0.5% or 1% (w/v) methylcellulose solution by slowly adding the methylcellulose powder to stirring sterile water. Allow it to fully dissolve, which may require stirring for several hours or overnight at 4°C.
-
Add the this compound powder to a small amount of the methylcellulose vehicle to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.
C. Administration Procedure:
-
Gently restrain the rodent. For rats, this can be done by holding the animal firmly by the scruff of the neck and supporting the body. For mice, a similar scruffing technique is used.
-
Measure the distance from the animal's snout to the last rib to determine the correct insertion depth for the gavage needle. Mark this depth on the needle.
-
With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, over the tongue, and into the esophagus to the pre-marked depth. Do not force the needle.
-
Slowly administer the this compound suspension.
-
Gently withdraw the needle.
-
Monitor the animal for any signs of distress.
Protocol 2: Intraperitoneal (IP) Injection
This route allows for rapid absorption of the compound.
A. Materials:
-
This compound Sodium Salt (preferred for aqueous solubility)
-
Vehicle: Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice; 23-25 gauge for rats)
-
70% Ethanol for disinfection
B. This compound Formulation (Aqueous Solution):
-
This compound sodium salt is soluble in water. Dissolve the required amount of this compound sodium salt directly in sterile saline or PBS to the desired final concentration.
-
If using the non-salt form, dissolve it first in a minimal amount of Dimethyl sulfoxide (B87167) (DMSO) and then bring it to the final volume with saline or PBS. Note that the final concentration of DMSO should be kept low (ideally <10%) to avoid toxicity.[13]
-
Ensure the solution is clear and free of particulates. Filter sterilization (0.22 µm filter) is recommended for parenteral administration.
C. Administration Procedure:
-
Restrain the rodent, exposing the abdomen. For mice, the animal can be held by the scruff with the hindquarters immobilized. For rats, a two-person technique may be easier.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
Protocol 3: Subcutaneous (SC) Injection
This route provides a slower, more sustained release compared to IP injection.
A. Materials:
-
This compound or this compound Sodium Salt
-
Vehicle: Sterile 0.9% saline, PBS, or corn oil
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% Ethanol for disinfection
B. This compound Formulation:
-
Aqueous Solution: Prepare as described in the IP injection protocol.
-
Oil-based Suspension: If a slower release is desired, this compound can be suspended in sterile corn oil. Finely grind the this compound powder and suspend it in the corn oil using a homogenizer or by vigorous vortexing.
C. Administration Procedure:
-
Restrain the rodent.
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent."
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Inject the this compound solution or suspension, creating a small bleb under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
Conclusion
The choice of administration route for this compound in rodent studies depends on the specific research question, the desired pharmacokinetic profile, and the experimental design. The protocols provided here offer a starting point for researchers, and it is recommended to optimize these protocols based on the specific needs of the study and to adhere to all institutional animal care and use guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The effect of long-term administration of this compound (CR 1409) on rat pancreatic growth and enzyme composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Effect of cholecystokinin analogue caerulein and cholecystokinin antagonist this compound on pancreatic carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a new cholecystokinin receptor antagonist loxiglumide on acute pancreatitis in two experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lacticaseibacillus paracasei HP7 Improves Gastric Emptying by Modulating Digestive Factors in a Loperamide-Induced Functional Dyspepsia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Lorglumide stock solution preparation and storage.
Application Notes and Protocols for Lorglumide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, along with experimental guidelines for its use in cell culture. This compound is a potent and selective non-peptidic antagonist of the cholecystokinin (B1591339) A (CCKA) receptor[1][2][3]. It is widely utilized in research to investigate the physiological and pathological roles of CCK, including gastrointestinal motility, pancreatic secretion, and cancer cell proliferation[3][4][5].
Data Presentation
Table 1: this compound Sodium Salt Properties
| Property | Value | Reference |
| Synonyms | CR-1409 sodium salt | [6] |
| CAS Number | 1021868-76-7 | [1][7] |
| Molecular Formula | C₂₂H₃₁Cl₂N₂NaO₄ | [1] |
| Molecular Weight | 481.4 g/mol | [1] |
| Purity | >98% | [4] |
| Appearance | Crystalline solid | [7] |
Table 2: Solubility of this compound Sodium Salt
| Solvent | Concentration | Notes | Reference |
| Water | 100 mg/mL (207.73 mM) | Sonication is recommended for dissolution. | [8] |
| 100 mM | |||
| DMSO | 90 mg/mL (187 mM) | Sonication is recommended for dissolution. | [8] |
| 1 mg/mL | [1][2][7] | ||
| Ethanol | 1 mg/mL | [1][2][7] | |
| Dimethylformamide (DMF) | 1 mg/mL | [1][2] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Prepare by first dissolving in DMSO, then diluting with PBS. | [1][7] |
Table 3: Storage Conditions for this compound Sodium Salt Stock Solutions
| Storage Temperature | Duration | Notes | Reference |
| -80°C | 6 months | Sealed storage, away from moisture. | [6] |
| -20°C | 1 month | Sealed storage, away from moisture. | [6] |
| ≥ 4 years (as solid) | [1][7] | ||
| +4°C | Up to 12 months (as solid) | [4] |
Aqueous solutions are not recommended for storage for more than one day[7]. For long-term experiments, it is advisable to prepare fresh working solutions from a frozen stock or to frequently replace the medium containing this compound[9].
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound sodium salt (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound sodium salt. For 1 mL of a 10 mM stock solution, weigh 4.814 mg of this compound (MW = 481.4 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution from 4.814 mg).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary[6][8].
-
Sterilization (Optional): If required for the specific application, filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube. Note that this may not be necessary if sterile DMSO is used and aseptic techniques are followed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months[6].
Protocol 2: In Vitro Cell Viability Assay using this compound
This protocol provides a general method for assessing the effect of this compound on the viability of a cancer cell line (e.g., HT-29 human colon adenocarcinoma cells) using an MTT assay. This compound has been shown to inhibit the proliferation of HT-29 cells[3][4].
Materials:
-
HT-29 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 400 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
This compound Mechanism of Action
This compound acts as a selective antagonist at the Cholecystokinin A (CCKA) receptor. By binding to this G-protein coupled receptor, it blocks the binding of its natural ligand, cholecystokinin (CCK). This inhibition prevents the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in processes like pancreatic enzyme secretion and cell proliferation[10].
Caption: this compound competitively antagonizes the CCKA receptor.
Experimental Workflow: Cell Viability Assay
The following diagram illustrates the workflow for assessing the impact of this compound on cell viability, from stock solution preparation to data analysis.
Caption: Workflow for this compound cell viability experiment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Sodium - LKT Labs [lktlabs.com]
- 5. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound sodium salt | cholecystokinin | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Choosing a Vehicle for Lorglumide in Animal Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the selection and preparation of a suitable vehicle for the cholecystokinin (B1591339) A (CCK-A) receptor antagonist, Lorglumide, in animal experiments. Due to the limited availability of explicitly detailed vehicle formulations for this compound in published literature, this document focuses on a rational approach to vehicle selection based on its physicochemical properties and the general principles of pharmacology for administering poorly water-soluble compounds.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is the foundation for selecting an appropriate vehicle. This compound is available as a free acid and as a sodium salt, with differing solubility profiles.
| Property | Value/Information | Source(s) |
| Chemical Name | 4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid | [1] |
| Molecular Formula | C₂₂H₃₂Cl₂N₂O₄ (free acid) | [1] |
| Molecular Weight | 459.41 g/mol (free acid) | [1] |
| Form | Crystalline solid | [2] |
| This compound Sodium Salt | ||
| Molecular Formula | C₂₂H₃₁Cl₂N₂O₄Na | [3] |
| Molecular Weight | 481.4 g/mol | |
| Aqueous Solubility | Soluble in water (up to 100 mM) | [4] |
| Organic Solvent Solubility | Soluble in methanol, ethanol, DMSO, and dimethylformamide (approx. 1 mg/mL for the sodium salt) | [2][3] |
| This compound (Free Acid) | ||
| Aqueous Solubility | Expected to be poorly soluble in water based on its chemical structure and the properties of its sodium salt. | |
| Lipophilicity | The structure suggests lipophilic characteristics, which is common for poorly water-soluble drugs. |
Note: The choice between the free acid and the sodium salt will significantly impact vehicle selection. For aqueous-based vehicles, the sodium salt is preferable. For non-aqueous or suspension formulations, the free acid may be used.
Vehicle Selection Workflow for this compound
The following workflow provides a systematic approach to selecting an appropriate vehicle for this compound based on the experimental requirements.
Common Vehicles for Animal Experiments
This table summarizes common vehicles suitable for administering poorly soluble drugs like the free acid form of this compound.
| Vehicle Type | Composition | Advantages | Disadvantages | Suitable Routes | Animal Models |
| Aqueous Solution | This compound Sodium Salt in Sterile Saline or PBS | Simple to prepare, physiologically compatible. | Limited to the water-soluble salt, potential for lower achievable concentrations. | IV, IP, SC, Oral | Mouse, Rat, Dog |
| Co-solvent System | DMSO, PEG-300/400, Ethanol, Propylene Glycol (often in combination with water or saline) | Can achieve higher drug concentrations. | Potential for solvent toxicity and irritation, risk of drug precipitation upon injection.[5] | IP, SC, Oral (with caution) | Mouse, Rat |
| Aqueous Suspension | Micronized this compound in an aqueous medium with a suspending agent (e.g., 0.5% CMC-Na, 0.5% Methylcellulose) and a wetting agent (e.g., 0.1% Tween 80). | Allows for higher doses of poorly soluble compounds. | Requires careful preparation to ensure homogeneity and particle size control. Not suitable for IV. | Oral, SC, IP | Mouse, Rat |
| Oil-based Vehicle | This compound dissolved or suspended in sterile vegetable oil (e.g., sesame oil, corn oil). | Suitable for highly lipophilic compounds, can provide sustained release for SC injections. | Not suitable for IV administration. Can cause local irritation and granulomas.[6] | SC, IM, Oral | Mouse, Rat |
| Cyclodextrin (B1172386) Formulation | This compound complexed with a cyclodextrin (e.g., HP-β-CD, SBE-β-CD) in an aqueous solution. | Enhances aqueous solubility and can improve bioavailability. | Can have its own pharmacological effects and potential for toxicity at high concentrations. | IV, IP, SC, Oral | Mouse, Rat, Dog |
Experimental Protocols for Vehicle Preparation
The following are general protocols that can be adapted for the formulation of this compound. Note: All preparations for parenteral administration must be performed under sterile conditions.
Protocol 1: Aqueous Solution of this compound Sodium Salt
-
Objective: To prepare a simple aqueous solution for IV, IP, or SC administration.
-
Materials:
-
This compound Sodium Salt
-
Sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials
-
0.22 µm syringe filter
-
-
Procedure:
-
Calculate the required amount of this compound Sodium Salt and sterile diluent to achieve the desired final concentration.
-
In a sterile environment (e.g., a laminar flow hood), add the this compound Sodium Salt to the sterile vial.
-
Add the sterile diluent to the vial.
-
Gently agitate (e.g., by vortexing) until the compound is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into a final sterile vial.[7]
-
Label the vial with the compound name, concentration, date of preparation, and expiration date. Store as recommended by the manufacturer.
-
Protocol 2: Co-solvent Formulation
-
Objective: To prepare a solution for a poorly soluble form of this compound for IP or SC administration.
-
Materials:
-
This compound (free acid or sodium salt)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG-400)
-
Sterile Saline or PBS
-
Sterile vials
-
-
Procedure (Example: 10% DMSO, 40% PEG-400, 50% Saline):
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the required volume of DMSO. Ensure complete dissolution.
-
Add the required volume of PEG-400 and mix thoroughly.
-
Slowly add the sterile saline or PBS while vortexing to avoid precipitation.
-
Visually inspect the final solution for clarity.
-
Aseptically transfer to a sterile vial. Label and store appropriately. Note: It is crucial to conduct a pilot study to assess the tolerability of this co-solvent mixture in the chosen animal model.[5]
-
Protocol 3: Aqueous Suspension
-
Objective: To prepare a suspension for oral, IP, or SC administration of a high dose of poorly soluble this compound (free acid).
-
Materials:
-
Micronized this compound (free acid)
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
0.1% (v/v) Tween 80 (optional wetting agent)
-
Sterile vials
-
-
Procedure:
-
Prepare the 0.5% CMC-Na vehicle by slowly adding CMC-Na to sterile water while stirring. Allow it to hydrate (B1144303) completely (this may take several hours or overnight).
-
If using, add Tween 80 to the CMC-Na solution and mix.
-
Weigh the micronized this compound powder.
-
Create a paste by adding a small amount of the vehicle to the powder and triturating (grinding) in a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously mixing to form a uniform suspension.
-
Transfer the suspension to a sterile vial. Note: This suspension must be vigorously and thoroughly mixed (e.g., by vortexing) immediately before each administration to ensure dose uniformity.
-
This compound's Mechanism of Action: CCK-A Receptor Signaling Pathway
This compound is a selective antagonist of the Cholecystokinin A (CCK-A) receptor, which is a G-protein coupled receptor (GPCR).[1][8] The binding of the endogenous ligand, cholecystokinin (CCK), to the CCK-A receptor primarily activates the Gq/11 family of G-proteins, and to a lesser extent, the Gs family.[9] this compound competitively blocks this binding, thereby inhibiting the downstream signaling cascades.
By following the structured approach outlined in these application notes, researchers can confidently select and prepare an appropriate vehicle for this compound, ensuring the reliability and reproducibility of their animal experiments.
References
- 1. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound Sodium - LKT Labs [lktlabs.com]
- 4. labsolu.ca [labsolu.ca]
- 5. researchgate.net [researchgate.net]
- 6. Subcutaneous and intraperitoneal lipogranulomas following subcutaneous injection of olive oil in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 9. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Lorglumide solubility issues in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling lorglumide, with a focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor. It functions by competitively blocking the binding of cholecystokinin (CCK) to the CCK-A receptor, thereby inhibiting downstream signaling pathways involved in processes such as pancreatic secretion, gallbladder contraction, and gastrointestinal motility.[1][2]
Q2: What is the general solubility of this compound Sodium Salt in aqueous and organic solvents?
This compound sodium salt is soluble in water.[1][2] It is also soluble in organic solvents such as methanol, DMSO, and ethanol.[1] For preparing aqueous solutions, it is often recommended to first create a stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[3]
Q3: What are the recommended storage conditions for this compound solutions?
For long-term storage, it is recommended to store stock solutions of this compound at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to prepare fresh working solutions and use them promptly.[3] Aqueous solutions are not recommended to be stored for more than one day.
Q4: My this compound precipitated out of solution when I added my DMSO stock to my aqueous buffer. What happened?
This phenomenon is often referred to as "solvent-shifting precipitation." this compound is significantly more soluble in organic solvents like DMSO than in aqueous buffers. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit in the mixed solvent system, leading to precipitation.
This compound Solubility Data
The following tables summarize the solubility of this compound sodium salt in various solvents.
Table 1: Solubility in Common Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water | Soluble up to 100 mM[4] | ~100 mM | Sonication may be recommended[5] |
| Methanol | Soluble[1][2] | - | - |
| DMSO | ≥ 90 mg/mL[5] | ~187 mM | Sonication may be recommended[5] |
| Ethanol | Soluble | - | - |
| PBS (pH 7.4) | ~50 mg/mL[3] | ~103.87 mM | - |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~1.04 mM | Achieved by diluting a DMSO stock |
Table 2: Formulations for In Vivo Use
| Solvent System | Achieved Concentration | Resulting Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL | Suspended solution (requires sonication)[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Clear solution[3] |
Troubleshooting this compound Precipitation
Issue: Immediate Precipitation Upon Dilution of DMSO Stock into Aqueous Buffer
This is the most common solubility issue encountered with this compound. The following workflow can help troubleshoot and prevent precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound sodium salt powder
-
Anhydrous (dry) DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the desired stock solution concentration (e.g., 100 mM).
-
Calculate the required mass of this compound sodium salt (Molecular Weight: 481.39 g/mol ).
-
Weigh the this compound sodium salt into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[3][6]
-
Store the stock solution in aliquots at -20°C or -80°C.[3]
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer (e.g., PBS)
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C). This can improve solubility.[6]
-
Pipette the required volume of the pre-warmed buffer into a sterile polypropylene tube.
-
Place the tube on a vortex mixer set to a medium speed.
-
While the buffer is vortexing, add the required volume of the this compound DMSO stock solution dropwise. Add the stock solution slowly to the side of the tube to allow for gradual mixing and to avoid localized high concentrations.
-
Continue vortexing for an additional 15-30 seconds after adding the stock solution to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
Use the final working solution immediately for your experiments.
This compound's Mechanism of Action: CCK-A Receptor Signaling
This compound acts as a competitive antagonist at the CCK-A receptor, a G-protein coupled receptor (GPCR). The binding of CCK to its receptor typically activates multiple signaling pathways. This compound prevents this activation.
References
Lorglumide stability in DMSO and other organic solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Lorglumide in DMSO and other organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing this compound stock solutions. This compound is also soluble in ethanol (B145695) and DMF.[1] For the sodium salt form, methanol (B129727) and water are also effective solvents.[2][3]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For optimal stability, this compound sodium salt stock solutions should be stored under the following conditions:
-
-80°C for up to 6 months.[4]
-
-20°C for up to 1 month.[4] Always store solutions in tightly sealed containers, protected from moisture.[4] One supplier indicates that their this compound preparation is stable for at least four years when stored at -20°C.[1]
Q3: My this compound solution in DMSO appears cloudy or has precipitated after storage. What should I do?
A3: Cloudiness or precipitation can occur if the solubility limit is exceeded, especially after temperature changes (e.g., removal from a freezer). You can try to redissolve the compound by gentle warming and/or sonication.[4] If the issue persists, the solution may have degraded or concentrated due to solvent evaporation. It is recommended to prepare fresh solutions, especially for in vivo experiments.[4]
Q4: I am observing unexpected or inconsistent results in my bioassays. Could this compound be degrading in my DMSO stock?
A4: Yes, this is a possibility. While many compounds are stable in DMSO, some can degrade over time, leading to inconsistent biological activity.[5][6] It is crucial to monitor the purity of stock solutions, especially if they have been stored for an extended period or subjected to multiple freeze-thaw cycles. If degradation is suspected, prepare a fresh stock solution from solid material and compare its performance.
Q5: For how long is a working solution of this compound stable?
A5: For in vivo experiments, it is strongly recommended to prepare fresh working solutions and use them on the same day to ensure reliable results.[4] If a formulation for continuous dosing over a longer period is required, a solution in 10% DMSO and 90% corn oil should be considered, but used with caution for periods exceeding half a month.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | Solubility limit exceeded. | Try gentle heating or sonication to aid dissolution.[4] If unsuccessful, consider using a higher volume of solvent or trying an alternative solvent like DMF or ethanol.[1] |
| Incorrect form of this compound. | The sodium salt of this compound has different solubility characteristics (e.g., soluble in water and methanol) than the free acid form.[2][3] Verify the form of the compound you are using. | |
| Solution is clear initially but precipitates over time | Temperature change. | Compounds are often less soluble at lower temperatures. Allow the solution to fully equilibrate to room temperature and gently warm or sonicate if needed before use. |
| Solvent evaporation. | Ensure vials are tightly sealed to prevent the solvent from evaporating, which would increase the compound's concentration and lead to precipitation. | |
| Inconsistent experimental results | Solution degradation. | DMSO can sometimes promote the degradation of dissolved compounds.[5] Prepare a fresh stock solution from solid material. Avoid repeated freeze-thaw cycles. |
| Improper storage. | Store stock solutions at -20°C or -80°C as recommended and protect from moisture.[4] |
Data Presentation: Solubility and Storage
This compound Solubility Data
| Compound Form | Solvent | Concentration | Reference |
| This compound | DMSO | 1 mg/mL | [1] |
| This compound | DMF | 1 mg/mL | [1] |
| This compound | Ethanol | 1 mg/mL | [1] |
| This compound | DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| This compound Sodium Salt | PBS | 50 mg/mL | [4] |
| This compound Sodium Salt | Methanol | Soluble | [2][3] |
| This compound Sodium Salt | Water | Soluble | [2][3] |
| This compound Sodium Salt | 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (Clear Solution) | [4] |
| This compound Sodium Salt | 10% DMSO / 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (Suspended Solution) | [4] |
Recommended Storage Conditions for Stock Solutions
| Solvent | Temperature | Duration | Reference |
| DMSO | -20°C | 1 month | [4] |
| DMSO | -80°C | 6 months | [4] |
| Not Specified | -20°C | ≥ 4 years | [1] |
Experimental Protocols
Protocol: General Assessment of this compound Stability in an Organic Solvent
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.
1. Materials and Equipment:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or LC-MS system
-
Incubators or storage chambers set to desired temperatures (e.g., Room Temperature, 4°C, -20°C)
-
Autosampler vials
2. Procedure:
-
Prepare Stock Solution: Accurately weigh a sufficient amount of this compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL). Ensure the compound is fully dissolved, using sonication if necessary. This is your Time 0 (T0) sample.
-
Initial Analysis (T0): Immediately analyze an aliquot of the T0 sample by HPLC-UV or LC-MS.
-
Inject a known volume and obtain the chromatogram.
-
Record the peak area and retention time of the main this compound peak. This will serve as the baseline for 100% purity/concentration.
-
-
Sample Aliquoting and Storage:
-
Dispense aliquots of the remaining stock solution into multiple autosampler vials.
-
Divide the vials into groups for each storage condition (e.g., Room Temp, 4°C, -20°C) and for each future time point (e.g., 24h, 48h, 1 week, 1 month).
-
-
Incubation: Place the vials in their respective temperature-controlled environments.
-
Time-Point Analysis: At each designated time point:
-
Remove one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample using the same HPLC/LC-MS method as the T0 sample.
-
-
Data Analysis:
-
Compare the peak area of this compound in the aged samples to the T0 sample.
-
Calculate the percentage of this compound remaining.
-
Inspect the chromatogram for the appearance of new peaks, which would indicate degradation products.
-
A compound is often considered stable if >90-95% of the initial peak area remains and no significant degradation peaks appear.
-
Visualizations
Signaling Pathway
Caption: this compound competitively antagonizes the CCKA receptor, blocking downstream signaling.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in a given solvent over time.
Troubleshooting Logic
Caption: Decision-making process for troubleshooting this compound solubility issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Sodium - LKT Labs [lktlabs.com]
- 3. biomol.com [biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Lorglumide Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing lorglumide, a selective cholecystokinin (B1591339) A (CCKA) receptor antagonist, in in vitro assays.[1][2] This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate accurate and reproducible experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound in vitro.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Culture Media | - this compound sodium salt has good aqueous solubility, but the free acid form is less soluble.[3] - High final concentration exceeding solubility limit. - "Solvent shock" from rapid dilution of a concentrated organic stock solution into aqueous media. | - Ensure you are using the sodium salt form of this compound for aqueous solutions.[3] - Prepare a high-concentration stock solution in DMSO or water.[4][5] For aqueous buffers, first dissolve in DMSO and then dilute.[3] - Perform serial dilutions to reach the final desired concentration. - Warm the media to 37°C before adding the this compound solution. |
| Inconsistent or No Inhibitory Effect | - Incorrect concentration range. - Inactive compound due to improper storage. - Cell line does not express CCKA receptors. - Presence of interfering substances in the assay medium. | - Verify the effective concentration range for your specific cell type and assay (see Tables 1 & 2). - Store this compound stock solutions at -20°C for up to one month or -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles. - Confirm CCKA receptor expression in your cell model using RT-PCR, Western blot, or a positive control agonist (e.g., CCK-8). - Use a serum-free or low-serum medium during the assay, as serum components can bind to the compound. |
| High Background Signal or Off-Target Effects | - this compound concentration is too high, leading to non-specific binding or cytotoxicity. - The observed effect is not mediated by CCKA receptors. | - Perform a dose-response curve to determine the optimal concentration with maximal specific inhibition and minimal off-target effects. - Include a negative control (e.g., a structurally related but inactive compound) and a positive control (a known CCKA receptor agonist like CCK-8) to ensure specificity.[6] - Use a cell line that lacks CCKA receptors as a negative control to identify off-target effects. |
| Cell Death or Cytotoxicity | - this compound concentration is toxic to the cells. - Solvent (e.g., DMSO) concentration is too high. | - Determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT or CCK-8). - Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, competitive, and specific antagonist of the cholecystokinin A (CCKA) receptor.[7] It blocks the binding of cholecystokinin (CCK) to the CCKA receptor, thereby inhibiting downstream signaling pathways.[6]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound sodium salt is soluble in water (≥100 mg/mL) and DMSO (100 mg/mL).[4][5] For cell-based assays, it is recommended to prepare a concentrated stock solution in sterile DMSO or water. Store stock solutions in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Aqueous solutions should be freshly prepared and are not recommended for storage for more than one day.[3]
Q3: What is a typical effective concentration range for this compound in in vitro assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. Based on published data, concentrations ranging from nanomolar to micromolar have been used. For example, IC50 values for antiproliferative activity have been reported to be 289 nM in AGS cells and 421 nM in MAC13 cells.[4] In other studies, the IC50 for inhibiting granulocyte-macrophage progenitor cells was 47.37 µM.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: Can this compound be used to differentiate between CCKA and CCKB receptor activity?
A4: Yes, this compound has a fairly high selectivity for the CCKA receptor subtype, making it a useful tool to distinguish between the effects mediated by CCKA and CCKB receptors.[2]
Quantitative Data Summary
Table 1: this compound Potency in Various In Vitro Assays
| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Antiproliferative Activity | Human AGS cells | IC50 | 289 nM | [4] |
| Antiproliferative Activity | Mouse MAC13 cells | IC50 | 421 nM | [4] |
| CFU-GM Inhibition | Rat Bone Marrow Cells | IC50 | 47.37 µM | [8] |
| Amylase Release Inhibition | Rat Pancreatic Segments | pA2 | 7.31 | [6] |
| CCKA Receptor Binding | Guinea-Pig Gall Bladder | pKB | 7.59 | [9] |
Table 2: Solubility of this compound Sodium Salt
| Solvent | Solubility | Reference |
| Water | ≥ 100 mg/mL (207.73 mM) | [4][5] |
| DMSO | 100 mg/mL (207.73 mM) | [4] |
| Ethanol | ~1 mg/mL | [3] |
| Dimethyl formamide | ~1 mg/mL | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Experimental Protocols
CCKA Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound for the CCKA receptor.
Methodology:
-
Prepare cell membranes: Homogenize cells or tissues expressing CCKA receptors in a lysis buffer and isolate the membrane fraction by centrifugation.
-
Set up the binding reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled CCKA receptor agonist (e.g., [125I]CCK-8), and varying concentrations of this compound.
-
Incubate: Allow the reaction to reach equilibrium by incubating at room temperature for 60-90 minutes.
-
Separate bound and free radioligand: Rapidly filter the reaction mixture through a filter plate and wash with ice-cold buffer to remove unbound radioligand.
-
Quantify binding: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
CCK-Stimulated Amylase Release Assay
Objective: To measure the inhibitory effect of this compound on CCK-induced amylase secretion from pancreatic acini.
Methodology:
-
Isolate pancreatic acini: Digest minced pancreatic tissue with collagenase and mechanically disperse to obtain isolated acini.
-
Pre-incubation with this compound: Incubate the acini with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulation with CCK agonist: Add a CCK agonist (e.g., CCK-8) to a final concentration that elicits a submaximal response and incubate for 30 minutes at 37°C.
-
Sample collection: Pellet the acini by centrifugation and collect the supernatant.
-
Amylase activity measurement: Determine the amylase activity in the supernatant using a commercially available kit.
-
Data analysis: Express the amount of amylase released as a percentage of the total amylase content (measured by lysing the acini). Calculate the percent inhibition by this compound.
Cell Proliferation (MTT/CCK-8) Assay
Objective: To assess the effect of this compound on the proliferation of cells.
Methodology:
-
Cell seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment with this compound: Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Addition of MTT or CCK-8 reagent: Add MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.
-
Data analysis: Express the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: CCKA Receptor Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for In Vitro Assays with this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound sodium salt | cholecystokinin | TargetMol [targetmol.com]
- 6. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, this compound and loxiglumide in the guinea-pig gall bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lorglumide In Vivo Dose Determination
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on determining the optimal in vivo dose of Lorglumide, a selective cholecystokinin-A (CCK-A) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CR 1409) is a potent and selective non-peptide antagonist of the Cholecystokinin-A (CCK-A) receptor.[1][2] Its primary mechanism of action is to competitively block the binding of cholecystokinin (B1591339) (CCK) to the CCK-A receptor, thereby inhibiting downstream signaling pathways.[3] These receptors are primarily located in the gastrointestinal tract, including the pancreas and gallbladder, and are involved in processes such as gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[4][5]
Q2: What are some reported effective in vivo doses of this compound?
A2: Published studies in rats have reported effective doses of this compound ranging from 4 mg/kg to 10 mg/kg for antagonizing the effects of CCK agonists and studying the role of endogenous CCK.[3][6] For instance, doses of 5 and 10 mg/kg have been shown to significantly reduce caerulein-induced pancreatic secretion in rats.[3] A dose of 4 mg/kg administered subcutaneously has been used to study the trophic effects of endogenous CCK on the pancreas.[6]
Q3: What are the common routes of administration for this compound in vivo?
A3: this compound has been successfully administered in vivo via subcutaneous (s.c.), intravenous (i.v.), and oral (p.o.) routes.[2][6][7] The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.
Q4: How should I prepare this compound for in vivo administration?
A4: The preparation of this compound for in vivo administration depends on the chosen route. For intravenous administration, this compound can be dissolved in a vehicle such as normal saline or 5% dextrose.[8] For subcutaneous administration, it can be dissolved in a suitable vehicle, ensuring the pH is within a tolerable range (typically pH 4-8 for buffered vehicles).[8] For oral gavage, this compound can be suspended in a vehicle like 0.5% methyl cellulose.[9] It is crucial to ensure the solubility and stability of the formulation.
Q5: What are the potential signs of toxicity I should monitor for during my experiments?
A5: While this compound is reported to have relatively low toxicity, it is essential to monitor animals for any adverse effects.[2][10] General signs of toxicity in rodents include significant body weight loss (greater than 15-20%), changes in behavior (e.g., lethargy, decreased motor activity), altered appearance (e.g., piloerection, hunched posture), and changes in food and water consumption.[2][11] In case of severe toxic signs, the dose should be reduced or the experiment terminated.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect of this compound | Inadequate Dose: The administered dose may be too low to effectively antagonize the CCK-A receptor in your specific model or experimental conditions. | Dose-Response Study: Conduct a pilot dose-response study with a wider range of doses to determine the minimum effective dose (MED).[12] |
| Poor Bioavailability: The formulation may not be optimal for the chosen route of administration, leading to poor absorption. | Formulation Optimization: Re-evaluate the vehicle and preparation method. Consider using a different administration route.[8] | |
| Compound Instability: this compound may have degraded in the formulation. | Fresh Preparation: Always prepare fresh solutions of this compound for each experiment and store the stock solution appropriately. | |
| High variability in results between animals | Inconsistent Administration: Variations in injection volume or technique can lead to differing exposures. | Standardize Technique: Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, subcutaneous injection) to ensure consistency.[13] |
| Biological Variability: Individual animal differences in metabolism or receptor expression can contribute to variability. | Increase Sample Size: Use a sufficient number of animals per group to account for biological variability and improve statistical power. | |
| Unexpected toxicity or adverse events | Dose is too high: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). | MTD Study: Perform a maximum tolerated dose study to identify the highest dose that does not cause significant toxicity.[14][15] |
| Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | Vehicle Control: Always include a vehicle-only control group to differentiate between the effects of this compound and the vehicle.[16] | |
| Off-target effects: At very high concentrations, the specificity of the compound may decrease. | Dose Selection: Use the lowest effective dose determined from your dose-response studies to minimize the risk of off-target effects. |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
Objective: To determine the range of doses of this compound that are well-tolerated and produce a measurable pharmacological effect.[12]
Methodology:
-
Animal Model: Select a suitable animal model (e.g., rats, mice) based on the research question.
-
Dose Selection: Based on literature, start with a range of doses. For this compound in rats, a suggested starting range could be 1, 5, 10, and 50 mg/kg.[3][17]
-
Groups: Assign a minimum of 3-5 animals per dose group, including a vehicle control group.
-
Administration: Administer this compound via the desired route (e.g., subcutaneous, oral gavage).
-
Monitoring: Observe animals for clinical signs of toxicity and mortality at regular intervals for a predetermined period (e.g., 7-14 days).[1] Record body weights daily.
-
Endpoint: At the end of the observation period, perform a gross necropsy to examine for any tissue abnormalities.
-
Data Analysis: Analyze the data to identify the highest dose that does not cause significant toxicity (this will inform the MTD study).
Protocol 2: Determination of Minimum Effective Dose (MED)
Objective: To identify the lowest dose of this compound that produces a statistically significant desired biological effect.[18]
Methodology:
-
Animal Model and Agonist: Use an appropriate animal model and a CCK-A receptor agonist (e.g., CCK-8 or caerulein) to induce a measurable response (e.g., inhibition of gastric emptying, reduction in food intake, or inhibition of pancreatic secretion).
-
Dose Selection: Based on the DRF study, select a range of non-toxic doses of this compound.
-
Groups: Include a vehicle control group, an agonist-only group, and several groups receiving different doses of this compound prior to the agonist.
-
Administration: Administer this compound at various time points before the agonist to determine the optimal pre-treatment time.
-
Measurement of Effect: Measure the specific biological response at a relevant time point after agonist administration.
-
Data Analysis: Statistically compare the response in the this compound-treated groups to the agonist-only group to determine the lowest dose that causes a significant inhibition of the agonist's effect.
Protocol 3: Determination of Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[14][15]
Methodology:
-
Dose Selection: Based on the DRF study, select a range of doses that are expected to produce a graded toxic response.
-
Groups: Use a sufficient number of animals per group (e.g., 5-10 per sex) and include a control group.
-
Administration: Administer a single dose of this compound.
-
Intensive Monitoring: Closely monitor animals for the first 24 hours and then daily for at least 14 days for signs of toxicity, including changes in body weight, clinical signs, and mortality.[2]
-
Clinical Pathology: Consider collecting blood samples for hematology and clinical chemistry analysis at the end of the study.
-
Pathology: Conduct a gross necropsy on all animals and consider histopathological examination of major organs.[1]
-
MTD Definition: The MTD is the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10-15% reduction in body weight.[1]
Data Presentation
Table 1: Summary of Reported In Vivo Effective Doses of this compound in Rats
| Dose (mg/kg) | Route of Administration | Animal Model | Experimental Context | Reference |
| 4 | Subcutaneous | Rat | Inhibition of endogenous CCK trophic effects on the pancreas | [6] |
| 5 | Not Specified | Rat | Reduction of caerulein-induced pancreatic exocrine secretion | [3] |
| 10 | Not Specified | Rat | Reduction of caerulein-induced pancreatic exocrine secretion | [3] |
Table 2: Example Vehicle Formulations for this compound
| Route of Administration | Vehicle | Preparation Notes |
| Intravenous (i.v.) | Normal Saline (0.9% NaCl) | Ensure complete dissolution. Filter through a 0.22 µm filter before injection. |
| 5% Dextrose in Water | Ensure complete dissolution and filter as above. | |
| Subcutaneous (s.c.) | Saline with 0.5% Sodium Carboxymethylcellulose | May help with suspension of less soluble compounds. |
| Polyethylene glycol 400 (PEG400) | Can be used as a co-solvent to improve solubility. | |
| Oral Gavage (p.o.) | 0.5% Methyl Cellulose in Water | Provides a uniform suspension. |
| Corn Oil | Suitable for lipophilic compounds. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 6. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHOLECYSTOKININ RECEPTOR ANTAGONIST HALTS PROGRESSION OF PANCREATIC CANCER PRECURSOR LESIONS AND FIBROSIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Toxicity studies of VP 16-213 (I)--Acute toxicity in mice, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Estimating the minimum therapeutically effective dose of a compound via regression modelling and percentile estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting biphasic dose-response curves with Lorglumide.
Welcome to the technical support center for researchers utilizing Lorglumide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the interpretation of experimental data, with a particular focus on understanding biphasic dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CR-1409) is a potent and selective competitive antagonist of the Cholecystokinin (B1591339) A (CCK-A or CCK1) receptor.[1][2] By binding to the CCK-A receptor, this compound blocks the physiological effects of cholecystokinin (CCK), a peptide hormone involved in various digestive processes. These processes include stimulating pancreatic enzyme secretion, gallbladder contraction, and inducing a feeling of satiety.[3][4]
Q2: I am observing a biphasic or "U-shaped" dose-response curve in my cell-based assay with this compound. What could be the cause?
A2: A biphasic dose-response curve, also known as hormesis, is a phenomenon where a substance elicits opposite effects at low and high concentrations. While not specifically documented for this compound in the reviewed literature, several general pharmacological principles could explain such an observation:
-
Activation of Compensatory Signaling Pathways: At high concentrations, this compound's complete blockade of the CCK-A receptor might trigger compensatory or feedback mechanisms within the cell that lead to a response opposite to that seen at lower, more selective concentrations.
-
Off-Target Effects: Although this compound is known for its selectivity for the CCK-A receptor, extremely high concentrations may lead to interactions with other unintended molecular targets ("off-target" effects). These off-target interactions could initiate signaling cascades that counteract or alter the primary effect observed at lower concentrations.
-
Receptor Subtype Heterogeneity: The experimental system (e.g., cell line, tissue) might express different subtypes of CCK receptors or other receptors that this compound could interact with at high concentrations, leading to a complex overall response.
-
Partial Agonist/Antagonist Activity at Different Receptors: It is a known phenomenon that some compounds can act as antagonists at one receptor subtype and partial agonists at another, which could contribute to a biphasic response.
Q3: What are some recommended positive and negative controls for an in vitro experiment with this compound?
A3: Proper controls are crucial for interpreting your data. Here are some recommendations:
| Control Type | Description | Purpose |
| Positive Control (Agonist) | Cholecystokinin octapeptide (CCK-8) | To confirm that the CCK-A receptors in your experimental system are functional and responsive. |
| Positive Control (Antagonist) | A different, well-characterized CCK-A antagonist (e.g., Devazepide) | To compare the effects of this compound to another known antagonist and validate the assay's ability to detect antagonism. |
| Negative Control (Vehicle) | The solvent used to dissolve this compound (e.g., DMSO, saline) | To ensure that the vehicle itself does not have any effect on the experimental outcome. |
| Negative Control (Inactive Cell Line) | A cell line that does not express the CCK-A receptor | To test for potential off-target effects of this compound that are independent of the CCK-A receptor. |
Q4: What are the typical concentrations of this compound used in in vitro and in vivo experiments?
A4: The optimal concentration of this compound will depend on the specific experimental setup. However, based on published studies:
| Experiment Type | Typical Concentration/Dose |
| In Vitro | The pA2 for this compound has been calculated to be 7.31 ± 0.45, suggesting activity in the nanomolar to micromolar range. A broad concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M) is recommended for generating a full dose-response curve. |
| In Vivo (Rat) | Doses of 5 and 10 mg/kg have been shown to significantly reduce CCK-agonist induced pancreatic secretion.[2] |
Troubleshooting Guides
Issue 1: A Biphasic Dose-Response Curve is Observed in a Cell Viability/Proliferation Assay
A biphasic curve in a viability or proliferation assay can be perplexing. The following workflow and troubleshooting steps can help elucidate the underlying cause.
Caption: Workflow for troubleshooting a biphasic dose-response.
| Potential Cause | Recommended Action(s) |
| Compound Integrity/Concentration Issues | - Verify the purity and stability of your this compound stock. - Prepare fresh dilutions for each experiment. - Confirm the concentration of your stock solution. |
| Inconsistent Cell Culture Conditions | - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding density. - Check for and mitigate edge effects on multi-well plates. |
| Assay-Specific Artifacts | - For colorimetric or fluorometric assays, test for interference of this compound with the assay reagents in a cell-free system. - Optimize incubation times. |
| Off-Target Effects | - Test this compound in a cell line known not to express the CCK-A receptor. A response in these cells would indicate off-target effects. |
| Activation of Opposing Pathways | - Investigate downstream signaling pathways at both the inhibitory and "rebound" concentrations of this compound. For example, measure markers of cell stress or survival pathways. |
Key Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (e.g., MTT or Resazurin)
This protocol is for generating a dose-response curve for this compound's effect on the viability of a CCK-A receptor-expressing cell line (e.g., U2OS-CCKAR, certain pancreatic or small cell lung cancer cell lines).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A common range to test would be 10⁻¹⁰ M to 10⁻⁴ M.
-
Include a vehicle-only control.
-
To assess antagonism, pre-incubate cells with this compound for 1-2 hours before adding a constant concentration of CCK-8 (e.g., EC₅₀ or EC₈₀).
-
Also include a CCK-8 only control and a vehicle-only control.
-
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT, Resazurin) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the log of this compound concentration.
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of this compound to block CCK-8-induced calcium release, a key event in CCK-A receptor signaling.
Methodology:
-
Cell Preparation: Culture CCK-A receptor-expressing cells and seed them in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition:
-
Use a fluorescence imaging plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Add a constant concentration of CCK-8 (e.g., EC₈₀) to all wells except the negative control.
-
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of this compound and CCK-8.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the inhibitory effect of this compound on the CCK-8-induced calcium signal.
Signaling Pathway and Logical Relationships
CCK-A Receptor Signaling Pathway
The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.
Caption: Simplified CCK-A receptor signaling pathway.
Logical Relationship for Interpreting Biphasic Response
The following diagram illustrates a hypothetical model for a biphasic response to a receptor antagonist like this compound.
Caption: Hypothetical logic for a biphasic response to this compound.
References
- 1. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormesis and medicine - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in Lorglumide experiments.
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing variability in experiments involving lorglumide, a selective cholecystokinin-A (CCK-A) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and competitive antagonist with high selectivity for the cholecystokinin-A (CCK-A or CCK1) receptor.[1][2] By blocking this receptor, it inhibits the physiological actions of cholecystokinin (B1591339) (CCK), which include regulating pancreatic enzyme secretion, gallbladder contraction, gastric emptying, and satiety signaling.[3] The antagonism is reversible and specific.[4]
Q2: What is the recommended solvent and how should this compound be stored?
A2: this compound sodium salt is soluble in water (up to 100 mM), DMSO (approx. 1 mg/ml), and ethanol (B145695) (approx. 1 mg/ml). For experiments using aqueous buffers, it is best to first dissolve the compound in DMSO and then dilute it with the buffer of choice. Aqueous solutions of this compound are not stable and should be prepared fresh and not stored for more than one day. For long-term storage, this compound should be stored as a solid at -20°C.
Q3: What are the typical effective concentrations for in vitro experiments?
A3: The effective in vitro concentration depends heavily on the cell type and assay. This compound's IC50 for the CCK-A receptor is approximately 50 nM. In functional assays, such as inhibiting CCK-induced amylase secretion from pancreatic acini, concentrations in the range of 10 nM to 1 µM are typically effective.
Q4: What are the typical effective doses for in vivo experiments?
A4: In vivo dosage can vary based on the animal model and the specific effect being studied. For example, in rats, doses of 5-10 mg/kg have been shown to significantly reduce pancreatic secretion induced by CCK analogs.[4] In studies on satiety, doses up to 30 mg/kg have been used.[5] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guide
Q5: My in vitro results with this compound are inconsistent or show low potency. What are the possible causes?
A5: Inconsistent results can stem from several factors:
-
Compound Solubility/Stability: this compound can precipitate in aqueous buffers, especially at high concentrations. Ensure the final DMSO concentration is low and compatible with your assay (typically <0.5%). Always prepare aqueous solutions fresh.[6] The pH of the solution can also affect stability.[7][8][9][10]
-
Receptor Expression: Confirm that your cell line or tissue preparation expresses a sufficient level of the CCK-A receptor. Expression levels can vary between passages or tissue preparations.
-
Agonist Concentration: In competitive antagonist experiments, the result is dependent on the agonist concentration used. Use an EC80 concentration of the agonist (e.g., CCK-8) to ensure a robust but surmountable signal.[6]
-
Pipetting and Reagent Quality: Ensure pipettes are accurately calibrated and use high-quality, fresh reagents. A degraded CCK-8 agonist will lead to apparent increased antagonist potency.
Q6: I'm observing significant variability between my animal studies. Why might this be happening?
A6: This is a common issue and can be traced to several key variables:
-
Species Differences: this compound exhibits significant species-dependent potency. Its affinity for the CCK-A receptor in guinea pig tissues (pKB ≈ 7.7) is markedly higher than in human tissues (pKB ≈ 5.8).[11][12] Therefore, results from one species may not directly translate to another.
-
Animal Diet: The composition of the animal's diet can impact CCK signaling and satiety. For instance, rats maintained on a refined low-fat diet showed an abolished satiety response to CCK, which would make this compound appear ineffective in a satiety study.[13]
-
Route of Administration and Bioavailability: The method of administration (e.g., intraperitoneal vs. oral) will affect the pharmacokinetic profile of this compound. Ensure consistent administration across all experimental groups.
Q7: I am not observing the expected antagonism of pancreatic amylase secretion. What should I check?
A7:
-
Confirm Agonist Specificity: Ensure the amylase secretion is specifically induced by a CCK-A receptor agonist like CCK-8 or caerulein. This compound will not block secretion stimulated by agents that bypass the CCK-A receptor (e.g., bombesin).[4]
-
Check Acini Viability: The process of isolating pancreatic acini can be harsh. Verify the health and responsiveness of your acini preparation using a positive control like carbachol.
-
Review this compound Concentration: Double-check your dilution calculations. Given the steep dose-response curve, small errors can lead to significant changes in effect.
-
Human vs. Rodent Tissue: Be aware that in some studies, CCK has failed to stimulate amylase secretion from dispersed human pancreatic acini in vitro, suggesting that its in vivo effect in humans may be indirect.[14] If using human tissue, this could be a critical factor.
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design.
Table 1: this compound Receptor Selectivity
| Receptor Subtype | Parameter | Value (nM) | Selectivity (Fold) |
| CCK-A (CCK1) | IC50 | ~50 | - |
| CCK-B (CCK2) | IC50 | ~3000 | ~60-fold vs. CCK-A |
Table 2: Potency (pA2 / pKB) of this compound Across Different Species and Tissues
| Species | Tissue | Parameter | Potency Value | Reference |
| Rat | Pancreatic Acini | pA2 | 7.31 | [4] |
| Guinea Pig | Ileum | pKB | 7.70 | [11][12] |
| Human | Alimentary Muscle | pKB | 5.82 | [11][12] |
Experimental Protocols
Protocol 1: In Vitro Pancreatic Amylase Secretion Assay
This protocol details the measurement of this compound's inhibitory effect on CCK-stimulated amylase release from isolated rodent pancreatic acini.
1. Materials and Reagents:
-
Krebs-Ringer-HEPES (KRH) Buffer, pH 7.4, supplemented with 0.1% BSA, 11 mM Glucose, and 0.01% soybean trypsin inhibitor. Oxygenate by bubbling with 95% O2 / 5% CO2 for 30 min.
-
Digestion Medium: KRH buffer containing 50-100 U/mL Collagenase.
-
This compound and CCK-8 Octapeptide stock solutions (in DMSO and water, respectively).
-
Amylase activity assay kit.
2. Isolation of Pancreatic Acini:
-
Euthanize a rodent (e.g., Sprague-Dawley rat) and excise the pancreas, placing it in ice-cold KRH buffer.
-
Mince the tissue into ~1-2 mm³ pieces.
-
Transfer minced tissue to a flask with pre-warmed Digestion Medium and incubate in a shaking water bath at 37°C for 45-60 minutes.
-
Mechanically disperse the tissue by gentle pipetting with progressively smaller pipette tips.
-
Stop digestion by adding ice-cold KRH buffer. Filter the suspension through a 150 µm nylon mesh.
-
Wash the acini by centrifuging at 50 x g for 2 minutes and resuspending the pellet in fresh KRH buffer. Repeat twice.
-
Resuspend the final pellet in KRH buffer to the desired concentration (e.g., 0.3 mg protein/mL).
3. Amylase Secretion Assay:
-
Aliquot the acinar suspension into microcentrifuge tubes.
-
Add varying concentrations of this compound (or vehicle) to the tubes. Pre-incubate for 15 minutes at 37°C.
-
Stimulate secretion by adding CCK-8 (to a final concentration of ~100 pM for maximal stimulation) to all tubes except the basal (unstimulated) controls.
-
Incubate all tubes in a shaking water bath at 37°C for 30 minutes.
-
Pellet the acini by centrifugation at 100 x g for 2 minutes.
-
Carefully collect the supernatant, which contains the secreted amylase.
-
To determine total amylase content, lyse the cells in the pellet with KRH buffer containing 0.1% Triton X-100.
-
Measure amylase activity in the supernatant using a commercial assay kit according to the manufacturer's instructions.
-
Express secreted amylase as a percentage of the total amylase content and calculate the inhibition caused by this compound.[15]
Protocol 2: In Vivo Satiety Study in Rats
This protocol provides a framework for assessing this compound's ability to block CCK-induced satiety.
1. Animals and Housing:
-
Male Wistar or Sprague-Dawley rats, individually housed to allow for accurate food intake measurement.
-
Maintain on a consistent, standard chow diet. Avoid refined low-fat diets which can alter CCK response.[13]
2. Experimental Procedure:
-
Habituate rats to handling and intraperitoneal (IP) injections with saline for several days before the experiment.
-
Food Deprivation: Food deprive the rats for 3-4 hours before the start of the dark cycle to motivate eating. Water should remain available.
-
Drug Preparation: Prepare fresh solutions of this compound (in appropriate vehicle, e.g., saline with a small amount of DMSO) and CCK-8 (in saline) on the day of the experiment.
-
Experimental Groups (Example):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + CCK-8 (e.g., 3 µg/kg, IP)
-
Group 3: this compound (e.g., 10 mg/kg, IP) + Saline
-
Group 4: this compound (10 mg/kg, IP) + CCK-8 (3 µg/kg, IP)
-
-
Injections: Administer the first injection (this compound or vehicle) 15-30 minutes before presenting food. Administer the second injection (CCK-8 or saline) 5 minutes before presenting food.
-
Data Collection: Provide a pre-weighed amount of food and measure consumption at 30, 60, and 120 minutes.
-
Analysis: Compare food intake between groups using ANOVA. The expected outcome is that CCK-8 will suppress food intake (Group 2 vs. Group 1) and that this compound will reverse this suppression (Group 4 vs. Group 2).[16][17][18]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound experiments.
References
- 1. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hybrid cholecystokinin-A antagonists based on molecular modeling of this compound and L-364,718 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solubility, pH and Temperature are Critical Parameters of Furosemide in Elastomeric Pump Infusion: Solving a Problem for Clinical Employment [gavinpublishers.com]
- 10. Stability studies on diloxanide furoate: effect of pH, temperature, gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies of three non-peptide cholecystokinin antagonists (devazepide, this compound and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies of three non-peptide cholecystokinin antagonists (devazepide, this compound and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amylase secretion from dispersed human pancreatic acini: neither cholecystokinin a nor cholecystokinin B receptors mediate amylase secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The effects of proglumide on cholecystokinin-, bombesin-, and glucagon-induced satiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The cholecystokinin antagonist, proglumide, increases food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Lorglumide degradation and how to prevent it.
Welcome to the technical support center for lorglumide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the degradation of this compound and to provide guidance on its proper handling and formulation to ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound, an N-acyl-alpha-amino amide derivative, is susceptible to degradation through several pathways. The primary factors of concern are hydrolysis, oxidation, and photolysis. The amide linkages in the this compound molecule can be susceptible to cleavage, particularly under acidic or basic conditions. The dichlorobenzoyl moiety may be prone to photolytic degradation.
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: To minimize degradation, solid this compound sodium salt should be stored at 4°C. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture. For in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the solution has degraded. This compound sodium salt is soluble in methanol (B129727) and water. If you observe precipitation, you can try gentle heating or sonication to aid dissolution. However, if the solution does not become clear, it may indicate degradation or poor solubility in the chosen solvent system, and a fresh solution should be prepared. It is also crucial to ensure the pH of the solution is within a stable range.
Q4: Can I use buffers to prepare my this compound solution?
A4: The use of buffers can help maintain a stable pH environment, which is critical for preventing pH-dependent hydrolysis. However, it is important to select a buffer system that does not catalyze the degradation of this compound. Preliminary stability studies with your chosen buffer system are recommended. Based on the general stability of N-acyl amino acid amides, a pH range of 4-6 might be a reasonable starting point to minimize hydrolysis.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound stock or working solutions.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that solid this compound and stock solutions have been stored at the recommended temperatures and protected from light and moisture.
-
Prepare Fresh Solutions: Discard any old or suspect solutions and prepare fresh working solutions immediately before each experiment.
-
Assess Solution Clarity: Visually inspect the solution for any signs of precipitation or color change, which could indicate degradation.
-
Analytical Confirmation (Optional but Recommended): If available, use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your this compound sample.
Issue 2: Loss of Potency Over Time in a Formulation
Possible Cause: Chemical instability of this compound in the formulation matrix.
Troubleshooting Steps:
-
Identify Potential Degradation Pathways: Based on the formulation components, consider the likelihood of hydrolysis, oxidation, or photolysis.
-
pH Adjustment: Measure the pH of your formulation. If it is in the acidic or alkaline range, consider adjusting it to a more neutral pH, if compatible with your experimental design.
-
Incorporate Stabilizers:
-
For Hydrolysis: Consider the inclusion of cyclodextrins, which can form inclusion complexes with this compound and protect the labile amide bonds from hydrolysis.
-
For Oxidation: If oxidative degradation is suspected, the addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid may be beneficial.
-
For Photolysis: Protect the formulation from light by using amber vials or by working under low-light conditions.
-
-
Conduct a Forced Degradation Study: To systematically identify the degradation triggers, a forced degradation study can be performed. This involves exposing this compound to various stress conditions (acid, base, peroxide, heat, light) and analyzing the resulting degradation products.
Quantitative Data Summary
| Degradation Factor | Potential Impact on this compound | Recommended Preventative Measures |
| pH (Hydrolysis) | High susceptibility to degradation in strongly acidic or alkaline conditions due to hydrolysis of amide bonds. | Maintain pH in a stable range (e.g., 4-6, to be confirmed experimentally). Use appropriate buffer systems. Consider the use of cyclodextrins. |
| Oxidation | The molecule contains functional groups that could be susceptible to oxidation. | Use de-gassed solvents. Purge headspace of vials with an inert gas (e.g., nitrogen, argon). Add antioxidants (e.g., BHT, BHA). |
| Light (Photolysis) | The dichlorobenzoyl group may be susceptible to photodegradation. | Store in amber vials or protect from light. Minimize exposure to UV and fluorescent light during handling. |
| Temperature | Elevated temperatures can accelerate all degradation pathways. | Store at recommended low temperatures (Solid: 4°C; Solutions: -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify the primary degradation pathways for this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in the dark.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products. A C18 column with a gradient elution of acetonitrile (B52724) and water with a suitable modifier (e.g., trifluoroacetic acid) is a common starting point.
-
-
Data Evaluation:
-
Calculate the percentage of this compound degradation under each condition.
-
Identify and quantify the major degradation products.
-
This information will reveal the primary degradation pathways for this compound.
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for investigating and preventing this compound degradation.
Addressing inconsistent results in Lorglumide studies.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered in studies involving lorglumide, a selective cholecystokinin (B1591339) A (CCK-A) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CR-1409) is a non-peptide, competitive antagonist with high selectivity for the cholecystokinin A (CCK-A or CCK1) receptor.[1][2] Its primary mechanism of action is to block the binding of cholecystokinin (CCK) to the CCK-A receptor, thereby inhibiting its physiological effects, which include gallbladder contraction, pancreatic enzyme secretion, and regulation of gastrointestinal motility.[1][3]
Q2: Why are there inconsistent results reported in this compound studies?
A2: Inconsistent results in this compound studies can be attributed to several factors, including:
-
Species-dependent differences: The potency of this compound can vary significantly between different species. For example, its affinity for the CCK-A receptor in guinea pigs is different from that in humans.
-
Experimental model variations: The efficacy of this compound can be highly dependent on the experimental model used. For instance, its protective effect in pancreatitis models can differ depending on the inducing agent (e.g., caerulein (B1668201) vs. sodium taurocholate).
-
Dose and concentration differences: The dose-response relationship for this compound can be complex, and using excessively high concentrations may lead to non-specific or off-target effects.[4]
-
Solubility and stability issues: this compound has limited aqueous solubility, and improper handling or storage of solutions can lead to variability in experimental outcomes.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for the CCK-A receptor over the CCK-B receptor, at higher concentrations, it may exhibit non-specific binding or interact with other cellular components.[5] Some studies with benzodiazepines, which share some structural similarities with certain CCK antagonists, have shown non-specific inhibitory actions at high concentrations, potentially through mechanisms like calcium channel antagonism.[4] It is crucial to use the lowest effective concentration of this compound to minimize the risk of off-target effects.
Q4: How should I prepare and store this compound solutions to ensure consistency?
A4: this compound sodium salt is soluble in water and methanol.[3] However, for in vivo studies, it is often dissolved in a vehicle such as saline. Due to its limited stability in aqueous solutions, it is recommended to prepare fresh solutions for each experiment. If a stock solution in an organic solvent like DMSO is prepared, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: I am observing lower than expected antagonist activity of this compound in my in vitro assay.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh solution of this compound for each experiment. Verify the purity and integrity of your this compound stock. |
| Incorrect Concentration | Double-check all calculations for dilutions. Perform a concentration-response curve to determine the optimal working concentration. |
| Species Differences in Receptor Affinity | Be aware that the potency of this compound can vary between species. Consult literature for reported pA2 or IC50 values in your specific model system. |
| Assay Conditions | Ensure that the pH, temperature, and buffer composition of your assay are optimal and consistent across experiments. |
Problem 2: My in vivo results with this compound are not reproducible.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent administration of this compound (e.g., route of administration, volume, and timing). |
| Variability in Animal Model | The severity of the induced pathology (e.g., pancreatitis) can vary. Ensure your animal model is well-characterized and standardized. Use appropriate positive and negative controls in each experiment. |
| Pharmacokinetic Differences | The absorption, distribution, metabolism, and excretion of this compound can vary between species and even strains of animals. Consider conducting pharmacokinetic studies to determine the optimal dosing regimen. |
| Vehicle Effects | Ensure the vehicle used to dissolve this compound does not have any confounding effects on the experimental outcome. Include a vehicle-only control group. |
Data Presentation
Table 1: In Vitro Potency of this compound and a Related Antagonist
| Compound | Preparation | Agonist | Potency Metric | Value |
| This compound | Guinea pig gallbladder | CCK-8 | pKB | 7.59 |
| Devazepide | Guinea pig gallbladder | CCK-8 | pKB | 9.98 |
| This compound | Guinea pig ileum | Sincalide (CCK-8) | pA2 | 7.30 |
| Devazepide | Guinea pig ileum | Sincalide (CCK-8) | pA2 | 10.02 |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Pancreatitis
| Treatment | Dose (mg/kg) | Effect on Caerulein-Induced Pancreatic Edema | Effect on Caerulein-Induced Amylase Increase |
| This compound | 5 | Significant Reduction | Significant Reduction |
| This compound | 10 | Significant Reduction | Significant Reduction |
Experimental Protocols
Protocol 1: Caerulein-Induced Pancreatitis in Rats
This protocol describes the induction of acute pancreatitis in rats using the CCK analog, caerulein, a model where this compound has shown protective effects.
Materials:
-
Caerulein
-
This compound
-
Sterile saline (0.9% NaCl)
-
Male Wistar rats (200-250 g)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week prior to the experiment with free access to food and water. Fast the rats for 12-18 hours before the experiment, with water provided ad libitum.
-
This compound Administration: Prepare a fresh solution of this compound in sterile saline. Administer this compound (e.g., 5 or 10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the first caerulein injection. A control group should receive an equivalent volume of saline.
-
Induction of Pancreatitis: Prepare a fresh solution of caerulein in sterile saline. Induce pancreatitis by administering repeated hourly i.p. injections of caerulein (e.g., 50 µg/kg) for a total of 4-6 hours.
-
Sample Collection: Sacrifice the animals at a predetermined time point after the last caerulein injection (e.g., 6 hours). Collect blood samples for serum amylase and lipase (B570770) measurement. Carefully dissect the pancreas, trim it of fat and lymph nodes, and weigh it to assess edema. A portion of the pancreas can be fixed in formalin for histological analysis.
Protocol 2: Guinea Pig Gallbladder Contraction Assay
This in vitro assay is a classic method to evaluate the potency of CCK-A receptor antagonists like this compound.
Materials:
-
Male guinea pigs (300-400 g)
-
Krebs-Ringer bicarbonate solution
-
Cholecystokinin-8 (CCK-8)
-
This compound
-
Organ bath system with force transducer
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and immediately excise the gallbladder. Place the gallbladder in ice-cold Krebs-Ringer solution. Carefully remove surrounding connective and adipose tissue. Cut the gallbladder into longitudinal strips (approximately 2 mm wide and 10 mm long).
-
Organ Bath Setup: Mount the gallbladder strips in an organ bath containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to a force transducer to record isometric contractions.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with washes every 15 minutes.
-
Antagonist Incubation: Add this compound to the organ bath at the desired concentration and incubate for a predetermined period (e.g., 20-30 minutes).
-
Agonist Stimulation: Generate a cumulative concentration-response curve for CCK-8 by adding increasing concentrations of CCK-8 to the bath and recording the contractile response.
-
Data Analysis: Compare the concentration-response curves of CCK-8 in the absence and presence of this compound to determine the antagonist's potency (e.g., by calculating the pA2 value using a Schild plot).
Mandatory Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Sodium - LKT Labs [lktlabs.com]
- 4. Cholecystokinin antagonism by benzodiazepines in the contractile response of the isolated guinea-pig gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological profiles of loxiglumide, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Lorglumide's Effect on Gastric Acid Secretion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lorglumide in experiments involving gastric acid secretion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in relation to gastric acid secretion?
A1: this compound (also known as CR-1409) is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor.[1][2] Cholecystokinin (CCK) is a hormone that can inhibit gastric acid secretion, and by blocking the CCK-A receptor, this compound can abolish this inhibitory effect.[3][4] This can lead to an increase in gastric acid secretion, particularly in response to stimuli like gastrin or peptone meals.[3][4]
Q2: What are the expected effects of this compound on gastric acid secretion in different experimental models?
A2: In rats, this compound has been shown to almost completely abolish gastrin-stimulated gastric acid secretion.[3][4] It also significantly inhibits peptone-stimulated gastric acid secretion, although the effect may be more pronounced in the later stages of stimulation.[3][4] The precise effect can vary depending on the stimulus used to induce acid secretion. For instance, this compound antagonizes the effects of the CCK-analogue caerulein (B1668201) but is ineffective against bombesin-induced pancreatic secretion, suggesting its selectivity.[5][6]
Q3: How should I prepare this compound for in vivo and in vitro experiments?
A3: this compound is a chemical compound that may have limited aqueous solubility. For in vivo administration in animal models like rats, it is often administered intraperitoneally (i.p.).[7] The vehicle used for administration should be carefully chosen to ensure solubility and minimize any independent effects on gastric acid secretion. Common vehicles for poorly soluble drugs include solutions containing dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG), or corn oil, but the optimal vehicle for this compound should be determined empirically. For in vitro experiments using isolated cells or glands, this compound is typically dissolved in an organic solvent like DMSO to create a stock solution, which is then diluted to the final working concentration in the cell culture medium. It is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Q4: What are potential off-target effects of this compound that I should be aware of?
A4: While this compound is known for its high selectivity for the CCK-A receptor over the CCK-B receptor, no antagonist is perfectly specific.[1] It is good practice to consider potential off-target effects. This can be addressed by including appropriate controls in your experiments, such as testing the effect of this compound in a system known to lack CCK-A receptors or performing counter-screening against a panel of other receptors if unexpected results are observed.
Q5: What are the key differences between this compound and loxiglumide (B1675256)?
A5: this compound and loxiglumide are both selective CCK-A receptor antagonists and are often used in similar studies.[3][8][9][10] They share a similar mechanism of action in modulating gastric acid secretion. The choice between them may depend on factors such as commercial availability, cost, and specific experimental requirements. Potency can differ between species and tissues. For instance, in guinea-pig ileum, this compound has been shown to be more potent than loxiglumide.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No or low inhibitory activity of this compound observed. | 1. Compound Degradation: Improper storage or handling may have led to the degradation of the this compound stock. 2. Low Compound Potency: The concentration range tested may be too low to elicit a significant effect. 3. Poor Solubility: The compound may have precipitated out of the experimental buffer or vehicle. | 1. Prepare a fresh stock solution of this compound. Ensure it is stored under recommended conditions (e.g., protected from light, at the correct temperature). 2. Perform a dose-response curve to determine the optimal concentration range for your specific experimental model. 3. Visually inspect the solution for any precipitate. If solubility is an issue, consider using a different vehicle or a co-solvent system. Gentle warming or sonication may aid dissolution, but stability under these conditions should be verified. |
| Inconsistent results between experiments. | 1. Variability in Animal Model: Differences in age, weight, or strain of animals can lead to varied responses. 2. Reagent Variability: Different batches of reagents (e.g., cell culture media, stimulating agents) can introduce variability. 3. Procedural Inconsistencies: Minor variations in the experimental protocol can lead to different outcomes. | 1. Standardize the animal model by using animals of the same age, weight range, and genetic background. 2. Use the same batch of critical reagents for a set of experiments. 3. Adhere strictly to the established experimental protocol. Ensure consistent timing of drug administration, sample collection, and measurements. |
| Unexpected increase in gastric acid secretion. | 1. Blockade of Inhibitory Pathway: this compound's primary role is to block the inhibitory effect of CCK. In the absence of a tonic inhibitory CCK signal, or in the presence of other dominant stimulatory pathways, the net effect might be an increase in acid secretion. 2. Interaction with Other Stimuli: The effect of this compound can be highly dependent on the physiological state and the presence of other secretagogues. | 1. Carefully consider the experimental conditions. Measure basal acid secretion in the presence and absence of this compound to understand its effect on the tonic signaling. 2. Investigate the interplay of this compound with different stimuli of gastric acid secretion (e.g., histamine, gastrin) to dissect the specific pathways being affected. |
Quantitative Data
Table 1: Potency of this compound as a CCK-A Receptor Antagonist
| Parameter | Species/Tissue | Value | Reference |
| Apparent pKB | Guinea-pig ileum | 7.43 ± 0.20 | [3] |
| pKB | Guinea-pig ileum | 7.70 ± 0.12 | [3] |
| pA2 | Rat Pancreas (against caerulein) | 7.31 ± 0.45 | [5][6] |
Table 2: Effect of this compound on Stimulated Gastric Acid Secretion in Rats
| Stimulant | This compound Effect | Percentage Inhibition | Reference |
| Gastrin 17-I | Almost abolished secretion | Not specified | [3][4] |
| Peptone Meal | Inhibited secretion | 43% | [3][4] |
Experimental Protocols
In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats (Pylorus Ligation Method)
Objective: To measure the effect of this compound on basal or stimulated gastric acid secretion in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle for this compound
-
Anesthetic (e.g., urethane)
-
Surgical instruments (scissors, forceps, sutures)
-
Saline solution (0.9% NaCl)
-
pH meter or autotitrator
-
0.01 N NaOH solution
Procedure:
-
Fast the rats for 18-24 hours with free access to water.
-
Anesthetize the rat (e.g., with urethane, 1.25 g/kg, i.p.).
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pylorus at the junction of the stomach and duodenum, being careful not to obstruct the blood supply.
-
Administer this compound or vehicle intraperitoneally (i.p.) or via another desired route.
-
If studying stimulated secretion, administer the secretagogue (e.g., gastrin, histamine) at the appropriate time.
-
Close the abdominal incision with sutures.
-
After a set period (e.g., 2-4 hours), euthanize the animal.
-
Carefully clamp the esophagus and remove the stomach.
-
Collect the gastric contents into a graduated centrifuge tube.
-
Measure the volume of the gastric juice.
-
Centrifuge the gastric contents to remove any solid debris.
-
Determine the acid concentration of the supernatant by titrating with 0.01 N NaOH to a pH of 7.0.
-
Calculate the total acid output (μmol/hour).
In Vitro Measurement of Acid Secretion in Isolated Rabbit Gastric Glands ([14C]-Aminopyrine Accumulation Assay)
Objective: To assess the direct effect of this compound on acid secretion by parietal cells within isolated gastric glands.
Materials:
-
New Zealand White rabbit
-
Collagenase (Type IA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Minimal Essential Medium (MEM)
-
Bovine Serum Albumin (BSA)
-
[14C]-Aminopyrine
-
Histamine or other secretagogues
-
This compound
-
Liquid scintillation counter and cocktail
Procedure:
-
Isolate gastric glands from the rabbit stomach mucosa by collagenase digestion.
-
Wash the isolated glands and resuspend them in MEM.
-
Pre-incubate the gastric glands with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Add [14C]-aminopyrine (a weak base that accumulates in acidic compartments) and a stimulant (e.g., histamine) to the gland suspension.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Stop the reaction by adding ice-cold buffer and pellet the glands by centrifugation.
-
Lyse the cells and measure the radioactivity in the lysate using a liquid scintillation counter.
-
An increase in [14C]-aminopyrine accumulation reflects an increase in acid secretion. This compound's effect can be quantified by its ability to inhibit the stimulant-induced increase in accumulation.
Visualizations
Caption: Signaling pathways controlling gastric acid secretion.
Caption: Experimental workflows for studying this compound's effects.
References
- 1. pnbvesper.com [pnbvesper.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Studies of three non-peptide cholecystokinin antagonists (devazepide, this compound and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on gastrin- and peptone-stimulated gastric acid secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of acid secretion increases the gastric gland luminal pressure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Loxiglumide inhibits cholecystokinin stimulated somatostatin secretion and simultaneously enhances gastric acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholecystokinin in the control of gastric acid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of loxiglumide on basal and gastrin- and bombesin-stimulated gastric acid and serum gastrin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Lorglumide and Bombesin Signaling Pathways: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving lorglumide and its interaction with bombesin (B8815690) signaling pathways.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental procedures in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| Why am I not observing any effect of this compound on bombesin-stimulated responses in my cell-based assay? | This compound is a selective cholecystokinin-A (CCK-A) receptor antagonist and does not directly inhibit bombesin receptors.[1][2] Any observed effect is likely indirect and dependent on the presence and involvement of CCK-A receptors in the experimental model. | - Confirm the expression of CCK-A receptors in your cell line or tissue preparation. - Consider that the bombesin-induced signaling in your specific model may not be mediated or modulated by a CCK-dependent pathway. - Use a direct bombesin receptor antagonist as a positive control to validate your assay setup. |
| I am seeing inconsistent results in my functional assays (e.g., calcium imaging, amylase secretion) when using this compound. | - This compound Solubility and Stability: this compound may have limited solubility in aqueous buffers, leading to inaccurate concentrations. The stability of this compound in your specific experimental buffer over the course of the experiment might be a factor.[3][4] - Cell Health and Passage Number: Variations in cell health, density, or passage number can alter receptor expression levels and signaling responses.[5] | - Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and dilute to the final concentration in your experimental buffer immediately before use. Ensure the final DMSO concentration is minimal (<0.1%) to avoid solvent effects.[3] - Maintain consistent cell culture conditions, including passage number and seeding density, for all experiments.[5] - Perform regular quality control checks on your cells. |
| My competitive binding assay with this compound shows high non-specific binding. | - Radioligand Quality: The radiolabeled ligand used to target the CCK-A receptor may have degraded, leading to increased non-specific binding.[5] - Inadequate Blocking: The blocking agents used in the assay buffer may not be sufficient to prevent non-specific binding to the membranes or filters. - Receptor Preparation: Poor quality of the membrane preparation can expose non-receptor binding sites. | - Use a fresh batch of radioligand or verify its integrity.[5] - Optimize the concentration of blocking agents (e.g., BSA) in your binding buffer. - Ensure proper preparation and storage of your receptor-containing membranes. |
| In my in vivo studies, the effect of this compound on bombesin-induced responses is variable. | - Pharmacokinetics and Route of Administration: The bioavailability and metabolism of this compound can vary depending on the animal model and the route of administration.[6] - Animal Health and Genetics: The physiological state and genetic background of the animals can influence their response to both bombesin and this compound.[5] | - Carefully consider the route and timing of this compound administration in relation to bombesin stimulation. - Ensure consistency in the health and genetic background of the experimental animals.[5] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the cholecystokinin-A (CCK-A) receptor.[1][7] It does not directly bind to or inhibit bombesin receptors.[1][2]
2. How does this compound interact with the bombesin signaling pathway?
The interaction is indirect. Bombesin and its related peptides, like gastrin-releasing peptide (GRP), can stimulate the release of cholecystokinin (B1591339) (CCK) in some systems. This endogenously released CCK then acts on CCK-A receptors to produce a physiological response. By blocking the CCK-A receptor, this compound can inhibit the component of the bombesin-stimulated response that is mediated by CCK.
3. What are the key downstream signaling molecules in the bombesin pathway?
Bombesin receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαq.[5][8] Activation of the receptor leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][10][11] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[12]
4. What concentrations of this compound are typically used in in vitro experiments?
The effective concentration of this compound will depend on the specific assay and the concentration of the CCK-A receptor agonist being used. However, based on its pA2 and pKB values, concentrations in the nanomolar to low micromolar range are often effective for inhibiting CCK-A receptors.[1][7][13]
5. Are there any known off-target effects of this compound?
This compound is known for its high selectivity for the CCK-A receptor over the CCK-B receptor.[14] However, at very high concentrations, the possibility of off-target effects on other receptors or signaling pathways cannot be entirely ruled out. It is always advisable to include appropriate controls in your experiments.
Quantitative Data
The following table summarizes the binding affinity of this compound for the CCK-A receptor.
| Parameter | Value | Assay System | Reference |
| pA2 | 7.31 ± 0.45 | Rat pancreatic segments (amylase release) | [1] |
| pA2 | 7.30 | Guinea pig isolated ileum | [14] |
| pKB | 7.59 | Guinea-pig gall bladder | [7] |
| pKB | 7.70 ± 0.12 | Guinea-pig ileum | [13] |
Note: pA2 and pKB are measures of antagonist potency. A higher value indicates greater affinity.
Experimental Protocols
Competitive Radioligand Binding Assay for CCK-A Receptor
This protocol is designed to determine the binding affinity of this compound for the CCK-A receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the CCK-A receptor.[15]
-
Radiolabeled CCK-A receptor ligand (e.g., [125I]BH-CCK-8).[15]
-
This compound
-
Unlabeled CCK-8 (for determining non-specific binding).[15]
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA).
-
GF/C filters, pre-soaked in 0.3% polyethyleneimine (PEI).[15]
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[15]
-
Terminate the reaction by rapid filtration through the pre-soaked GF/C filters using a cell harvester.[15]
-
Wash the filters three times with ice-cold binding buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound. The Ki can then be calculated using the Cheng-Prusoff equation.
Calcium Imaging of Bombesin-Stimulated Cells
This protocol measures the effect of this compound on bombesin-induced intracellular calcium mobilization.
Materials:
-
Cells expressing bombesin and CCK-A receptors plated on glass-bottom dishes.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Bombesin
-
This compound
-
Fluorescence microscope with an imaging system.
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with 2-5 µM Fluo-4 AM for 30-60 minutes at 37°C).[16]
-
Wash the cells with HBSS to remove excess dye.
-
Mount the dish on the microscope stage and acquire a baseline fluorescence reading.
-
Pre-incubate the cells with this compound (at the desired concentration) or vehicle for 15-30 minutes.[5]
-
Stimulate the cells with a pre-determined concentration of bombesin.
-
Record the change in fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve.
Western Blot for Bombesin-Induced Protein Phosphorylation
This protocol can be used to assess the effect of this compound on the phosphorylation of downstream signaling proteins (e.g., ERK) following bombesin stimulation.
Materials:
-
Cells expressing bombesin and CCK-A receptors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with this compound or vehicle for the desired time.
-
Stimulate the cells with bombesin for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Bombesin Signaling Pathway.
Caption: Indirect Interaction of this compound.
Caption: Experimental Workflow.
References
- 1. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, this compound and loxiglumide in the guinea-pig gall bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IP3 and PLC [worms.zoology.wisc.edu]
- 10. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 11. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Studies of three non-peptide cholecystokinin antagonists (devazepide, this compound and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Effect of cholecystokinin and its antagonists this compound, devazepide, and L-365,260 on gastrointestinal motility in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Technical Support Center: Schild Analysis for Lorglumide Antagonism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers performing Schild analysis to characterize the antagonism of lorglumide at cholecystokinin (B1591339) (CCK) receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a Schild analysis used for it?
This compound (CR-1409) is a potent and selective competitive antagonist of the cholecystokinin type 1 (CCK1, formerly CCK-A) receptor.[1][2][3] A Schild analysis is a pharmacological method used to quantify the potency of a competitive antagonist, like this compound, and to verify its mechanism of action.[4][5] The analysis determines the antagonist's affinity for the receptor, expressed as a pA2 value, which is the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's dose-response curve.[6][7][8]
Q2: What is the expected outcome of a Schild analysis with this compound?
For a competitive antagonist like this compound, the Schild analysis should yield a linear plot with a slope that is not significantly different from unity (1.0).[5][6][9] The x-intercept of this plot provides the pA2 value, a measure of this compound's affinity for the CCK1 receptor.[6][10] Published studies have reported pA2 values for this compound in various tissues. For example, on isolated human gallbladder, a pA2 value of 7.00 has been observed.[11] In rat pancreatic acini, the calculated pA2 for this compound was 7.31.[12]
Q3: Which agonist should I use in my experiment with this compound?
The choice of agonist depends on the experimental system. Commonly used agonists that act on CCK receptors include cholecystokinin octapeptide (CCK-8) or the synthetic analogue caerulein.[1][12] These are potent activators of the CCK1 receptor and are suitable for generating the dose-response curves needed for a Schild analysis.
Q4: What is the general experimental workflow for a Schild analysis of this compound?
The workflow involves generating multiple agonist (e.g., CCK-8) dose-response curves: one in the absence of this compound (control) and several in the presence of increasing, fixed concentrations of this compound. The rightward shift of the agonist dose-response curves in the presence of this compound is then used to construct the Schild plot.
Caption: Experimental workflow for performing a Schild analysis of this compound.
Troubleshooting Guide
Issue 1: The slope of my Schild plot is significantly different from 1.0.
-
Possible Cause 1: Non-competitive antagonism. A slope different from unity may suggest that this compound is not acting as a simple competitive antagonist in your system.[13] Non-competitive antagonists can produce a rightward shift in the agonist dose-response curve, but the Schild plot slope will deviate from 1.0.
-
Troubleshooting Steps:
-
Verify Experimental Conditions: Ensure that the system has reached equilibrium for both the agonist and this compound at each concentration.[5] Inadequate incubation times can lead to an underestimation of the antagonist's potency and affect the slope.
-
Assess Maximum Response: Check if the maximum response to the agonist is depressed in the presence of this compound. A hallmark of competitive antagonism is a parallel rightward shift of the dose-response curve without a change in the maximum response.[4][5] If the maximum is reduced, the antagonism is not purely competitive.
-
Consider Receptor Heterogeneity: The presence of multiple receptor subtypes with different affinities for this compound or the agonist can result in a Schild plot slope that is not equal to 1.[13]
-
Review Literature: Compare your findings with published data for this compound in similar experimental preparations.
-
Issue 2: The Schild plot is not linear.
-
Possible Cause 1: Complex drug interactions. A non-linear Schild plot can indicate more complex interactions, such as the antagonist binding to multiple sites with different affinities or allosteric modulation.[14]
-
Troubleshooting Steps:
-
Examine Concentration Range: Ensure that the concentrations of this compound used are appropriate. Very high concentrations may lead to non-specific effects.
-
Re-evaluate Data Analysis: Double-check the calculations for the dose ratios and the logarithmic transformations.
-
Consider Alternative Models: If non-linearity persists, the antagonism may not be describable by the simple Schild model, and more complex models of receptor theory may need to be considered.
-
Issue 3: I am not observing a rightward shift in the agonist dose-response curve.
-
Possible Cause 1: Inactive this compound. The this compound solution may have degraded or been prepared incorrectly.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh stock and working solutions of this compound. This compound is soluble in methanol (B129727) or water.
-
Verify Agonist Activity: Ensure that the agonist (e.g., CCK-8) is active and produces a robust and reproducible dose-response curve in the absence of the antagonist.
-
-
Possible Cause 2: Incorrect receptor subtype. The tissue or cell line being used may not express the CCK1 receptor, or may predominantly express the CCK2 receptor, for which this compound has a much lower affinity.[15]
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Use molecular techniques (e.g., PCR, Western blot) or selective agonists/antagonists to confirm the presence and functional activity of CCK1 receptors in your experimental preparation.
-
Data Presentation
Table 1: Published Affinity Values (pA2) for this compound
| Tissue/Cell Preparation | Agonist | pA2 Value | Reference |
| Isolated Human Gallbladder | CCK-8 | 7.00 | [11] |
| Rat Pancreatic Acini | Caerulein | 7.31 (± 0.45) | [12] |
| Guinea Pig Gallbladder | CCK-8 | Data not explicitly found as pA2, but described as a potent antagonist | [1] |
| Guinea Pig Ileum | CCK-8 | Data not explicitly found as pA2, but described as a potent antagonist | [1] |
Table 2: Schild Analysis Data Calculation Example
| [this compound] (M) | log[this compound] | Agonist EC50 (M) | Dose Ratio (DR) | log(DR-1) |
| 0 (Control) | - | 1.0 x 10⁻⁹ | 1 | - |
| 1.0 x 10⁻⁸ | -8.0 | 3.0 x 10⁻⁹ | 3.0 | 0.30 |
| 3.0 x 10⁻⁸ | -7.5 | 7.0 x 10⁻⁹ | 7.0 | 0.78 |
| 1.0 x 10⁻⁷ | -7.0 | 21.0 x 10⁻⁹ | 21.0 | 1.30 |
Diagrams
Caption: Signaling pathway of the CCK1 receptor and the inhibitory action of this compound.
Caption: Logical flow for interpreting the results of a Schild analysis.
References
- 1. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Sodium - LKT Labs [lktlabs.com]
- 4. Schild equation - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 8. Pa2 determination | PPTX [slideshare.net]
- 9. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Lorglumide and Loxiglumide Potency as Cholecystokinin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of Lorglumide (CR 1409) and Loxiglumide (B1675256) (CR 1505), two prominent cholecystokinin (B1591339) (CCK) receptor antagonists. Both are derivatives of glutaramic acid and have been instrumental in investigating the physiological roles of CCK. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes relevant pathways to facilitate a deeper understanding of their pharmacological profiles.
Quantitative Comparison of Potency
This compound and loxiglumide are potent and selective antagonists of the CCK-A (CCK1) receptor, with lower affinity for the CCK-B (CCK2) receptor.[1][2] Their potency is typically quantified by the half-maximal inhibitory concentration (IC50) in radioligand binding assays or by the pA2/pKB value in functional assays, which represents the negative logarithm of the antagonist's molar concentration that necessitates a doubling of the agonist concentration to elicit the original response.
The following table summarizes the reported potency values for this compound and Loxiglumide from various experimental settings. It is important to note that direct comparisons of absolute values should be made with caution due to variations in experimental conditions across different studies, such as tissue source, radioligand used, and specific assay protocols.
| Compound | Receptor Subtype | Tissue/Cell Line | Potency Metric | Value | Reference |
| This compound (CR 1409) | CCK-A (Peripheral) | Mouse Pancreatic Membranes | IC50 (nM) | 13.7 | [3] |
| CCK-B (Central) | Mouse Brain Membranes | IC50 (nM) | 2,600 | [3] | |
| CCK-A | Guinea-pig ileum | pKB | 7.70 ± 0.12 | [4][5] | |
| CCK-A | Guinea-pig ileum | Apparent pKB | 7.43 ± 0.20 | [4][5] | |
| CCK-A | Human isolated alimentary muscle | Apparent pKB | 5.82 ± 0.04 | [4][5] | |
| CCK-A | Guinea-pig gallbladder | pA2 | 7.00 | [1] | |
| CCK-A | Rat Pancreas | pA2 | 7.31 ± 0.45 | [6] | |
| Loxiglumide (CR 1505) | CCK-A | Rat Pancreatic Membranes | IC50 (nM) | 195 | [3][7] |
| CCK-A | Bovine Gallbladder Membranes | IC50 (nM) | 77.1 | [3][7] | |
| CCK-B/Gastrin | Guinea Pig Cerebral Cortex Membranes | IC50 (nM) | 12,363 | [3][7] | |
| CCK-B/Gastrin | Guinea Pig Parietal Cells | IC50 (nM) | 15,455 | [3][7] | |
| CCK-B/Gastrin | Guinea Pig Parietal Cells (125I-gastrin) | IC50 (nM) | 6,134 | [7] | |
| CCK-A | Guinea-pig ileum | pKB | 6.08 ± 0.22 | [4][5] | |
| CCK-A | Guinea-pig ileum | Apparent pKB | 6.67 ± 0.12 | [4][5] | |
| CCK-A | Human isolated alimentary muscle | Apparent pKB | 5.87 ± 0.07 | [4][5] | |
| CCK-A | Guinea pig gallbladder | pA2 | 6.71 | [7] |
Based on the available data, this compound generally exhibits higher potency for the CCK-A receptor than Loxiglumide, as indicated by its lower IC50 value in mouse pancreatic membranes.[3] Both compounds demonstrate significant selectivity for the CCK-A receptor over the CCK-B receptor.[3][7]
Experimental Protocols
The determination of the potency of this compound and Loxiglumide primarily relies on two types of experimental methodologies: competitive radioligand binding assays and in vitro functional assays.
Competitive Radioligand Binding Assay
This method quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues rich in CCK receptors (e.g., rat pancreas, bovine gallbladder, guinea pig cerebral cortex) are homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled CCK receptor ligand (e.g., 125I-CCK-8).
-
Varying concentrations of the unlabeled antagonist (this compound or Loxiglumide) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCK agonist.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
4. Data Analysis:
-
The percentage of specific binding of the radioligand is plotted against the concentration of the unlabeled antagonist.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.
References
- 1. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Studies of three non-peptide cholecystokinin antagonists (devazepide, this compound and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of three non-peptide cholecystokinin antagonists (devazepide, this compound and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and pharmacological profiles of loxiglumide, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Lorglumide vs. Proglumide: A Comparative Guide for In Vivo Research
For researchers, scientists, and drug development professionals, the selection of an appropriate cholecystokinin (B1591339) (CCK) receptor antagonist is critical for the specific aims of in vivo studies. This guide provides an objective comparison of two commonly used CCK receptor antagonists, lorglumide and proglumide (B1679172), supported by experimental data to inform the selection process for research applications.
Proglumide, the archetypal CCK receptor antagonist, is characterized by its non-selective affinity for both CCK-A and CCK-B receptor subtypes.[1][2][3][4] In contrast, this compound, a derivative of proglumide, exhibits high potency and selectivity for the CCK-A receptor.[5][6][7][8] This fundamental difference in receptor selectivity dictates their distinct pharmacological profiles and suitability for various in vivo research models.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the receptor binding affinity, in vitro potency, and in vivo efficacy of this compound and proglumide.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Tissue/Cell Line | IC50 (nM) | Reference |
| This compound | CCK-A (Peripheral) | Mouse Pancreatic Membranes | 13.7 | [9] |
| CCK-B (Central) | Mouse Brain Membranes | 2,600 | [9] | |
| Proglumide | CCK-B | Human Small Cell Lung Cancer Cells | 500,000 | [9] |
Lower IC50 values indicate higher binding affinity.
Table 2: In Vitro Potency
| Compound | Assay | Cell/Tissue Type | IC50 (µM) | Reference |
| This compound | Inhibition of CFU-GM | Rat Bone Marrow | 47.37 | [1] |
| Proglumide | Inhibition of CFU-GM | Rat Bone Marrow | 76.82 | [1] |
CFU-GM: Colony Forming Unit-Granulocyte, Macrophage.
Table 3: In Vivo Efficacy
| Compound | Animal Model | Endpoint | IC50 / pA2 | Reference |
| This compound | Rat | Inhibition of sincalide-induced delay of gastric emptying | 0.11 mg/kg | [10] |
| Guinea Pig | Antagonism of sincalide-induced ileal smooth muscle contraction | pA2 = 7.30 | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for replication and further investigation.
Inhibition of CCK-8-Stimulated Amylase Release in Rat Pancreatic Acini
This protocol is used to determine the potency of CCK receptor antagonists in inhibiting pancreatic enzyme secretion.
-
Animal Model: Male Wistar rats are used.
-
Preparation of Acini: The pancreas is removed and digested with collagenase to isolate pancreatic acini. The acini are then suspended in a buffer solution.
-
Experimental Procedure:
-
The isolated acini are pre-incubated with varying concentrations of the CCK receptor antagonist (proglumide or this compound) for a specified period.
-
CCK-8 (cholecystokinin octapeptide) is then added to stimulate amylase secretion.
-
After incubation, the supernatant is collected to measure the amount of amylase released.
-
-
Data Analysis: Amylase activity is determined using a spectrophotometric assay. The half-maximal inhibitory concentration (IC50) values are calculated to determine the potency of each antagonist.[11]
Measurement of Gastric Emptying in Rats
This in vivo assay assesses the effect of CCK receptor antagonists on gastrointestinal motility.
-
Animal Model: Male Sprague-Dawley rats are fasted overnight with free access to water.
-
Procedure:
-
A non-nutrient, non-absorbable marker (e.g., phenol (B47542) red) mixed with a liquid meal is administered orally.
-
The CCK receptor antagonist or vehicle is administered intraperitoneally at a specified time before or after the meal.
-
At a predetermined time point after the meal, the animals are euthanized, and the stomach is clamped and removed.
-
-
Data Analysis: The amount of marker remaining in the stomach is quantified spectrophotometrically. Gastric emptying is expressed as the percentage of the marker that has emptied from the stomach. The IC50 for the inhibition of delayed gastric emptying is calculated.[11][12]
In Vitro Guinea Pig Ileum Contraction Assay
This assay is used to evaluate the antagonistic effect of compounds on smooth muscle contraction.
-
Animal Model: Male guinea pigs.
-
Preparation: A segment of the ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture.
-
Experimental Procedure:
-
The tissue is allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to a CCK agonist (e.g., sincalide) are generated in the absence and presence of increasing concentrations of the antagonist (this compound or proglumide).
-
-
Data Analysis: The contractile responses are measured isometrically. The pA2 value, a measure of antagonist potency, is calculated from the Schild plot analysis of the concentration-response curves.[10]
Mandatory Visualization
Signaling Pathways
Experimental Workflow
Conclusion
The choice between this compound and proglumide for in vivo research hinges on the desired selectivity and potency. This compound, with its high affinity and selectivity for the CCK-A receptor, is the superior tool for investigating the specific physiological roles of this receptor subtype in processes such as pancreatic secretion and gastrointestinal motility. Its high potency allows for the use of lower doses, minimizing the potential for off-target effects.
Proglumide, while less potent, serves as a valuable non-selective antagonist for studies where the combined blockade of both CCK-A and CCK-B receptors is desired. Its water solubility and oral bioavailability offer advantages in certain experimental designs.[1][9] However, researchers must consider the significantly higher doses required to achieve efficacy, which may increase the risk of non-specific effects.
Ultimately, a thorough understanding of the distinct pharmacological profiles of this compound and proglumide, supported by the quantitative data and experimental protocols presented in this guide, will enable researchers to make an informed decision for their in vivo research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Loxiglumide. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CCKR signaling map | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. [Effect of cholecystokinin and its antagonists this compound, devazepide, and L-365,260 on gastrointestinal motility in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Proglumide, a cholecystokinin antagonist, increases gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Lorglumide Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of the cross-reactivity profile of Lorglumide, a selective cholecystokinin-A (CCK-A) receptor antagonist, with other relevant compounds. This document provides quantitative binding affinity data, comprehensive experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's selectivity.
This compound (CR-1409) is a potent and selective antagonist of the cholecystokinin-A (CCK-A or CCK1) receptor, a G-protein coupled receptor (GPCR) primarily located in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal tract.[1] Its selectivity is a critical attribute for its utility as a research tool and its potential therapeutic applications. This guide examines the binding affinity of this compound at its primary target and its cross-reactivity with the cholecystokinin-B (CCK-B or CCK2) receptor, and provides a comparative analysis with other CCK receptor antagonists.
Quantitative Comparison of Binding Affinities
The selectivity of this compound is demonstrated by its significantly higher affinity for the CCK-A receptor compared to the CCK-B receptor. This section presents a comparative summary of the binding affinities (IC50 values) of this compound and other commonly used CCK receptor antagonists. Lower IC50 values are indicative of higher binding affinity.
| Compound | Receptor Subtype | Tissue/Cell Line | IC50 (nM) |
| This compound | CCK-A | Mouse Pancreatic Membranes | 13.7 |
| CCK-B | Mouse Brain Membranes | 2,600 | |
| Loxiglumide | CCK-A | Rat Pancreatic Membranes | 195 |
| CCK-B/Gastrin | Guinea Pig Cerebral Cortex Membranes | 12,363 | |
| Devazepide | CCK-A | Rat Pancreatic Receptors | 0.081 |
| CCK-B | Guinea Pig Brain Receptors | 245 | |
| Proglumide | CCK-B | Human Small Cell Lung Cancer Cells | 500,000 |
Cross-Reactivity with Non-CCK Receptors
While comprehensive screening data for this compound against a broad panel of non-CCK receptors is limited in publicly available literature, some studies have indicated its selectivity. For instance, this compound was found to be ineffective against bombesin-induced amylase release, suggesting it does not interact with bombesin (B8815690) receptors in the pancreas. This highlights its specificity for the CCK receptor system in this context. Further research is required to fully elucidate the broader cross-reactivity profile of this compound against other GPCR families.
Experimental Protocols
The determination of binding affinities for this compound and its analogs predominantly relies on competitive radioligand binding assays.
Competitive Radioligand Binding Assay
This in vitro assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of a test compound for a specific receptor.
Materials:
-
Receptor Source: Membranes prepared from tissues or cells endogenously expressing the target receptor (e.g., mouse pancreatic membranes for CCK-A, mouse brain membranes for CCK-B).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125I]CCK-8).
-
Test Compound: The unlabeled compound to be tested (e.g., this compound).
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: To separate receptor-bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is allowed to proceed to equilibrium.
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter to trap the receptor-bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is reported as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow Visualization
To visually represent the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
References
Validating Lorglumide's Specificity for the CCKA Receptor: A Comparative Guide
For researchers engaged in gastroenterology, neuroscience, and metabolic disease, the cholecystokinin (B1591339) A (CCKA) receptor presents a key therapeutic target. Lorglumide, a non-peptide antagonist, is a widely utilized tool for investigating the physiological roles of the CCKA receptor. However, rigorous validation of its specificity is paramount for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of this compound with other common CCKA receptor antagonists, supported by experimental data and detailed protocols to aid in the validation process.
Comparative Analysis of CCKA Receptor Antagonists
The specificity of a receptor antagonist is determined by its binding affinity for its target receptor versus off-target receptors. In the context of this compound, the primary off-target concern is the cholecystokinin B (CCKB) receptor, which shares structural homology with the CCKA receptor. The following table summarizes the binding affinities (IC50 and Ki values) of this compound and other notable CCK receptor antagonists for both CCKA and CCKB receptors. A higher selectivity ratio (CCKB affinity / CCKA affinity) indicates greater specificity for the CCKA receptor.
| Compound | CCKA Receptor Affinity | CCKB Receptor Affinity | Selectivity Ratio (CCKB/CCKA) |
| This compound | IC50: ~13.7 nM (Mouse Pancreatic Membranes)[1] | IC50: ~2,600 nM (Mouse Brain Membranes)[1] | ~190 |
| Devazepide (L-364,718) | IC50: 81 pM (Rat Pancreatic)[2] | IC50: 245 nM (Guinea Pig Brain)[2] | ~3025 |
| Loxiglumide (CR-1505) | IC50: 195 nM (Rat Pancreatic Membranes)[1] | IC50: 12,363 nM (Guinea Pig Cerebral Cortex)[1] | ~63 |
| Proglumide | IC50: ~500,000 nM (Human Small Cell Lung Cancer Cells - CCKB)[1] | Non-selective, also binds to CCKA[3] | ~1 (Non-selective)[3] |
| L-365,260 | Ki: >200 nM[3] | Ki: ~2.0 nM (Brain CCKB receptors)[3] | <0.01 (CCKB Selective) |
Note: Affinity values can vary based on the tissue source and experimental conditions.
As the data indicates, Devazepide exhibits the highest selectivity for the CCKA receptor, while Proglumide is non-selective. This compound demonstrates a significant preference for the CCKA receptor over the CCKB receptor, making it a valuable tool for studies where high, but not absolute, specificity is required.
Experimental Protocols for Specificity Validation
To experimentally validate the specificity of this compound, two primary assays are commonly employed: radioligand binding assays and functional assays measuring intracellular calcium mobilization.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to its receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the CCKA and CCKB receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing either the CCKA receptor (e.g., pancreas, gallbladder) or the CCKB receptor (e.g., brain cortex).[2]
-
Incubation: Incubate the prepared membranes with a fixed concentration of a radiolabeled ligand that binds to both CCK receptor subtypes (e.g., [125I]-CCK-8).
-
Competition: Add increasing concentrations of unlabeled this compound to the incubation mixture. This compound will compete with the radioligand for binding to the receptors.
-
Separation: Separate the membrane-bound radioligand from the free radioligand via vacuum filtration.
-
Quantification: Measure the radioactivity of the membrane-bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The concentration at which 50% of the radioligand binding is inhibited is the IC50 value.[1] The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.[3]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of the CCKA receptor.
Objective: To determine the potency of this compound in inhibiting CCKA receptor-mediated intracellular calcium release.
Protocol:
-
Cell Culture: Culture cells expressing the CCKA receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]
-
Antagonist Incubation: Incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a CCKA receptor agonist (e.g., CCK-8) to stimulate the receptor and induce an increase in intracellular calcium.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the percentage of inhibition of the agonist-induced calcium response against the concentration of this compound to determine its IC50 value.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the CCKA receptor signaling pathway and a typical experimental workflow for validating antagonist specificity.
Caption: CCKA receptor signaling pathway.
Caption: Experimental workflow for antagonist validation.
References
A Comparative Analysis of Lorglumide, Devazepide, and Loxiglumide in Gastrointestinal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent non-peptide cholecystokinin-A (CCK-A) receptor antagonists: lorglumide, devazepide, and loxiglumide (B1675256). These compounds are invaluable tools in gastrointestinal research, aiding in the elucidation of the physiological roles of CCK and the development of novel therapeutics for motility and secretory disorders. This analysis is supported by experimental data from various in vitro and in vivo models.
Introduction to the Compounds
This compound, devazepide, and loxiglumide are selective antagonists of the CCK-A receptor, which is predominantly found in peripheral tissues such as the gallbladder, pancreas, and throughout the gastrointestinal tract. By competitively blocking the binding of endogenous CCK to these receptors, these antagonists can modulate key digestive processes, including gallbladder contraction, pancreatic enzyme secretion, gastric emptying, and intestinal motility. While all three compounds target the same receptor, their distinct chemical structures—devazepide being a benzodiazepine (B76468) derivative and this compound and loxiglumide being glutaramic acid derivatives—result in differences in potency, selectivity, and pharmacokinetic profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the potency and efficacy of this compound, devazepide, and loxiglumide from various experimental models.
Table 1: In Vitro Potency of CCK-A Receptor Antagonists
| Antagonist | Preparation | Agonist | Potency Metric | Value | Reference |
| Devazepide | Guinea Pig Ileum | CCK-Octapeptide | pA2 | 10.02 | [1] |
| Guinea Pig Gallbladder | CCK-8 | pKB | 9.98 | [2][3] | |
| This compound | Guinea Pig Ileum | CCK-Octapeptide | pA2 | 7.30 | [1] |
| Guinea Pig Gallbladder | CCK-8 | pKB | 7.59 | [2][3] | |
| Loxiglumide | Guinea Pig Ileum | CCK-Octapeptide | pKB | 6.08 ± 0.22 | [4] |
| Guinea Pig Gallbladder | CCK-8 | pKB | 7.07 | [3] |
Table 2: In Vivo Efficacy: Inhibition of Gastric Emptying in Rats
| Antagonist | Potency Metric | Value (mg/kg) | Reference |
| Devazepide | IC50 | 0.0064 | [1] |
| This compound | IC50 | 0.11 | [1] |
Note: A direct comparative IC50 value for loxiglumide in the same rat model was not available in the reviewed literature.
Table 3: Effects on Intestinal and Pancreatic Function (Data from Separate Studies)
| Antagonist | Model | Effect | Observations | Reference |
| Loxiglumide | Humans | Intestinal Transit | Shortened colonic transit time after 7 days of treatment. | |
| Devazepide | Dogs | Pancreatic Secretion | Significantly inhibited pancreatic protein output during secretin infusion. | [5] |
| Loxiglumide | Dogs | Pancreatic Secretion | Did not significantly inhibit pancreatic protein output during secretin infusion but did inhibit bicarbonate output. | [5] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CCK-A receptor signaling pathway and points of antagonism.
Caption: Typical experimental workflows for evaluating CCK-A antagonists.
Caption: Logical relationship of the compared CCK-A receptor antagonists.
Experimental Protocols
Isolated Guinea Pig Ileum Assay
This in vitro method is a classic pharmacological preparation to assess the potency of substances that affect smooth muscle contraction.
1. Tissue Preparation:
-
A male guinea pig (250-350 g) is humanely euthanized.
-
The abdominal cavity is opened, and a segment of the ileum, approximately 10-15 cm proximal to the ileocecal junction, is carefully excised.
-
The isolated ileum is placed in a petri dish containing oxygenated Tyrode's physiological salt solution.
-
The lumen is gently flushed with Tyrode's solution to remove its contents. The ileum is then cut into segments of 2-3 cm.
2. Mounting:
-
One end of an ileum segment is tied to a tissue holder, and the other end is attached to an isotonic force transducer using surgical thread.
-
The tissue is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a 95% O₂ / 5% CO₂ gas mixture.
-
A resting tension of approximately 1.0 g is applied, and the tissue is allowed to equilibrate for 30-60 minutes, with the solution being changed every 15 minutes.
3. Experimental Procedure:
-
A cumulative concentration-response curve to a CCK agonist (e.g., CCK-octapeptide) is generated to establish a baseline contractile response.
-
The tissue is then washed and allowed to return to baseline.
-
The preparation is incubated with a specific concentration of the antagonist (this compound, devazepide, or loxiglumide) for a predetermined period (e.g., 20-30 minutes).
-
A second concentration-response curve to the CCK agonist is then obtained in the presence of the antagonist.
4. Data Analysis:
-
The contractile responses are measured and plotted against the agonist concentration.
-
The potency of the antagonist is typically expressed as a pA2 or pKB value, calculated using Schild plot analysis. This value represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response.
In Vivo Gastric Emptying Study in Rats
This in vivo assay evaluates the effect of CCK-A receptor antagonists on the rate of gastric emptying.
1. Animal Preparation:
-
Male rats (e.g., Wistar or Sprague-Dawley) are fasted overnight (approximately 16-18 hours) with free access to water.
2. Drug Administration:
-
Rats are divided into groups and administered the test antagonist (this compound, devazepide, or loxiglumide) or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a specified time before the test meal.
3. Test Meal Administration:
-
A non-absorbable marker, such as a solution of phenol red (e.g., 0.05% in 1.5% methylcellulose), is administered orally via gavage in a fixed volume (e.g., 1.5 mL).
4. Gastric Emptying Period:
-
The animals are left for a defined period (e.g., 20 minutes) to allow for gastric emptying.
5. Sample Collection and Analysis:
-
At the end of the period, the rats are euthanized by a humane method (e.g., CO₂ asphyxiation).
-
The stomach is surgically exposed and clamped at the cardia and pylorus.
-
The stomach is removed, and its contents are collected into a known volume of alkaline solution (e.g., 0.1 N NaOH) to develop the color of the phenol red.
-
The stomach is rinsed with the same solution to ensure all contents are collected.
-
The collected sample is homogenized and centrifuged.
-
The absorbance of the supernatant is measured using a spectrophotometer at 560 nm.
6. Data Calculation:
-
The amount of phenol red remaining in the stomach is determined from a standard curve.
-
The percentage of gastric emptying is calculated using the formula: % Gastric Emptying = (1 - [Amount of marker in stomach / Average amount of marker in stomach at time 0]) x 100
-
The IC50 value, the concentration of the antagonist that inhibits the CCK-induced delay in gastric emptying by 50%, can then be calculated.[1]
Conclusion
This compound, devazepide, and loxiglumide are all potent and selective CCK-A receptor antagonists that have significantly contributed to our understanding of gastrointestinal physiology. The choice of antagonist for a particular study depends on the desired potency, the experimental model, and the specific research question. Devazepide consistently demonstrates the highest potency in both in vitro and in vivo models.[1][2][3] this compound and loxiglumide, while less potent than devazepide, are still highly effective and valuable research tools. The detailed experimental protocols provided herein serve as a guide for the consistent and reproducible evaluation of these and other compounds in gastrointestinal research.
References
- 1. [Effect of cholecystokinin and its antagonists this compound, devazepide, and L-365,260 on gastrointestinal motility in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, this compound and loxiglumide in the guinea-pig gall bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of three non-peptide cholecystokinin antagonists (devazepide, this compound and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of two cholecystokinin-receptor antagonists, loxiglumide and L-364,718, on the pancreatic secretory response to intraduodenal tryptophan in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lorglumide and Other Non-Peptide CCK Antagonists in Preclinical Research
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of lorglumide against other notable non-peptide cholecystokinin (B1591339) (CCK) receptor antagonists. The information presented is collated from preclinical studies and is intended to aid in the evaluation of these compounds for research and therapeutic development purposes.
This compound (CR-1409) is a selective antagonist of the cholecystokinin A (CCK-A) receptor, a G protein-coupled receptor involved in various physiological processes, including gastrointestinal motility, pancreatic secretion, and satiety signaling.[1][2] Its utility as a research tool and potential therapeutic agent has been evaluated in numerous studies. This guide compares the efficacy of this compound with other well-characterized non-peptide CCK antagonists such as devazepide, loxiglumide, and proglumide (B1679172), focusing on quantitative data from in vitro and in vivo experiments.
Comparative Efficacy Data
The relative potency of this compound and its counterparts has been determined in various experimental models. The following tables summarize key quantitative data, primarily focusing on their antagonist activity at the CCK-A receptor. Potency is often expressed as pKB or pA2 values, which are logarithmic measures of antagonist affinity, with higher values indicating greater potency.
In Vitro Potency of Non-Peptide CCK Antagonists
| Antagonist | Potency Metric | Value (mean ± s.e. mean) | Agonist | Experimental Model |
| This compound | pKB | 5.82 ± 0.04 | CCK-Octapeptide | Human alimentary muscle |
| Devazepide | pKB | 5.76 ± 0.08 | CCK-Octapeptide | Human alimentary muscle |
| Loxiglumide | pKB | 5.87 ± 0.07 | CCK-Octapeptide | Human alimentary muscle |
| This compound | Apparent pKB | 7.43 ± 0.20 | CCK-Octapeptide | Guinea-pig ileum |
| Devazepide | Apparent pKB | 10.61 ± 0.61 | CCK-Octapeptide | Guinea-pig ileum |
| Loxiglumide | Apparent pKB | 6.67 ± 0.12 | CCK-Octapeptide | Guinea-pig ileum |
| This compound | pKB (classical competition) | 7.70 ± 0.12 | CCK-Octapeptide | Guinea-pig ileum |
| Devazepide | pKB (classical competition) | 10.09 ± 0.09 | CCK-Octapeptide | Guinea-pig ileum |
| Loxiglumide | pKB (classical competition) | 6.08 ± 0.22 | CCK-Octapeptide | Guinea-pig ileum |
| This compound | pA2 | 7.31 ± 0.45 | Caerulein | Isolated rat pancreatic segments |
Data sourced from multiple studies.[3][4][5]
In Vivo Antagonist Potency Ranking
| Experimental Model | Potency Ranking (Highest to Lowest) |
| Inhibition of amylase release in vitro (rat) | L-364,718 (Devazepide) > this compound > Proglumide |
| Inhibition of protein output in pancreatic juice in vivo (rat) | L-364,718 (Devazepide) > this compound > Proglumide |
This ranking is based on a study comparing peptidic and non-peptidic CCK antagonists.[6]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the comparative evaluation of CCK antagonists.
In Vitro Smooth Muscle Contraction Assay (Guinea Pig Ileum)
Objective: To determine the potency of CCK antagonists in inhibiting the contraction of guinea pig ileal smooth muscle induced by a CCK agonist.
Methodology:
-
Tissue Preparation: Male guinea pigs are euthanized, and segments of the distal ileum are removed and placed in Krebs-Henseleit solution. The longitudinal muscle is stripped from the underlying circular muscle and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Experimental Setup: The muscle strips are connected to an isotonic transducer to record muscle contractions. The tissue is allowed to equilibrate under a resting tension of 1g for at least 60 minutes, with the bathing solution being changed every 15 minutes.
-
Agonist Concentration-Response: A cumulative concentration-response curve for a CCK agonist, such as CCK-octapeptide (CCK-OP), is established by adding the agonist in increasing concentrations to the organ bath.
-
Antagonist Incubation: After washing the tissue, a specific concentration of the antagonist (e.g., this compound, devazepide) is added to the bath and incubated for a predetermined period (e.g., 30 minutes).
-
Antagonism Measurement: In the presence of the antagonist, a second cumulative concentration-response curve for the CCK agonist is generated. The degree of rightward shift in the concentration-response curve is indicative of the antagonist's potency.
-
Data Analysis: The potency of the antagonist is calculated using the Schild equation to determine the pA2 value, or by an adaptation of the Cheng & Prusoff equation to estimate the apparent pKB value.[3][4]
In Vitro Pancreatic Acini Amylase Secretion Assay
Objective: To assess the ability of CCK antagonists to inhibit CCK-stimulated amylase secretion from isolated pancreatic acini.
Methodology:
-
Acinar Cell Isolation: Pancreatic acini are isolated from rats by enzymatic digestion using collagenase, followed by mechanical shearing. The isolated acini are then purified by centrifugation.
-
Cell Incubation: The acini are pre-incubated in a buffer solution (e.g., HEPES-Ringer) at 37°C in the presence or absence of the CCK antagonist for a specified time.
-
Stimulation of Amylase Release: A CCK agonist, such as CCK-8 or caerulein, is added to the acinar suspension to stimulate amylase secretion.[5][7]
-
Sample Collection and Analysis: After a defined incubation period, the acinar suspension is centrifuged to separate the cells from the supernatant. The amylase activity in the supernatant is measured using a spectrophotometric assay.
-
Data Analysis: The inhibitory effect of the antagonist is determined by comparing the amylase release in the presence and absence of the antagonist. The potency is often expressed as the concentration of the antagonist that produces 50% inhibition (IC50).
Signaling Pathways and Experimental Workflows
Visual representations of the underlying molecular mechanisms and experimental procedures can aid in understanding the action of CCK antagonists.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of three non-peptide cholecystokinin antagonists (devazepide, this compound and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of three non-peptide cholecystokinin antagonists (devazepide, this compound and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loxiglumide. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Potency of Lorglumide and Devazepide in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of two widely used cholecystokinin-1 (CCK-1) receptor antagonists, lorglumide and devazepide (B1670321), in rat models. Both compounds are invaluable tools for investigating the physiological roles of CCK, a key regulator of gastrointestinal function and satiety. This document summarizes key experimental data, details methodologies for pivotal assays, and illustrates relevant biological and experimental pathways.
Introduction to this compound and Devazepide
This compound and devazepide are potent and selective antagonists of the CCK-1 receptor (formerly known as the CCK-A receptor). Their primary mechanism of action involves competitively blocking the binding of CCK to its receptor, thereby inhibiting downstream signaling cascades responsible for gallbladder contraction, pancreatic enzyme secretion, gastric emptying, and satiety signaling.[1]
-
Devazepide (also known as L-364,718 or MK-329) is a non-peptide antagonist belonging to the benzodiazepine (B76468) class of compounds.[1] It is noted for its high potency and selectivity for the CCK-1 receptor.
-
This compound (also known as CR-1409) is a derivative of glutaramic acid and another potent and selective non-peptide CCK-1 receptor antagonist.[1][2]
Data Presentation: In Vivo Potency Comparison
The following tables summarize the quantitative in vivo potency of devazepide and this compound in various physiological assays conducted in rats.
| Table 1: Inhibition of Sincalide-Induced Delay in Gastric Emptying | |||
| Antagonist | Animal Model | Potency Metric | Value (mg/kg, i.p.) |
| Devazepide | Rat | IC50 | 0.0064 |
| This compound | Rat | IC50 | 0.11 |
Data sourced from a study on the effects of cholecystokinin (B1591339) antagonists on gastrointestinal motility in rats.
| Table 2: Inhibition of Caerulein-Induced Pancreatic Secretion | |||
| Antagonist | Animal Model | Potency Observation | Effective Dose (mg/kg) |
| Devazepide | Rat | More potent than this compound | - |
| This compound | Rat | Less potent than devazepide | 5 and 10 (i.p.) |
Observations are based on studies showing that devazepide is a more potent antagonist of CCK-stimulated pancreatic secretion than this compound. Specific doses of this compound were shown to significantly reduce pancreatic exocrine secretion induced by the CCK analog, caerulein.
| Table 3: Antagonism of CCK-Induced Satiety (Food Intake) | |||
| Antagonist | Animal Model | Potency Observation | Effective Dose |
| Devazepide | Rat | Potently reverses CCK-8 induced feeding suppression | ED50: ~0.000625 mg/kg (i.p.) |
| This compound | Rat | Antagonizes the satiety effect of CCK-8 | - |
Mandatory Visualization
Signaling and Experimental Workflow Diagrams
Caption: CCK-1 Receptor Signaling Pathway and Point of Antagonism.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Devazepide antagonizes the inhibitory effect of cholecystokinin on intake in sham-feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of centrally administered CCK-receptor antagonists on food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Competitive Antagonism of Lorglumide: A Comparative Guide Based on Dose-Ratio Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lorglumide, a selective cholecystokinin (B1591339) A (CCK-A) receptor antagonist, with other relevant compounds. The assessment of its competitive antagonism is presented through a detailed examination of experimental data derived from dose-ratio analysis, a cornerstone technique in pharmacological characterization.
Introduction to this compound and Competitive Antagonism
This compound (CR-1409) is a non-peptide antagonist of the cholecystokinin (CCK) receptors, exhibiting a notable selectivity for the CCK-A subtype.[1] It has been extensively used as a pharmacological tool to investigate the physiological roles of CCK and has been explored for its therapeutic potential in various gastrointestinal disorders.
Competitive antagonism, the focus of this guide, occurs when an antagonist reversibly binds to the same receptor site as an agonist, thereby inhibiting the agonist's effect without eliciting a response itself. A key characteristic of competitive antagonism is that its effect can be surmounted by increasing the concentration of the agonist. Dose-ratio analysis, often visualized through a Schild plot, is the gold standard for quantifying the potency of a competitive antagonist. The analysis yields a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.
Comparative Analysis of CCK-A Receptor Antagonists
The potency of this compound as a competitive antagonist has been evaluated against several other CCK-A receptor antagonists. The following table summarizes the key quantitative data from dose-ratio analyses conducted in various experimental models. The pKB value, which is analogous to the pA2 value when the slope of the Schild plot is unity, is a measure of the antagonist's affinity for the receptor.
| Antagonist | Agonist | Tissue Preparation | pKB / pA2 Value | Reference |
| This compound | CCK-8 | Guinea-pig gall bladder | 7.59 | Bishop et al., 1992[2] |
| Devazepide | CCK-8 | Guinea-pig gall bladder | 9.98 | Bishop et al., 1992[2] |
| Loxiglumide (B1675256) | CCK-8 | Guinea-pig gall bladder | 7.07 | Bishop et al., 1992[2] |
| This compound | Caerulein | Rat pancreatic acini | 7.31 ± 0.45 | Scarpignato et al., 1989[3] |
| Proglumide (B1679172) | CCK | Guinea-pig biliary tract | - | Niederau et al., 1987[4] |
Note: Proglumide was found to be approximately 1000 times less potent than this compound (referred to as CR-1409 in the study) in antagonizing CCK-induced contraction in the guinea-pig biliary tract in vivo.[4]
Experimental Protocols
The determination of the competitive antagonism of this compound and its comparators typically involves the following key experimental steps, as synthesized from established pharmacological studies:
Tissue Preparation
-
Isolated Guinea-Pig Gallbladder/Ileum: Male guinea pigs are euthanized, and the gallbladder or a segment of the ileum is dissected and placed in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2. The tissue is connected to an isometric force transducer to record contractions.
Agonist Concentration-Response Curve
-
A cumulative concentration-response curve for a CCK-A receptor agonist, typically cholecystokinin octapeptide (CCK-8) or caerulein, is established.
-
The agonist is added to the organ bath in increasing concentrations, and the resulting contractile response is recorded until a maximal response is achieved.
-
The tissue is then washed to allow it to return to its baseline resting state.
Dose-Ratio Analysis
-
The tissue is incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period to allow for equilibrium to be reached.
-
A second cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist.
-
This procedure is repeated with several different concentrations of the antagonist.
-
For a competitive antagonist, the agonist concentration-response curves will exhibit a parallel rightward shift with no change in the maximal response.
Schild Plot Analysis
-
The dose ratio (DR) is calculated for each antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
For a simple competitive antagonist, the Schild plot should yield a straight line with a slope that is not significantly different from unity (1.0).[3]
-
The pA2 value is determined as the x-intercept of the regression line.[5][6]
Visualizing Key Processes
To further elucidate the concepts and procedures discussed, the following diagrams have been generated.
CCK-A Receptor Signaling Pathway
The binding of an agonist like CCK-8 to the CCK-A receptor initiates a cascade of intracellular events. This compound competitively blocks this initial binding step.
Caption: CCK-A Receptor Signaling Pathway.
Experimental Workflow for Dose-Ratio Analysis
The logical flow of a dose-ratio analysis experiment is crucial for obtaining reliable data for assessing competitive antagonism.
Caption: Dose-Ratio Analysis Experimental Workflow.
Conclusion
Dose-ratio analysis consistently demonstrates that this compound acts as a competitive antagonist at CCK-A receptors. The provided pA2 and pKB values allow for a quantitative comparison of its potency against other antagonists like Devazepide and Loxiglumide. The detailed experimental protocols and visual workflows presented in this guide offer a comprehensive resource for researchers in the field of pharmacology and drug development who are interested in characterizing the interactions of novel compounds with CCK receptors.
References
- 1. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, this compound and loxiglumide in the guinea-pig gall bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo comparison of inhibition with proglumide and CR-1409 of cholecystokinin-induced pressure in the biliary tract of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 6. neuron.mefst.hr [neuron.mefst.hr]
Lorglumide: A Comparative Analysis of In Vitro and In Vivo Potency as a CCK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of Lorglumide, a selective cholecystokinin-1 (CCK1) receptor antagonist. Its performance is evaluated against other notable CCK1 receptor antagonists, supported by experimental data to offer an objective analysis for research and drug development applications.
Introduction to this compound and CCK1 Receptor Antagonism
This compound is a non-peptide antagonist of the CCK1 receptor, which plays a crucial role in various physiological processes, including pancreatic enzyme secretion, gallbladder contraction, gastric emptying, and satiety signaling. By competitively blocking the action of cholecystokinin (B1591339) (CCK) at the CCK1 receptor, this compound and similar antagonists serve as valuable tools for investigating the physiological functions of CCK and as potential therapeutic agents for conditions such as pancreatitis and gastrointestinal motility disorders. This guide delves into the potency of this compound in both laboratory settings and living organisms, providing a comparative framework against other well-known CCK1 antagonists like Devazepide and Loxiglumide (B1675256).
Comparative Potency Data
The efficacy of a receptor antagonist is a critical determinant of its utility. The following tables summarize the quantitative data on the in vitro and in vivo potencies of this compound and its alternatives, providing a clear comparison of their pharmacological activity.
In Vitro Potency of CCK1 Receptor Antagonists
The in vitro potency of CCK1 receptor antagonists is typically determined by their ability to inhibit the binding of a radiolabeled ligand or to block the functional response to a CCK agonist in isolated tissues or cells. The pA2 and pKB values are common metrics, with a higher value indicating greater potency.
| Antagonist | Preparation | Agonist | Potency Metric | Value |
| This compound | Guinea pig gallbladder | CCK-8 | pKB | 7.59 |
| This compound | Guinea pig ileum | Sincalide (CCK-8) | pA2 | 7.30 - 7.70[1] |
| This compound | Rat pancreatic acini | Caerulein (B1668201) | pA2 | 7.31[2][3] |
| Devazepide (L-364,718) | Guinea pig gallbladder | CCK-8 | pKB | 9.98 |
| Devazepide (L-364,718) | Guinea pig ileum | Sincalide (CCK-8) | pA2 | 10.02 - 10.09[1] |
| Loxiglumide (CR-1505) | Guinea pig ileum | Sincalide (CCK-8) | pA2 | 6.08 - 6.67[1] |
In Vivo Potency of CCK1 Receptor Antagonists
In vivo potency reflects the drug's efficacy within a living organism and is often expressed as the ED50, the dose required to produce 50% of the maximal effect. While specific ED50 values for this compound are not consistently reported across studies, its effective dose and comparative potency have been established in various animal models.
| Antagonist | Animal Model | Assay | Potency Metric | Value (mg/kg) |
| This compound | Rat | Inhibition of caerulein-induced pancreatic secretion | Effective Dose | 5 - 10 (i.p.)[4] |
| Devazepide (L-364,718) | Mouse | Inhibition of CCK-8-induced delay in gastric emptying | ED50 | 0.04 (p.o.)[5] |
| Devazepide (L-364,718) | Mouse | Inhibition of CCK-8-induced delay in gastric emptying | ED50 | 0.01 (i.v.)[5] |
| Proglumide (B1679172) | Mouse | Inhibition of CCK-8-induced delay in gastric emptying | ED50 | 890 (p.o.)[5] |
| Proglumide | Mouse | Inhibition of CCK-8-induced delay in gastric emptying | ED50 | 184 (i.v.)[5] |
A study comparing the in vivo antagonist potency on pancreatic protein output in rats established the following rank order: L-364,718 (Devazepide) > JMV167 > JMV179 > This compound > Proglumide[6].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to determine potency, the following diagrams illustrate the CCK1 receptor signaling pathway and a typical experimental workflow for assessing antagonist efficacy.
References
- 1. Role of cholecystokinin in the regulation of gastric emptying and pancreatic enzyme secretion in humans. Studies with the cholecystokinin-receptor antagonist loxiglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Pancreatic secretory and trophic response to caerulein in rats: effect of proglumide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new simple mouse model for the in vivo evaluation of cholecystokinin (CCK) antagonists: comparative potencies and durations of action of nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Lorglumide
Essential Safety and Handling Guide for Lorglumide
This guide provides comprehensive safety protocols and logistical information for the handling of this compound, a potent and selective cholecystokinin (B1591339) A (CCKA) receptor antagonist.[1] Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is a biologically active compound.[2] Therefore, standard laboratory best practices and the following personal protective equipment are recommended to mitigate potential risks.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[3][4] |
| Skin Protection | Laboratory coat | Long-sleeved to provide coverage.[3] |
| Chemical-resistant gloves | Nitrile gloves are a suitable option. Inspect before use and remove with care to avoid skin contamination.[3] | |
| Respiratory Protection | N95 respirator or higher | Recommended in situations where dust or aerosols may be generated.[5] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation :
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.[5]
-
Ensure all necessary PPE is readily available and in good condition.
-
Have an emergency plan in place and ensure all personnel are familiar with it.
-
-
Handling :
-
Storage :
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[5] |
| Skin Contact | Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.[3][5] |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5] |
Spill Response: In case of a spill, pick up the material mechanically without creating dust.[2][6] Collect the spilled substance in a suitable, closed container for disposal.[6]
Disposal Plan
-
Waste Segregation : All materials contaminated with this compound, including unused product, empty containers, and used PPE, should be treated as chemical waste.
-
Containerization : Collect waste in designated, clearly labeled, and sealed containers to prevent leakage.
-
Disposal : Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the substance to enter sewers or surface and ground water.[2]
Physicochemical Properties of this compound Sodium Salt
| Property | Value |
| Molecular Formula | C22H31Cl2N2NaO4[3] |
| Molecular Weight | 481.39 g/mol [3] |
| Appearance | White Powder[7] |
| Solubility | Soluble in methanol (B129727) or water.[6][7] |
| Purity | >98%[1] |
| CAS Number | 1021868-76-7[1][2][7] |
Experimental Workflow and Signaling Pathway Diagrams
Safe Handling Workflow for this compound
A workflow diagram illustrating the key steps for the safe handling of this compound.
References
- 1. This compound sodium salt, cholecystokinin receptor antagonist (CAS 1021868-76-7) | Abcam [abcam.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.fi [fishersci.fi]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. This compound Sodium - LKT Labs [lktlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
